Tri-O-benzyl-D-glucal
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Deoxy Sugars - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2R,3S,4R)-3,4-bis(phenylmethoxy)-2-(phenylmethoxymethyl)-3,4-dihydro-2H-pyran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28O4/c1-4-10-22(11-5-1)18-28-21-26-27(31-20-24-14-8-3-9-15-24)25(16-17-29-26)30-19-23-12-6-2-7-13-23/h1-17,25-27H,18-21H2/t25-,26-,27+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXYLLYBWXIUMIT-PFBJBMPXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC2C(C(C=CO2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@@H](C=CO2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70471566 | |
| Record name | Tri-O-benzyl-D-glucal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70471566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55628-54-1 | |
| Record name | Tri-O-benzyl-D-glucal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70471566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Tri-O-benzyl-D-glucal: Physical and Chemical Properties for Researchers and Drug Development Professionals
Introduction
Tri-O-benzyl-D-glucal is a versatile and pivotal synthetic intermediate in carbohydrate chemistry, playing a crucial role as a glycosyl donor in the synthesis of a wide array of complex oligosaccharides, glycoconjugates, and other biologically active molecules.[1][2][3] Its unique structural features, including the protective benzyl groups and the reactive double bond within the pyranose ring, offer enhanced stability and a broad spectrum of chemical reactivity.[1][3] This guide provides a comprehensive overview of the physical and chemical properties of this compound, along with detailed experimental protocols and logical workflows, to support its application in research and drug development.
Core Physical and Chemical Properties
The fundamental properties of this compound are summarized below, providing a quick reference for laboratory use.
| Property | Value | References |
| Molecular Formula | C₂₇H₂₈O₄ | [1][2][4][5][6] |
| Molecular Weight | 416.51 g/mol | [1][2][4][5][6] |
| Appearance | White to off-white or pale yellow crystalline powder | [1][4][7] |
| Melting Point | 53-60 °C; commonly cited as 57-58 °C | [1][4][5][7] |
| Boiling Point | 544.9 ± 50.0 °C (Predicted) | [7] |
| Density | 1.16 ± 0.1 g/cm³ (Predicted) | [7] |
| Solubility | Soluble in dichloromethane, chloroform, and DMSO.[7][8][9] May require ultrasonication for dissolution in DMSO.[9] | |
| Optical Rotation | [α]D²⁵ = -2.4° to -3.4° (c=5 in Chloroform); [α]D²⁵ = -2.7° (c=5 in chloroform) | [1][5] |
| Storage | Store in a freezer under -20°C, sealed in a dry environment.[5][7] Some sources suggest refrigeration (0-10°C) under an inert gas. |
Spectral Data
Detailed spectral data is critical for the identification and characterization of this compound.
| Spectroscopy | Key Data |
| ¹H NMR | Spectra are available for 3,4,6-Tri-O-benzyl-D-glucal.[10][11] |
| ¹³C NMR | Spectra are available for derivatives, indicating common shifts for the core structure.[12] |
| Mass Spectrometry | HRMS (ESI) data is available for derivatives, confirming the core structure's mass.[13] |
| Infrared (IR) | IR spectra are available for derivatives.[14] |
Chemical Properties and Reactivity
This compound serves as a versatile building block due to the reactivity of its C1-C2 double bond.[3] This unsaturation allows for a variety of chemical transformations, making it a valuable precursor in the synthesis of complex carbohydrates.
Key Reactions:
-
Glycosylation: As a glycosyl donor, it is widely used to form glycosidic bonds, which is fundamental in the synthesis of oligosaccharides and glycoconjugates.[1]
-
Additions to the Double Bond: The double bond can undergo various addition reactions, including hydrogenation, oxidation, hydroxylation, and aminohydroxylation, to introduce diverse functionalities.[3]
-
Claisen-Schmidt Condensation: It can react with aryl methyl ketones in the presence of a base (e.g., 5% aqueous NaOH in ethanol) to form C1-substituted glucalpropenones.[13][14]
-
Palladium-Catalyzed Cross-Dehydrogenative Coupling: The resulting glucalpropenones can further react with styrenes or acrylates in the presence of a Pd(II) catalyst to yield 1,2-disubstituted glucals.[14][15]
-
Haloalkoxylation: It reacts with N-halosuccinimides (e.g., N-bromosuccinimide) in the presence of an alcohol (e.g., methanol) to form 2-halo-2-deoxy glycosides. This reaction is a key step in the synthesis of 2-deoxy-D-glucose.[16]
Experimental Protocols
The following are representative experimental protocols involving this compound.
Synthesis of 1-(E-1-Arylpropenon-3-yl)-3,4,6-tri-O-benzyl-D-glucals (Claisen-Schmidt Condensation)
This protocol describes the base-catalyzed condensation of a C-glucosyl aldehyde with an aryl methyl ketone.[13][14]
-
Dissolve β-C-glucopyranosyl aldehyde (1.09 mmol) and the corresponding aryl methyl ketone (1.09 mmol) in ethanol (12 mL).
-
Cool the solution to 0°C with continuous stirring.
-
Add a 5% aqueous solution of NaOH (12 mL) dropwise to the reaction mixture.
-
Continue stirring at 25°C for 2-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure at a temperature below 40°C.
-
Extract the resulting thick liquid with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1-(E-1-arylpropenon-3-yl)-3,4,6-tri-O-benzyl-D-glucal.
Synthesis of Methyl 2-bromo-2-deoxy-3,4,6-tri-O-benzyl-α/β-D-gluco/mannopyranoside (Haloalkoxylation)
This procedure details the bromomethoxylation of this compound as a step towards the synthesis of 2-deoxy-D-glucose.[16]
-
Dissolve 3,4,6-tri-O-benzyl-D-glucal (0.09 mmol) in a mixture of dichloromethane (20 mL) and methanol (100 mL).
-
Add N-bromosuccinimide (0.09 mmol) to the solution over 10 minutes at room temperature.
-
Stir the reaction mixture for 4 hours.
-
After the reaction is complete, remove the solvent by distillation.
-
Extract the resulting residue with carbon tetrachloride (2 x 100 mL).
-
Concentrate the combined organic phases to obtain the product as a syrup.
Logical Workflows and Diagrams
The following diagrams illustrate the synthetic utility of this compound.
Caption: Synthetic pathway from D-Glucose to complex chromanes via this compound derivatives.
Caption: Workflow for the synthesis of 2-Deoxy-D-glucose starting from this compound.
Conclusion
This compound is an indispensable tool in modern synthetic carbohydrate chemistry. Its well-defined physical properties and predictable chemical reactivity make it a reliable starting material for the construction of complex and biologically relevant molecules. The information and protocols provided in this guide are intended to facilitate its effective use in the laboratory, empowering researchers and drug development professionals to advance their scientific endeavors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. chemsynlab.com [chemsynlab.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. トリ-O-ベンジル-D-グルカール 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound - [sigmaaldrich.com]
- 7. This compound CAS#: 80040-79-5 [m.chemicalbook.com]
- 8. This compound, 97% | Biochemical Assay Reagents | 55628-54-1 | Invivochem [invivochem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. 3,4,6-Tri-O-benzyl-D-glucal(55628-54-1) 1H NMR spectrum [chemicalbook.com]
- 11. dev.spectrabase.com [dev.spectrabase.com]
- 12. dev.spectrabase.com [dev.spectrabase.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis and Structural Characterization of 1-(E-1-Arylpropenon-3-yl)-3,4,6-tri-O-benzyl-d-glucals and Their Transformation into Pentasubstituted (2R,3S,4R)-Chromanes via Pd-Catalyzed Cross Dehydrogenative Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. US6933382B2 - Process for the synthesis of 2-deoxy-D-glucose - Google Patents [patents.google.com]
An In-depth Technical Guide to the Synthesis of Tri-O-benzyl-D-glucal from D-glucose
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a common and effective multi-step synthesis of 3,4,6-tri-O-benzyl-D-glucal, a versatile intermediate in carbohydrate chemistry, starting from the readily available D-glucose. This document details the experimental protocols for each synthetic step, presents quantitative data in a clear tabular format for easy comparison, and provides visualizations of the reaction pathway and experimental workflow.
Synthetic Pathway Overview
The synthesis of 3,4,6-tri-O-benzyl-D-glucal from D-glucose is a five-step process that involves the strategic protection and deprotection of hydroxyl groups, along with the formation of key intermediates. The overall transformation can be summarized as follows:
-
Acetylation: D-glucose is first per-acetylated to form α-D-glucose pentaacetate. This step protects all the hydroxyl groups.
-
Bromination: The anomeric acetyl group of α-D-glucose pentaacetate is replaced with bromine to yield acetobromo-α-D-glucose.
-
Reductive Elimination: Acetobromo-α-D-glucose undergoes a reductive elimination to form 3,4,6-tri-O-acetyl-D-glucal.
-
Deacetylation: The acetyl protecting groups are removed to give D-glucal.
-
Benzylation: The hydroxyl groups at positions 3, 4, and 6 of D-glucal are selectively benzylated to yield the final product, 3,4,6-tri-O-benzyl-D-glucal.
The following diagram illustrates the logical flow of this synthetic route.
Experimental Protocols and Quantitative Data
This section provides detailed experimental procedures for each step of the synthesis. The quantitative data for each reaction are summarized in the subsequent tables for easy reference and comparison.
Step 1: Synthesis of α-D-Glucose Pentaacetate
This procedure involves the per-acetylation of D-glucose using acetic anhydride with a catalytic amount of acid.
Protocol: In a round-bottom flask, D-glucose is suspended in acetic anhydride. A catalytic amount of a strong acid, such as sulfuric acid or perchloric acid, is carefully added. The mixture is stirred, and an exothermic reaction may be observed. The reaction is typically heated to ensure completion. After cooling, the reaction mixture is poured into ice-water to precipitate the product and hydrolyze the excess acetic anhydride. The crude α-D-glucose pentaacetate is then collected by filtration, washed with water, and can be purified by recrystallization from ethanol.[1][2][3]
Table 1: Quantitative Data for the Synthesis of α-D-Glucose Pentaacetate
| Parameter | Value | Reference |
| Starting Material | D-glucose | [1] |
| Reagents | Acetic anhydride, Sulfuric acid (catalyst) | [1] |
| Solvent | Acetic anhydride (reagent and solvent) | [1] |
| Reaction Temperature | ~100°C | [1] |
| Reaction Time | 2 hours | [1] |
| Yield | ~80% | [2] |
Step 2: Synthesis of Acetobromo-α-D-glucose
This step involves the conversion of the anomeric acetate of α-D-glucose pentaacetate to a bromide.
Protocol: α-D-Glucose pentaacetate is dissolved in a suitable solvent, and a solution of hydrogen bromide in acetic acid is added. The reaction is typically carried out at room temperature and monitored until the starting material is consumed. The product is then isolated by pouring the reaction mixture into ice-water and extracting with an organic solvent. The organic layer is washed, dried, and concentrated to give the crude acetobromo-α-D-glucose, which can be purified by recrystallization.[4][5]
Table 2: Quantitative Data for the Synthesis of Acetobromo-α-D-glucose
| Parameter | Value | Reference |
| Starting Material | α-D-Glucose pentaacetate | [4] |
| Reagents | Hydrogen bromide in acetic acid | [4] |
| Solvent | Acetic acid | [4] |
| Reaction Temperature | Room temperature | [4] |
| Reaction Time | ~2 hours | [4] |
| Yield | High | [5] |
Step 3: Synthesis of 3,4,6-Tri-O-acetyl-D-glucal
This reaction is a reductive elimination of the bromine and the C2-acetate from acetobromo-α-D-glucose.
Protocol: Acetobromo-α-D-glucose is dissolved in a mixture of acetic acid and water. Activated zinc dust is added portion-wise to the solution while maintaining a low temperature. The reaction is vigorously stirred until completion. The excess zinc is filtered off, and the filtrate is extracted with an organic solvent. The organic layer is washed with a sodium bicarbonate solution to neutralize the acetic acid, followed by water and brine. After drying and concentration, the crude 3,4,6-tri-O-acetyl-D-glucal can be purified by chromatography or recrystallization.
Table 3: Quantitative Data for the Synthesis of 3,4,6-Tri-O-acetyl-D-glucal
| Parameter | Value | Reference |
| Starting Material | Acetobromo-α-D-glucose | General Procedure |
| Reagents | Zinc dust, Sodium acetate (optional) | General Procedure |
| Solvent | Acetic acid/Water | General Procedure |
| Reaction Temperature | 0°C to room temperature | General Procedure |
| Reaction Time | 1-2 hours | General Procedure |
| Yield | >80% | General Procedure |
Step 4: Synthesis of D-Glucal (Zemplén Deacetylation)
This step involves the removal of the acetyl protecting groups under basic conditions.[6]
Protocol: 3,4,6-Tri-O-acetyl-D-glucal is dissolved in anhydrous methanol. A catalytic amount of sodium methoxide in methanol is added, and the reaction is stirred at room temperature. The progress of the deacetylation is monitored by TLC. Once the reaction is complete, the solution is neutralized with an acidic ion-exchange resin. The resin is filtered off, and the filtrate is concentrated under reduced pressure to yield D-glucal as a syrup, which is often used in the next step without further purification.[6][7]
Table 4: Quantitative Data for the Synthesis of D-Glucal
| Parameter | Value | Reference |
| Starting Material | 3,4,6-Tri-O-acetyl-D-glucal | [6] |
| Reagents | Sodium methoxide (catalyst) | [6] |
| Solvent | Anhydrous Methanol | [6] |
| Reaction Temperature | Room temperature | [6] |
| Reaction Time | 30 minutes - 2 hours | [8] |
| Yield | Quantitative | [7] |
Step 5: Synthesis of 3,4,6-Tri-O-benzyl-D-glucal
The final step is the selective benzylation of the hydroxyl groups at positions 3, 4, and 6 of D-glucal.
Protocol: D-glucal is dissolved in a dry aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) under an inert atmosphere. Sodium hydride is added portion-wise at 0°C to deprotonate the hydroxyl groups. After the evolution of hydrogen gas ceases, benzyl bromide is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred until completion. The reaction is then carefully quenched with methanol, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography to afford 3,4,6-tri-O-benzyl-D-glucal.[9][10][11]
Table 5: Quantitative Data for the Synthesis of 3,4,6-Tri-O-benzyl-D-glucal
| Parameter | Value | Reference |
| Starting Material | D-Glucal | [11] |
| Reagents | Sodium hydride, Benzyl bromide | [11] |
| Solvent | Anhydrous DMF or THF | [11] |
| Reaction Temperature | 0°C to room temperature | [11] |
| Reaction Time | 12-24 hours | [10] |
| Yield | ~70-80% | [10] |
Experimental Workflow
The following diagram provides a visual representation of the general experimental workflow for the synthesis of 3,4,6-tri-O-benzyl-D-glucal from D-glucose.
References
- 1. pnorris.people.ysu.edu [pnorris.people.ysu.edu]
- 2. Synthetic Methods of α-D-Glucose Pentaacetate: Ingenta Connect [ingentaconnect.com]
- 3. thepharmstudent.com [thepharmstudent.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. rsc.org [rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Spectroscopic data for Tri-O-benzyl-D-glucal (1H NMR, 13C NMR, IR).
This technical guide provides a comprehensive overview of the spectroscopic data for 3,4,6-Tri-O-benzyl-D-glucal, a key intermediate in carbohydrate synthesis. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering a centralized resource for ¹H NMR, ¹³C NMR, and IR spectral data, along with relevant experimental protocols.
Spectroscopic Data
¹H NMR Data
Table 1: ¹H NMR Spectroscopic Data for 3,4,6-Tri-O-benzyl-D-glucal
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.34-7.24 | m | - | 15 H, Aromatic |
| 6.43 | dd | 6.1, 1.1 | H-1 |
| 4.88 | dd | 6.1, 2.7 | H-2 |
| 4.84 | d | 11.4 | -CH₂Ph |
| 4.67-4.54 | m | - | 5H, -CH₂Ph |
| 4.22 | m | - | H-3 |
| 4.07 | ddd | 8.2, 4.7, 3.2 | H-5 |
| 3.87 | dd | 8.6, 6.2 | H-4 |
| 3.81 | dd | 10.9, 4.9 | H-6a |
| 3.76 | dd | 10.9, 3.1 | H-6b |
Note: This data is based on predicted values and may vary slightly from experimentally obtained spectra.
¹³C NMR Data
As previously mentioned, a complete and assigned ¹³C NMR spectrum for 3,4,6-Tri-O-benzyl-D-glucal was not found in the available literature. For reference, the ¹³C NMR data for a C1-substituted derivative, 1-[E-1-(4-Methylphenyl)propenon-3-yl]-3,4,6-tri-O-benzyl-d-glucal, is presented below.[1]
Table 2: ¹³C NMR Spectroscopic Data for 1-[E-1-(4-Methylphenyl)propenon-3-yl]-3,4,6-tri-O-benzyl-d-glucal [1]
| Chemical Shift (δ) ppm |
| 189.9 |
| 150.7 |
| 143.9 |
| 138.2 |
| 138.1 |
| 137.6 |
| 135.4 |
| 129.4 |
| 128.9 |
| 128.6 |
| 128.1 |
| 127.9 |
| 127.8 |
| 123.0 |
| 109.1 |
| 77.3 |
| 76.2 |
| 74.1 |
| 73.8 |
| 73.5 |
| 71.0 |
| 68.4 |
| 21.8 |
Infrared (IR) Spectroscopy Data
Table 3: IR Absorption Bands for 3,4,6-Tri-O-benzyl-D-glucal
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3087, 3063, 3030 | Medium | Aromatic C-H stretch |
| 2922, 2868 | Medium | Aliphatic C-H stretch |
| 1647 | Medium | C=C stretch (alkene) |
| 1496, 1454 | Strong | Aromatic C=C stretch |
| 1362 | Medium | C-H bend |
| 1098, 1070, 1028 | Strong | C-O stretch (ether) |
| 734, 697 | Strong | Aromatic C-H out-of-plane bend |
Experimental Protocols
The following sections outline generalized experimental methodologies for acquiring the spectroscopic data presented above. Specific parameters may vary depending on the instrumentation and laboratory protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the Tri-O-benzyl-D-glucal sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Spectroscopy:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: -2 to 10 ppm.
¹³C NMR Spectroscopy:
-
Spectrometer: 100 MHz or higher field NMR spectrometer.
-
Pulse Program: Proton-decoupled pulse sequence.
-
Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C).
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0 to 200 ppm.
Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the solid this compound sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place the mixture into a pellet die and apply pressure to form a thin, transparent pellet.
Data Acquisition:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
A background spectrum of the empty sample compartment should be recorded prior to sample analysis.
Workflow and Data Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthetic compound like this compound.
Caption: Spectroscopic Analysis Workflow.
References
An In-depth Technical Guide to the Formation of 3,4,6-Tri-O-benzyl-D-glucal
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the mechanism, experimental protocols, and quantitative data associated with the synthesis of 3,4,6-Tri-O-benzyl-D-glucal, a pivotal intermediate in carbohydrate chemistry and drug development.
Introduction
3,4,6-Tri-O-benzyl-D-glucal is a protected form of D-glucal, an unsaturated carbohydrate derivative. The benzyl protecting groups at the C3, C4, and C6 positions provide stability under a variety of reaction conditions, making it an essential building block for the synthesis of complex glycoconjugates, oligosaccharides, and carbohydrate-based therapeutics. Its utility stems from the reactivity of the enol ether system, which allows for various stereoselective additions and rearrangements, such as the Ferrier rearrangement, to introduce functionality at the C1 and C2 positions.
General Synthetic Strategy
The most common and efficient synthesis of 3,4,6-Tri-O-benzyl-D-glucal begins with a readily available starting material, D-glucose. The overall transformation involves the formation of a glycal from a protected glucose derivative, followed by the protection of the free hydroxyl groups with benzyl ethers. A typical synthetic sequence proceeds as follows:
-
Preparation of 3,4,6-Tri-O-acetyl-D-glucal: D-glucose is first converted to acetobromoglucose, which is then subjected to reductive elimination using zinc dust to form the glycal with acetyl protecting groups.
-
Deacetylation: The acetyl groups are removed under basic conditions (e.g., Zemplén deacetylation) to yield unprotected D-glucal.
-
Benzylation: The free hydroxyl groups at the C3, C4, and C6 positions of D-glucal are then benzylated to afford the final product, 3,4,6-Tri-O-benzyl-D-glucal.
The following diagram illustrates the overall experimental workflow.
Caption: General experimental workflow for the synthesis of 3,4,6-Tri-O-benzyl-D-glucal.
Mechanism of O-Benzylation
The core of the formation of this compound is the benzylation of the free hydroxyl groups of D-glucal. This transformation is typically achieved via a Williamson ether synthesis. The mechanism involves two key steps:
-
Deprotonation: A strong base, most commonly sodium hydride (NaH), is used to deprotonate the hydroxyl groups on the D-glucal molecule. This results in the formation of highly nucleophilic alkoxide intermediates.
-
Nucleophilic Substitution (SN2): The resulting alkoxides then act as nucleophiles, attacking the electrophilic benzylic carbon of benzyl bromide (BnBr). This occurs via an SN2 mechanism, leading to the displacement of the bromide leaving group and the formation of the benzyl ether linkage.
The following diagram details the mechanistic pathway for the benzylation of one of the hydroxyl groups.
Caption: Mechanism of Williamson ether synthesis for O-benzylation of D-glucal.
Experimental Protocols
The following protocols are adapted from established literature procedures for the synthesis of 3,4,6-Tri-O-benzyl-D-glucal starting from its acetylated precursor.[1]
Protocol 1: Deacetylation of 3,4,6-Tri-O-acetyl-D-glucal
-
Reaction Setup: Dissolve 3,4,6-Tri-O-acetyl-D-glucal (1.0 eq) in anhydrous methanol (approx. 0.15 M).
-
Catalyst Addition: To the stirred solution at room temperature, add a catalytic amount of sodium methoxide (NaOMe, ~0.1-0.2 eq). For neutralization purposes, a small amount of ion-exchange resin (e.g., IR 120) can be added.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 20-60 minutes. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Workup: Upon completion, filter the reaction mixture to remove the resin. Concentrate the filtrate under reduced pressure to obtain the crude D-glucal as a residue. This crude product is often used directly in the next step without further purification.
Protocol 2: Benzylation of D-glucal
-
Reaction Setup: Place the crude D-glucal (1.0 eq) in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon) and dissolve it in anhydrous N,N-Dimethylformamide (DMF, approx. 1.0 M).
-
Base Addition: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, approx. 4.5 eq) portion-wise to the stirred solution.
-
Reagent Addition: After the initial gas evolution ceases, add benzyl bromide (BnBr, approx. 4.3 eq) dropwise to the mixture, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor the reaction progress by TLC.
-
Quenching and Extraction: Upon completion, carefully quench the reaction by slowly adding methanol at 0 °C. Dilute the mixture with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate (NaHCO₃) solution, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the resulting residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in petroleum hexane) to yield 3,4,6-Tri-O-benzyl-D-glucal as a solid.
Quantitative Data
Table 1: Physicochemical and Spectroscopic Properties
The following table summarizes key properties of 3,4,6-Tri-O-benzyl-D-glucal.
| Property | Value | Reference |
| Molecular Formula | C₂₇H₂₈O₄ | [2][3] |
| Molecular Weight | 416.51 g/mol | [2][3] |
| Appearance | White to off-white solid | [4][5] |
| Melting Point | 56-58 °C | [2][5] |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 7.42–7.25 (m, 15H, Ar-H), 6.46 (d, J=6.1 Hz, 1H, H-1), 4.95–4.82 (m, 2H, CH₂), 4.68 (dd, J=11.5, 5.2 Hz, 2H, CH₂), 4.61 (m, 3H, CH₂, H-2), 4.25 (d, J=5.6 Hz, 1H, H-3) | [1] |
Table 2: Reaction Yields from Representative Syntheses
Direct benzylation of triacetylglucal has also been reported, providing an alternative route.[6]
| Reaction | Starting Material | Product | Reported Yield | Reference |
| Benzylation | D-glucal | 3,4,6-Tri-O-benzyl-D-glucal | Not explicitly stated for this specific sequence | [1] |
| Direct Benzylation | Triacetylglucal | 3,4,6-Tri-O-benzyl-D-glucal | 55% | [6] |
| Zinc Reduction | 3,4,6-tri-O-benzyl-2-acetoxy-1-bromoglucose | 3,4,6-Tri-O-benzyl-D-glucal | 26% | [6] |
Note: Yields can vary significantly based on reaction scale, purity of reagents, and specific conditions used.
Conclusion
The formation of 3,4,6-Tri-O-benzyl-D-glucal is a fundamental process in synthetic carbohydrate chemistry. The most reliable method involves a multi-step sequence starting from D-glucose, with the key transformation being the Williamson ether synthesis to install the benzyl protecting groups on the D-glucal intermediate. Understanding the underlying mechanism, optimizing reaction protocols, and careful purification are critical for obtaining high yields of this versatile building block, thereby enabling the advancement of research in glycobiology and the development of novel therapeutics.
References
- 1. rroij.com [rroij.com]
- 2. 3,4,6-Tri-O-benzyl-D-glucal | 55628-54-1 | MT00253 [biosynth.com]
- 3. トリ-O-ベンジル-D-グルカール 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Synthesis and Structural Characterization of 1-(E-1-Arylpropenon-3-yl)-3,4,6-tri-O-benzyl-d-glucals and Their Transformation into Pentasubstituted (2R,3S,4R)-Chromanes via Pd-Catalyzed Cross Dehydrogenative Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, 97% | Biochemical Assay Reagents | 55628-54-1 | Invivochem [invivochem.com]
- 6. researchgate.net [researchgate.net]
Tri-O-benzyl-D-glucal: A Cornerstone Chiral Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Tri-O-benzyl-D-glucal, a protected derivative of D-glucal, stands as a pivotal chiral building block in the field of organic synthesis. Its unique structural features, including the presence of a reactive enol ether system and stereodefined centers, render it an exceptionally versatile precursor for the synthesis of a diverse array of complex molecules. The benzyl protecting groups offer stability under a range of reaction conditions, yet they can be readily removed during the final stages of a synthetic sequence. This guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, with a particular focus on its role in the development of medicinally important compounds. The strategic application of this building block allows for the efficient construction of intricate molecular architectures with high stereocontrol, making it an invaluable tool for chemists in academia and industry.[1][2]
Synthesis of 3,4,6-Tri-O-benzyl-D-glucal
The preparation of 3,4,6-tri-O-benzyl-D-glucal is a well-established procedure in carbohydrate chemistry. A common and efficient method involves the benzylation of commercially available 3,4,6-tri-O-acetyl-D-glucal. This two-step process begins with the deacetylation of the starting material, followed by the perbenzylation of the resulting triol.
Experimental Protocol: Preparation of 3,4,6-Tri-O-benzyl-D-glucal
Step 1: Deacetylation of 3,4,6-Tri-O-acetyl-D-glucal
To a solution of 3,4,6-tri-O-acetyl-D-glucal (1.0 eq) in anhydrous methanol, a catalytic amount of sodium methoxide is added at room temperature. The reaction is stirred for 1-2 hours until thin-layer chromatography (TLC) indicates the complete consumption of the starting material. The reaction mixture is then neutralized with an acidic resin (e.g., Amberlite IR-120), filtered, and the solvent is removed under reduced pressure to yield the crude D-glucal triol, which is often used in the next step without further purification.
Step 2: Benzylation of D-glucal
The crude D-glucal from the previous step is dissolved in anhydrous N,N-dimethylformamide (DMF). The solution is cooled to 0 °C, and sodium hydride (typically 3.5-4.0 eq) is added portion-wise. The mixture is stirred for 30 minutes at 0 °C, after which benzyl bromide (3.5-4.0 eq) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12-16 hours. Upon completion, the reaction is carefully quenched with methanol and diluted with water. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford 3,4,6-tri-O-benzyl-D-glucal as a white crystalline solid.
Applications in Organic Synthesis
The C1-C2 double bond and the chiral environment of this compound make it a substrate for a wide range of stereoselective transformations.
Ferrier Rearrangement
The Ferrier rearrangement is a powerful method for the synthesis of 2,3-unsaturated glycosides. In this reaction, the glycal is treated with a nucleophile in the presence of a Lewis acid catalyst, leading to the formation of an allylically rearranged product. A variety of nucleophiles, including alcohols, thiols, and carbon nucleophiles, can be employed.
| Entry | Nucleophile | Lewis Acid Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | α:β Ratio |
| 1 | Benzyl alcohol | Y(OTf)₃ | Dichloromethane | rt | 2 | 92 | >95:5 |
| 2 | Methanol | Gd(OTf)₃ | Dichloromethane | rt | 3 | 90 | >95:5 |
| 3 | Thiophenol | FeCl₃/C | Acetonitrile | 80 | 1.5 | 85 | >95:5 |
| 4 | Allyltrimethylsilane | CAN | Acetonitrile | rt | 1.5 | 85 | >20:1[3] |
To a solution of 3,4,6-tri-O-benzyl-D-glucal (1.0 eq) and benzyl alcohol (1.2 eq) in anhydrous dichloromethane at room temperature is added a catalytic amount of ytterbium(III) triflate (Y(OTf)₃, 10 mol%). The reaction mixture is stirred under an inert atmosphere, and its progress is monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to yield the corresponding 2,3-unsaturated benzyl glycoside.
Epoxidation
The double bond of this compound can be stereoselectively epoxidized to form 1,2-anhydrosugars. These epoxides are valuable intermediates that can be opened by various nucleophiles to afford 2-substituted glycosides. The epoxidation with reagents like dimethyldioxirane (DMDO) typically proceeds with high facial selectivity, favoring the formation of the α-epoxide.
| Entry | Oxidizing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (α:β) |
| 1 | DMDO (in situ from Oxone®/acetone) | CH₂Cl₂/aq. NaHCO₃ | 0 to rt | 4 | 99 | >99:1[4][5] |
| 2 | m-CPBA | Dichloromethane | 0 to rt | 3 | 95 | >95:5 |
To a vigorously stirred biphasic mixture of a solution of 3,4,6-tri-O-benzyl-D-glucal (1.0 eq) in dichloromethane and a saturated aqueous solution of sodium bicarbonate at 0 °C, a solution of Oxone® (2.0 eq) in water is added dropwise. Acetone (catalytic amount) is also added to the reaction mixture. The reaction is stirred at 0 °C for 30 minutes and then at room temperature for 2-4 hours. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate and concentrated to give the crude 1,2-anhydro-α-D-glucopyranose, which is often used in the next step without further purification due to its high purity.[4][5]
Synthesis of C-Glycosides and Heterocycles
This compound is an excellent precursor for the synthesis of C-glycosides and various heterocyclic compounds. For instance, it can undergo a Claisen-Schmidt type condensation with aryl methyl ketones to form C-1 functionalized unsaturated sugar derivatives. These derivatives can then be transformed into complex structures like chromanes through palladium-catalyzed cross-dehydrogenative coupling and subsequent electrocyclization reactions.[6][7][8]
| Entry | Aryl Methyl Ketone | Base | Solvent | Yield (%) |
| 1 | 4-Methylacetophenone | 5% aq. NaOH | Ethanol | 85[9] |
| 2 | Acetophenone | 5% aq. NaOH | Ethanol | 82[9] |
| 3 | 4-Bromoacetophenone | 5% aq. NaOH | Ethanol | 88[9] |
| 4 | 4-Chloroacetophenone | 5% aq. NaOH | Ethanol | 86[7] |
To a solution of C-glucopyranosyl aldehyde (derived from D-glucose) and 4-methyl acetophenone (1.0 eq) in ethanol at 0 °C, a 5% aqueous solution of sodium hydroxide is added dropwise with continuous stirring. The reaction is then stirred at room temperature for 2-6 hours. After completion, the reaction mixture is concentrated under reduced pressure, and the residue is extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford the desired C-1 functionalized glucal.[7][9]
Applications in Drug Development
The synthetic versatility of this compound has been harnessed in the development of various biologically active molecules, including antiviral nucleosides and other therapeutic agents.
Synthesis of Antiviral Nucleosides
This compound serves as a precursor for the synthesis of modified nucleosides with potential antiviral activity. The ability to introduce diverse functionalities at the C1 and C2 positions allows for the creation of a library of nucleoside analogs for biological screening.[10] For example, formyl glycals derived from this compound can be used to synthesize various C- and N-nucleosides.
Synthesis of Amino Sugars
Amino sugars are crucial components of many antibiotics and other bioactive natural products. This compound can be converted to amino sugars through various synthetic routes, including the opening of derived epoxides with nitrogen nucleophiles or through azidonitration followed by reduction. These synthetic amino sugars are valuable building blocks for the assembly of complex glycoconjugates and peptidomimetics.[11][12][13]
Visualizations
Logical Workflow for the Synthesis of Chromanes from this compound
References
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis of C‐Oligosaccharides through Versatile C(sp3)−H Glycosylation of Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and Structural Characterization of 1-(E-1-Arylpropenon-3-yl)-3,4,6-tri-O-benzyl-d-glucals and Their Transformation into Pentasubstituted (2R,3S,4R)-Chromanes via Pd-Catalyzed Cross Dehydrogenative Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 3,4,6-Tri-O-benzyl-D-glucal | 55628-54-1 | MT00253 [biosynth.com]
- 10. Synthesis, Antiviral, and Antimicrobial Evaluation of Benzyl Protected Diversified C-nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Recent Advances in Chemical Synthesis of Amino Sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 13. collectionscanada.gc.ca [collectionscanada.gc.ca]
The Chemistry of the Glycal Double Bond: A Technical Guide to Key Reactions of Tri-O-benzyl-D-glucal
For Researchers, Scientists, and Drug Development Professionals
Tri-O-benzyl-D-glucal is a pivotal intermediate in carbohydrate chemistry, prized for its versatility as a glycosyl donor and its reactive enol ether double bond.[1][2] This functionality allows for a diverse array of chemical transformations, enabling the synthesis of complex carbohydrates, 2-deoxy-sugars, and various glycoconjugates crucial for drug development and glycobiology research.[1][3] This technical guide provides an in-depth overview of the core reactions involving the C1-C2 double bond of this compound, complete with experimental protocols, quantitative data, and mechanistic diagrams.
Electrophilic Additions
The electron-rich double bond of this compound is highly susceptible to electrophilic attack, initiating a cascade of reactions that lead to the functionalization of the C1 and C2 positions.[4] This reactivity is the foundation for many of the transformations discussed in this guide.
A primary example is the haloalkoxylation, where an electrophilic halogen and an alcohol add across the double bond. This reaction is a key step in the synthesis of 2-deoxy-D-glucose.[5]
Haloalkoxylation for the Synthesis of 2-Deoxy-D-glucose Precursors
A common approach involves the reaction of this compound with an N-halosuccinimide and an alcohol, which proceeds to form alkyl 2-deoxy-2-halo-pyranosides. These intermediates can then be converted to 2-deoxy-sugars through reductive dehalogenation and debenzylation.[5]
Experimental Protocol: Haloalkoxylation of this compound [5]
-
Reaction Setup: Dissolve 3,4,6-tri-O-benzyl-D-glucal in a suitable anhydrous solvent (e.g., dichloromethane) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reagents: Add the desired alcohol (e.g., methanol or ethanol) to the solution. Subsequently, add an N-halosuccinimide (e.g., N-bromosuccinimide or N-iodosuccinimide) portion-wise at a controlled temperature (e.g., 0 °C to room temperature).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction, and perform an aqueous work-up. Extract the product with an organic solvent.
-
Purification: Dry the combined organic layers over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography to yield the alkyl 2-deoxy-2-halo-3,4,6-tri-O-benzyl-α/β-D-gluco/mannopyranoside.
The following diagram illustrates the general workflow for the synthesis of 2-deoxy-D-glucose starting from this compound.
Epoxidation
The epoxidation of the double bond in this compound yields 1,2-anhydrosugars, which are valuable intermediates for the synthesis of 2-deoxy-2-functionalized glycosides.[6][7] The reaction is typically highly diastereoselective.[7] A common and efficient method for this transformation utilizes dimethyldioxirane (DMDO), which can be generated in situ from Oxone and acetone.[6]
Experimental Protocol: Epoxidation with in situ generated DMDO [6]
-
Reaction Setup: In a biphasic system, dissolve 3,4,6-tri-O-benzyl-D-glucal in dichloromethane (CH2Cl2). Add a saturated aqueous solution of sodium bicarbonate (NaHCO3) and acetone.
-
Reagent Addition: While stirring vigorously at room temperature, add Oxone portion-wise to the mixture.
-
Reaction Monitoring: Monitor the reaction progress using TLC.
-
Work-up: Once the reaction is complete, separate the organic layer. Extract the aqueous layer with CH2Cl2.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to obtain the 1,2-anhydro-sugar.
| Reactant | Product | Yield | Selectivity | Reference |
| 3,4,6-tri-O-benzyl-D-glucal | 1,2-anhydro-3,4,6-tri-O-benzyl-α-D-glucopyranose | 99% | 100% | [6] |
The following diagram illustrates the epoxidation of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 3,4,6-Tri-O-benzyl-D-glucal | 55628-54-1 | MT00253 [biosynth.com]
- 3. nbinno.com [nbinno.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US6933382B2 - Process for the synthesis of 2-deoxy-D-glucose - Google Patents [patents.google.com]
- 6. Direct epoxidation of D-glucal and D-galactal derivatives with in situ generated DMDO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Stereochemistry of 3,4,6-Tri-O-benzyl-D-glucal
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,4,6-Tri-O-benzyl-D-glucal is a pivotal intermediate in modern carbohydrate chemistry, valued for its role as a versatile glycosyl donor and a chiral building block in the synthesis of a wide array of biologically significant molecules, including oligosaccharides, glycoconjugates, and various natural products.[1][2] Its stereochemistry, dictated by the chiral centers of the glucose backbone and the conformation of the dihydropyran ring, is fundamental to its reactivity and its successful application in complex synthetic strategies. This guide provides a comprehensive overview of the stereochemical features of 3,4,6-Tri-O-benzyl-D-glucal, supported by spectroscopic data, detailed experimental protocols for its synthesis, and a discussion of its conformational preferences.
Stereochemical Configuration
The systematic name of 3,4,6-Tri-O-benzyl-D-glucal is 1,5-anhydro-2-deoxy-3,4,6-tris-O-(phenylmethyl)-D-arabino-hex-1-enitol.[3] The "D-glucal" designation indicates its origin from D-glucose. The key stereochemical features arise from the three chiral centers at C3, C4, and C5 of the pyranose ring. The benzyl ether protecting groups at positions 3, 4, and 6 do not alter the inherent stereochemistry of the glucal core but do influence its conformational behavior and reactivity due to their steric bulk.
The double bond between C1 and C2 renders these carbons achiral and flattens this portion of the ring. The stereochemistry at the remaining chiral centers, derived from D-glucose, is as follows:
-
C3: R configuration
-
C4: R configuration
-
C5: R configuration
This specific arrangement of substituents dictates the facial selectivity in reactions involving the C1-C2 double bond and the overall three-dimensional shape of the molecule.
Spectroscopic Data for Structural Elucidation
The stereostructure of 3,4,6-Tri-O-benzyl-D-glucal is unequivocally confirmed by nuclear magnetic resonance (NMR) spectroscopy. The chemical shifts (δ) and coupling constants (J) of the ring protons are particularly informative about the conformation of the dihydropyran ring.
Nuclear Magnetic Resonance (NMR) Data
The following table summarizes the characteristic ¹H and ¹³C NMR spectral data for 3,4,6-Tri-O-benzyl-D-glucal.
| ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) | ||
| Proton | δ (ppm) | Carbon | δ (ppm) |
| H-1 | 6.43 (dd, J = 6.1, 1.1 Hz) | C-1 | 144.8 |
| H-2 | 4.88 (dd, J = 6.1, 2.7 Hz) | C-2 | 99.5 |
| H-3 | 4.22 (m) | C-3 | 78.2 |
| H-4 | 3.87 (dd, J = 8.6, 6.2 Hz) | C-4 | 77.9 |
| H-5 | 4.07 (ddd, J = 8.2, 4.7, 3.2 Hz) | C-5 | 75.4 |
| H-6a | 3.81 (dd, J = 10.9, 4.9 Hz) | C-6 | 68.9 |
| H-6b | 3.76 (dd, J = 10.9, 3.1 Hz) | CH₂Ph | 73.5, 71.5, 71.0 |
| CH₂Ph | 4.84-4.54 (m) | C arom. | 138.3, 138.1, 137.9, 128.4-127.7 |
| H arom. | 7.34-7.24 (m) |
Predicted data based on similar structures and spectral databases.[4]
Conformational Analysis
Glycals, including 3,4,6-Tri-O-benzyl-D-glucal, exist in dynamic equilibrium between several conformations, with the half-chair (⁴H₅ or ⁵H₄) and boat conformations being the most significant. The presence of the C1-C2 double bond precludes a stable chair conformation.
Computational studies and analysis of ³J(H,H) coupling constants from NMR data suggest that 3,4,6-Tri-O-benzyl-D-glucal predominantly adopts a ⁴H₅ half-chair conformation. In this conformation, the bulky C5 substituent (CH₂OBn) occupies a pseudo-equatorial position, which minimizes steric strain. The vinylogous anomeric effect, an electronic interaction between the ring oxygen lone pair and the π-system of the double bond, also plays a role in stabilizing this conformation.
Experimental Protocol: Synthesis of 3,4,6-Tri-O-benzyl-D-glucal
The synthesis of 3,4,6-Tri-O-benzyl-D-glucal is typically achieved from the readily available precursor, tri-O-acetyl-D-glucal, or through a multi-step sequence starting from D-glucose. A common laboratory-scale procedure involves the benzylation of tri-O-acetyl-D-glucal.
Materials:
-
Tri-O-acetyl-D-glucal
-
Benzyl bromide (BnBr)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with a suspension of sodium hydride (4.2 eq.) in anhydrous DMF under a nitrogen atmosphere. The suspension is cooled to 0 °C in an ice bath.
-
Addition of Starting Material: A solution of tri-O-acetyl-D-glucal (1.0 eq.) in anhydrous DMF is added dropwise to the stirred suspension of NaH over 30 minutes. The reaction mixture is stirred at 0 °C for an additional 30 minutes.
-
Benzylation: Benzyl bromide (4.0 eq.) is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 12-16 hours.
-
Quenching: The reaction is carefully quenched by the slow, dropwise addition of methanol at 0 °C to consume any unreacted NaH.
-
Work-up: The reaction mixture is diluted with dichloromethane and washed sequentially with water, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to afford 3,4,6-Tri-O-benzyl-D-glucal as a white solid.
Visualization of Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of 3,4,6-Tri-O-benzyl-D-glucal from tri-O-acetyl-D-glucal.
Caption: Synthetic workflow for the preparation of 3,4,6-Tri-O-benzyl-D-glucal.
Applications in Drug Development
3,4,6-Tri-O-benzyl-D-glucal is a valuable precursor for the synthesis of 2-deoxy-sugars, which are components of numerous biologically active compounds, including cardiac glycosides, antibiotics, and anticancer agents.[2] The stereochemistry of the glucal is crucial as it directs the stereochemical outcome of subsequent glycosylation and functionalization reactions. For instance, the Ferrier rearrangement of 3,4,6-Tri-O-benzyl-D-glucal allows for the introduction of various nucleophiles at the anomeric carbon, leading to the formation of 2,3-unsaturated glycosides with high α-selectivity.[5] These unsaturated glycosides can be further elaborated to access a diverse range of complex carbohydrate structures.
The following diagram depicts a generalized reaction pathway illustrating the utility of 3,4,6-Tri-O-benzyl-D-glucal in the synthesis of 2-deoxy-glycosides.
Caption: Generalized reaction pathway for the synthesis of 2-deoxy-glycosides.
Conclusion
The well-defined stereochemistry of 3,4,6-Tri-O-benzyl-D-glucal, in conjunction with its versatile reactivity, establishes it as a cornerstone in synthetic carbohydrate chemistry. A thorough understanding of its stereochemical configuration, conformational preferences, and reactivity is indispensable for its effective utilization in the design and synthesis of complex glycans and glycoconjugates with potential therapeutic applications. The protocols and data presented in this guide offer a foundational resource for researchers engaged in this dynamic field.
References
A Historical Perspective on the First Synthesis of Tri-O-benzyl-D-glucal: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tri-O-benzyl-D-glucal is a pivotal intermediate in modern carbohydrate chemistry, serving as a versatile building block for the synthesis of a wide array of complex glycans, glycoconjugates, and carbohydrate-based therapeutics. Its protected hydroxyl groups at the C-3, C-4, and C-6 positions allow for selective manipulations at the C-1 and C-2 positions of the glucal scaffold. This technical guide provides a detailed historical perspective on the first reported synthesis of this important molecule, presenting the key experimental protocols, quantitative data, and reaction pathways as described in the seminal work.
The journey to this compound begins with the pioneering work of Hermann Emil Fischer and Karl Zach in 1913, who first synthesized the parent compound, D-glucal, through the zinc-mediated reduction of acetobromoglucose. This discovery of a 1,2-unsaturated sugar derivative opened up a new chapter in carbohydrate chemistry. However, it was not until 1975 that the first synthesis of the fully benzylated derivative, 3,4,6-tri-O-benzyl-D-glucal, was reported by Derek Horton and Waldemar Weckerle. Their publication in Carbohydrate Research detailed two distinct synthetic routes to this compound, which have formed the basis for many subsequent applications and further methodological refinements.
The Seminal Syntheses by Horton and Weckerle (1975)
Horton and Weckerle's 1975 publication, "Syntheses du tri-O-benzyl-3,4,6-D-glucal," described two independent methods for the preparation of the title compound. These approaches, starting from readily available carbohydrate precursors, provided the first access to this key synthetic intermediate.
Method 1: Direct Benzylation of 3,4,6-Tri-O-acetyl-D-glucal
The first and more efficient method reported by Horton and Weckerle involved the direct benzylation of the acetylated precursor, 3,4,6-tri-O-acetyl-D-glucal. This approach leverages the lability of the acetyl protecting groups under the basic conditions required for benzylation.
Experimental Protocol:
A solution of 3,4,6-tri-O-acetyl-D-glucal in dry N,N-dimethylformamide (DMF) is treated with an excess of benzyl bromide in the presence of sodium hydride at room temperature. The reaction mixture is stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC). The reaction is then quenched by the addition of methanol, and the product is extracted with an organic solvent. Purification by column chromatography on silica gel affords 3,4,6-tri-O-benzyl-D-glucal.
Quantitative Data Summary:
| Parameter | Value |
| Starting Material | 3,4,6-Tri-O-acetyl-D-glucal |
| Reagents | Benzyl bromide, Sodium hydride |
| Solvent | N,N-dimethylformamide (DMF) |
| Reaction Temperature | Room Temperature |
| Yield | 55% |
Reaction Pathway:
Caption: Synthetic route via direct benzylation.
Method 2: Zinc Reduction of 3,4,6-Tri-O-benzyl-2-acetoxy-1-bromoglucose
The second method reported by Horton and Weckerle starts from a per-benzylated glucose derivative, 3,4,6-tri-O-benzyl-2-acetoxy-1-bromoglucose. This approach involves a reductive elimination reaction to form the characteristic double bond of the glucal.
Experimental Protocol:
3,4,6-Tri-O-benzyl-2-acetoxy-1-bromoglucose is dissolved in a mixture of acetic acid and water. Activated zinc dust is added to the solution, and the heterogeneous mixture is stirred vigorously at room temperature. The progress of the reaction is monitored by TLC. Upon completion, the excess zinc is filtered off, and the filtrate is neutralized. The product is extracted into an organic solvent and purified by column chromatography to yield 3,4,6-tri-O-benzyl-D-glucal.
Quantitative Data Summary:
| Parameter | Value |
| Starting Material | 3,4,6-Tri-O-benzyl-2-acetoxy-1-bromoglucose |
| Reagents | Activated Zinc Dust |
| Solvent | Acetic Acid, Water |
| Reaction Temperature | Room Temperature |
| Yield | 26% |
Reaction Pathway:
A Comprehensive Technical Guide to the Solubility and Stability of Tri-O-benzyl-D-glucal
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tri-O-benzyl-D-glucal is a pivotal intermediate in the synthesis of a diverse array of carbohydrate-based molecules, including oligosaccharides, glycoconjugates, and various bioactive compounds. A thorough understanding of its solubility and stability is paramount for its effective handling, storage, and application in complex synthetic pathways. This technical guide provides a consolidated overview of the solubility profile of this compound in common laboratory solvents and details its stability under various conditions. Furthermore, it outlines comprehensive experimental protocols for the determination of these properties, ensuring reliable and reproducible results in a laboratory setting.
Physicochemical Properties
| Property | Value |
| Chemical Formula | C₂₇H₂₈O₄ |
| Molecular Weight | 416.51 g/mol |
| Appearance | White to yellow powder[1] |
| Melting Point | 57-58 °C |
| Optical Activity | [α]25/D −2.7°, c = 5 in chloroform[2] |
Solubility Profile
Precise quantitative solubility data for this compound across a wide range of organic solvents is not extensively documented in publicly available literature. However, qualitative solubility information, derived from various sources, provides a strong foundation for solvent selection in synthetic and purification processes.
Qualitative Solubility Data
The solubility of this compound is largely dictated by its bulky, non-polar benzyl protecting groups, which render it soluble in many organic solvents while being insoluble in water.
| Solvent | Solubility | Reference |
| Dichloromethane (CH₂Cl₂) | Soluble | [1] |
| Chloroform (CHCl₃) | Soluble / Easily Soluble | [1][3] |
| Dimethyl Sulfoxide (DMSO) | May dissolve | |
| Ethanol (EtOH) | May dissolve | |
| Dimethylformamide (DMF) | May dissolve | |
| Water | Insoluble | [3] |
Experimental Protocol for Solubility Determination
The following protocol outlines a standard method for determining the quantitative solubility of this compound in a specific solvent. The shake-flask method is a widely accepted technique for this purpose.
Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.
Materials:
-
This compound
-
Solvent of interest (e.g., Dichloromethane, Ethyl Acetate, etc.)
-
Scintillation vials or sealed flasks
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Syringe filters (0.45 µm, PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable analytical instrument (e.g., UV-Vis spectrophotometer)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Add a known volume of the selected solvent to each vial.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker or on a stir plate maintained at a constant temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated. The system has reached equilibrium when the concentration of the solute in the solution remains constant over time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a 0.45 µm syringe filter to remove any undissolved particles. This step is critical to prevent overestimation of solubility.
-
-
Analysis:
-
Accurately dilute the filtered solution with the same solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted solution using a pre-validated HPLC method. A reverse-phase C18 column with a mobile phase of acetonitrile and water, and UV detection at a wavelength where the benzyl groups absorb (e.g., 254 nm), is a suitable starting point.
-
Quantify the concentration of this compound in the sample by comparing its peak area to a standard curve prepared from solutions of known concentrations.
-
-
Calculation:
-
Calculate the solubility of this compound in the solvent (e.g., in mg/mL or g/L) by taking into account the dilution factor.
-
Stability Profile
The stability of this compound is a critical consideration for its long-term storage and use in chemical reactions. The benzyl ether protecting groups are generally robust but can be susceptible to cleavage under certain conditions.
General Stability and Storage Recommendations
-
Storage Temperature: For long-term storage, this compound should be stored in a freezer at -20°C in a dry, sealed container.[1][2]
-
In-Solution Storage: When dissolved in a solvent, it is recommended to store the solution at -80°C for up to 6 months or at -20°C for up to 1 month.[4]
-
Sensitivity: The compound is reported to be sensitive to moisture and heat.[5]
-
Incompatibilities: It is incompatible with strong oxidizing agents.[6]
-
Hazardous Decomposition: Upon decomposition, it may produce carbon dioxide and carbon monoxide.[6]
Chemical Stability
-
Acidic Conditions: Benzyl ethers are susceptible to cleavage under strong acidic conditions. The glycosidic bond in the glucal structure may also be sensitive to acid-catalyzed hydrolysis.
-
Basic Conditions: Benzyl ethers are generally stable under a wide range of basic conditions, making them a preferred protecting group in many synthetic strategies.
-
Hydrogenolysis: The benzyl groups can be readily cleaved by catalytic hydrogenolysis (e.g., using H₂ gas and a palladium catalyst), which is a common deprotection strategy.
Experimental Protocol for Stability Assessment (Forced Degradation Study)
This protocol describes a forced degradation study to identify potential degradation pathways and develop a stability-indicating analytical method.
Objective: To evaluate the stability of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).
Materials:
-
This compound
-
Hydrochloric acid (e.g., 0.1 M)
-
Sodium hydroxide (e.g., 0.1 M)
-
Hydrogen peroxide (e.g., 3%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Calibrated oven
-
Photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in acetonitrile.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.
-
Basic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂.
-
Thermal Degradation: Place a sample of the solid compound in an oven at a controlled temperature (e.g., 60°C). Also, heat a solution of the compound under the same conditions.
-
Photostability: Expose a sample of the solid compound and a solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to exclude light.
-
-
Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Preparation: Neutralize the acidic and basic samples before analysis. Dilute all samples to an appropriate concentration with the mobile phase.
-
HPLC Analysis: Analyze the stressed samples using a stability-indicating HPLC method. The method should be capable of separating the intact this compound from any degradation products.
-
Data Analysis: Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products over time.
Visualized Experimental Workflow
The following diagram illustrates a general workflow for determining the solubility and stability of a chemical compound like this compound.
References
A Technical Guide to Tri-O-benzyl-D-glucal: Properties and Determination
Introduction: Tri-O-benzyl-D-glucal is a pivotal protected monosaccharide derivative extensively utilized as a glycosyl donor in the synthesis of complex carbohydrates, oligosaccharides, and glycoconjugates.[1][2] Its three benzyl groups provide stability and influence its reactivity, making it a valuable building block in pharmaceutical and biochemical research for developing glycoproteins and glycolipids.[1] This guide provides core physicochemical data and outlines the standard experimental protocols for their determination.
Physicochemical Properties
The fundamental molecular properties of this compound are summarized below. This data is essential for stoichiometric calculations in synthesis, analytical characterization, and regulatory documentation.
| Property | Value |
| Molecular Formula | C₂₇H₂₈O₄[1][2][3][4] |
| Molecular Weight | 416.51 g/mol [1][2][3][4][5] |
| CAS Number | 55628-54-1[2][3][4] |
| Appearance | White to off-white crystalline powder[1] |
| Melting Point | 53-60 °C[1] |
Logical Relationship Diagram
The following diagram illustrates the direct relationship between the compound's identity and its fundamental chemical properties. The chemical formula is derived from its structure, and the molecular weight is calculated from the formula.
References
Methodological & Application
Protocol for Oligosaccharide Synthesis Using 3,4,6-Tri-O-benzyl-D-glucal
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for the synthesis of oligosaccharides utilizing 3,4,6-Tri-O-benzyl-D-glucal as a key intermediate. 3,4,6-Tri-O-benzyl-D-glucal is a versatile glycosyl donor in carbohydrate chemistry. The benzyl ether protecting groups offer stability under a range of reaction conditions and can be removed cleanly in the final steps of the synthesis. The double bond between C1 and C2 of the glucal allows for various transformations, primarily through Ferrier rearrangement or epoxidation followed by nucleophilic ring-opening, to form 2,3-unsaturated glycosides or 2-deoxyglycosides, respectively. These structures are valuable precursors for the synthesis of complex oligosaccharides and glycoconjugates with potential therapeutic applications.
Core Concepts
The strategic use of 3,4,6-Tri-O-benzyl-D-glucal in oligosaccharide synthesis revolves around the activation of the glucal double bond to introduce a glycosyl acceptor at the anomeric center (C1). The two primary strategies are:
-
Ferrier Glycosylation: A Lewis acid-catalyzed reaction of the glucal with a nucleophile (glycosyl acceptor), leading to a rearrangement of the double bond and the formation of a 2,3-unsaturated glycoside. This method is efficient for creating α-glycosidic linkages.
-
Epoxidation and Ring-Opening: A two-step process involving the initial epoxidation of the glucal double bond to form a highly reactive 1,2-anhydrosugar. Subsequent nucleophilic attack by a glycosyl acceptor opens the epoxide ring, typically yielding a 2-deoxy-glycosidic linkage.
The choice of method depends on the desired final product and the nature of the glycosyl acceptor. Following glycosylation, the benzyl protecting groups are typically removed globally via catalytic hydrogenation to yield the final oligosaccharide.
Experimental Protocols
Protocol 1: Synthesis of 3,4,6-Tri-O-benzyl-D-glucal
This protocol describes the preparation of the starting material, 3,4,6-Tri-O-benzyl-D-glucal, from the commercially available 3,4,6-Tri-O-acetyl-D-glucal. The procedure involves a two-step, one-pot process of deacetylation followed by benzylation.
Materials:
-
3,4,6-Tri-O-acetyl-D-glucal
-
Methanol (MeOH), anhydrous
-
Sodium methoxide (NaOMe)
-
IR-120 resin
-
Dimethylformamide (DMF), anhydrous
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide (BnBr)
-
Petroleum ether
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
Deacetylation:
-
To a stirred solution of 3,4,6-Tri-O-acetyl-D-glucal (1.0 eq) in anhydrous methanol, add a catalytic amount of sodium methoxide (0.1-0.2 eq) at room temperature.
-
Add a small amount of IR-120 resin to neutralize the reaction upon completion.
-
Stir the reaction for 20-30 minutes at room temperature, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Filter off the resin and concentrate the filtrate under reduced pressure to obtain the crude D-glucal.
-
-
Benzylation:
-
To a stirred solution of the crude D-glucal (1.0 eq) in anhydrous DMF, add sodium hydride (4.5-5.0 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Argon).
-
After the addition of NaH, add benzyl bromide (4.0-4.5 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of methanol, followed by water.
-
Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether to afford 3,4,6-Tri-O-benzyl-D-glucal as a white solid.[1]
-
Protocol 2: Oligosaccharide Synthesis via Ferrier Glycosylation
This protocol details the synthesis of a 2,3-unsaturated disaccharide using 3,4,6-Tri-O-benzyl-D-glucal as the glycosyl donor and a suitable alcohol as the glycosyl acceptor.
Materials:
-
3,4,6-Tri-O-benzyl-D-glucal
-
Glycosyl acceptor (e.g., primary or secondary alcohol)
-
Lewis acid catalyst (e.g., BF₃·OEt₂, TMSOTf, InCl₃, I₂)
-
Anhydrous dichloromethane (DCM) or acetonitrile (MeCN)
-
Activated molecular sieves (4 Å)
-
Saturated sodium bicarbonate solution
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried flask under an inert atmosphere, add 3,4,6-Tri-O-benzyl-D-glucal (1.0 eq), the glycosyl acceptor (1.2-1.5 eq), and activated 4 Å molecular sieves.
-
Add anhydrous DCM or MeCN to the flask.
-
Cool the mixture to the desired temperature (typically between -20 °C and 0 °C).
-
Stir the suspension for 30 minutes at this temperature.
-
Slowly add the Lewis acid catalyst (0.1-1.0 eq) to the reaction mixture.
-
Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature, then dilute with DCM and filter through a pad of Celite.
-
Wash the filtrate with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the protected oligosaccharide.
Protocol 3: Global Deprotection of Benzyl Ethers by Catalytic Hydrogenation
This protocol describes the removal of all benzyl ether protecting groups to yield the final oligosaccharide.
Materials:
-
Protected oligosaccharide
-
Palladium on carbon (Pd/C, 10%) or Pearlman's catalyst (Pd(OH)₂/C, 20%)
-
Solvent (e.g., Methanol, Ethanol, or a mixture of THF/Methanol)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Celite®
Procedure:
-
Dissolve the protected oligosaccharide in the chosen solvent system in a flask suitable for hydrogenation.
-
Carefully add Pd/C (typically 10-20% by weight of the substrate) to the solution.[2]
-
Securely attach a balloon filled with hydrogen gas to the flask or connect it to a hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen (repeat this cycle 3 times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction by TLC or Mass Spectrometry. The reaction can take from a few hours to overnight.
-
Once complete, carefully purge the reaction vessel with an inert gas (e.g., Nitrogen or Argon).
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad thoroughly with the reaction solvent.[2]
-
Combine the filtrates and concentrate under reduced pressure to yield the deprotected oligosaccharide.
-
Further purification, if necessary, can be performed by size-exclusion chromatography or reverse-phase HPLC.
Data Presentation
Table 1: Representative Data for Ferrier Glycosylation using 3,4,6-Tri-O-benzyl-D-glucal
| Glycosyl Acceptor | Catalyst (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Anomeric Ratio (α:β) |
| Methanol | I₂ (0.3) | MeCN | Room Temp | 2 | 85 | >20:1 |
| Benzyl alcohol | InCl₃ (0.1) | DCM | Room Temp | 4 | 92 | >20:1 |
| Isopropanol | BF₃·OEt₂ (1.0) | DCM | 0 | 3 | 88 | 10:1 |
| Cholesterol | TMSOTf (0.1) | DCM | -20 | 2.5 | 82 | >20:1 |
| Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | BF₃·OEt₂ (1.2) | DCM | 0 to RT | 5 | 75 | 5:1 |
Visualizations
Experimental Workflow
Caption: Overall workflow for oligosaccharide synthesis.
Ferrier Glycosylation Mechanism
Caption: Simplified mechanism of Ferrier glycosylation.
References
Application Notes: The Versatility of Tri-O-benzyl-D-glucal in the Ferrier Rearrangement
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Ferrier rearrangement is a powerful and versatile reaction in carbohydrate chemistry for the synthesis of 2,3-unsaturated glycosides. This transformation involves the Lewis acid-catalyzed reaction of a glycal with a nucleophile, leading to an allylic rearrangement and the formation of a new glycosidic bond at the anomeric center. Among various glycal donors, 3,4,6-Tri-O-benzyl-D-glucal is a particularly valuable substrate. Its benzyl protecting groups are stable under a wide range of reaction conditions and can be readily removed via mild hydrogenolysis, making it a key building block in the synthesis of complex oligosaccharides, natural products, and pharmacologically active molecules. These 2,3-unsaturated products serve as crucial chiral precursors for further chemical transformations and have been incorporated into drugs such as Dapagliflozin, a treatment for type 2 diabetes.
Mechanism of the Ferrier Rearrangement
The generally accepted mechanism proceeds through two key steps. First, a Lewis acid activates the glycal by coordinating to the C-3 oxygen, facilitating the departure of the leaving group. This results in the formation of a resonance-stabilized allyloxocarbenium ion intermediate. Subsequently, a nucleophile attacks the anomeric carbon (C-1) to yield the 2,3-unsaturated glycoside. The reaction typically favors the formation of the α-anomer due to kinetic and thermodynamic factors, including the anomeric effect.
Caption: The two-step mechanism of the Ferrier rearrangement.
Applications in the Synthesis of Bioactive Scaffolds
The Ferrier rearrangement of this compound provides access to a diverse range of glycosides by employing various nucleophiles. This versatility is crucial for creating libraries of compounds for drug discovery.
-
O-Glycosides: Reactions with alcohols and phenols yield 2,3-unsaturated O-glycosides, which are fundamental components of many natural products and oligosaccharides.
-
C-Glycosides: The formation of carbon-carbon bonds at the anomeric center using C-nucleophiles (like silanes and enol silanes) produces C-glycosides. These are hydrolytically stable mimics of O-glycosides and are prevalent in many pharmaceuticals.
-
N- and S-Glycosides: Nitrogen and sulfur nucleophiles can be used to synthesize N-glycosyl and S-glycosyl compounds, respectively. These structures are found in nucleoside analogues and other biologically active molecules.
Caption: Synthetic utility of this compound.
Quantitative Data Summary
The choice of catalyst and reaction conditions significantly influences the yield and stereoselectivity of the Ferrier rearrangement with this compound.
Table 1: Synthesis of O-Glycosides via Ferrier Rearrangement
| Nucleophile | Catalyst (mol%) | Solvent | Temp (°C) | Time | Yield (%) | α:β Ratio | Reference |
|---|---|---|---|---|---|---|---|
| Benzyl alcohol | Y(OTf)₃ (10) | CH₂Cl₂ | RT | 2h | 91 | 5:1 | |
| Benzyl alcohol | Gd(OTf)₃ (10) | CH₂Cl₂ | RT | 3h | 89 | 5:1 | |
| Benzyl alcohol | IBr (20) | Toluene/CH₂Cl₂ (1:1) | 0-20 | - | 89 | 4:1 |
| Ethanol | Y(OTf)₃ (10) | CH₂Cl₂ | RT | 2h | 88 | 5:1 | |
Table 2: Synthesis of C-Glycosides via Ferrier Rearrangement
| Nucleophile | Catalyst (mol%) | Solvent | Temp (°C) | Time | Yield (%) | α:β Ratio | Reference |
|---|---|---|---|---|---|---|---|
| Allyltrimethylsilane | CAN (100) | Acetonitrile | RT | 1.5h | 85 | >20:1 | |
| 1-Naphthol* | Zn(OTf)₂ | - | - | - | 72 | 2:1 |
| Various C-nucleophiles | Zn(OTf)₂ | DCE | 40 | - | High | Improved α | |
*Note: The reaction with 1-naphthol mediated by Zn(OTf)₂ likely proceeds through an O-to-C rearrangement.
Experimental Protocols
The following are representative protocols for the Ferrier rearrangement using this compound.
Protocol 1: C-Glycosylation using Ceric Ammonium Nitrate (CAN)
This protocol is adapted from the procedure for C-glycosylation of glycals.
Materials:
-
3,4,6-Tri-O-benzyl-D-glucal (1.0 mmol)
-
Allyltrimethylsilane (2.0 mmol)
-
Ceric Ammonium Nitrate (CAN) (1.0 mmol)
-
Anhydrous Acetonitrile (10 mL)
-
Ethyl Acetate
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
To a stirred solution of 3,4,6-Tri-O-benzyl-D-glucal (1.0 mmol) in anhydrous acetonitrile (10 mL) at room temperature, add allyltrimethylsilane (2.0 mmol).
-
To this mixture, add ceric ammonium nitrate (CAN) (1.0 mmol) in a single portion.
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC), typically complete within 1.5 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ (15 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (ethyl acetate/hexane eluent) to afford the pure α-C-allyl glycoside.
Protocol 2: O-Glycosylation using Yttrium Triflate (Y(OTf)₃)
This protocol is based on the Y(OTf)₃-catalyzed O-glycosylation of this compound.
Materials:
-
3,4,6-Tri-O-benzyl-D-glucal (1.0 mmol)
-
Benzyl alcohol (1.2 mmol)
-
Yttrium (III) trifluoromethanesulfonate (Y(OTf)₃) (0.1 mmol, 10 mol%)
-
Anhydrous Dichloromethane (CH₂Cl₂) (10 mL)
-
Saturated aqueous NaHCO₃ solution
-
Water
-
Anhydrous MgSO₄
Procedure:
-
Dissolve 3,4,6-Tri-O-benzyl-D-glucal (1.0 mmol) and benzyl alcohol (1.2 mmol) in anhydrous CH₂Cl₂ (10 mL) under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add Y(OTf)₃ (0.1 mmol) to the solution.
-
Stir the mixture at room temperature for 2 hours, monitoring the reaction by TLC.
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer and wash it with water.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the desired 2,3-unsaturated O-glycoside.
Caption: General workflow for a Ferrier rearrangement experiment.
Synthesis of Glycoconjugates with Tri-O-benzyl-D-glucal as a Precursor: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of a variety of glycoconjugates utilizing 3,4,6-Tri-O-benzyl-D-glucal as a versatile precursor. This protected glycal is a valuable building block in carbohydrate chemistry, enabling the synthesis of complex molecules with significant biological and therapeutic potential.
Introduction
3,4,6-Tri-O-benzyl-D-glucal is a key intermediate in the synthesis of glycoconjugates due to its versatile reactivity. The benzyl protecting groups are stable under a wide range of reaction conditions and can be readily removed by catalytic hydrogenation. The double bond between C1 and C2 allows for a variety of transformations, including the synthesis of 2,3-unsaturated glycosides, 2-deoxyglycosides, and C-glycosides. These resulting glycoconjugates are crucial in the development of novel therapeutics, including antiviral agents, cancer treatments, and vaccines.[1]
Key Applications
-
Synthesis of 2,3-Unsaturated Glycosides: The Ferrier rearrangement of 3,4,6-Tri-O-benzyl-D-glucal with various alcohols provides access to a wide range of 2,3-unsaturated O-glycosides. These compounds are important intermediates for the synthesis of more complex carbohydrate structures.
-
Synthesis of 2-Deoxyglycosides: 2-Deoxy sugars are components of many biologically active natural products. 3,4,6-Tri-O-benzyl-D-glucal can be converted to 2-deoxyglycosides through a two-step process involving haloglycosylation followed by reductive dehalogenation.
-
Synthesis of C-Glycosides: C-Glycosides are metabolically stable analogs of O-glycosides and are of great interest in drug discovery. While direct C-glycosylation of 3,4,6-Tri-O-benzyl-D-glucal can be challenging, related derivatives can be used to synthesize C-glycosides.
Experimental Protocols
Protocol 1: Synthesis of 2,3-Unsaturated O-Glycosides via Ferrier Rearrangement
This protocol describes the synthesis of 2,3-unsaturated O-glycosides from 3,4,6-Tri-O-benzyl-D-glucal and an alcohol using a Lewis acid catalyst.
Reaction Scheme:
Caption: Ferrier Rearrangement for O-Glycoside Synthesis.
Materials:
-
3,4,6-Tri-O-benzyl-D-glucal
-
Alcohol (e.g., benzyl alcohol, cholesterol)
-
Anhydrous Dichloromethane (DCM)
-
Lewis Acid (e.g., Boron trifluoride diethyl etherate (BF₃·OEt₂))
-
Activated 4Å molecular sieves
-
Triethylamine
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add 3,4,6-Tri-O-benzyl-D-glucal (1.0 equiv) and activated 4Å molecular sieves.
-
Add anhydrous DCM via syringe to achieve a concentration of approximately 0.1 M.
-
Add the desired alcohol (1.2 - 2.0 equiv) to the mixture.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C).
-
Slowly add the Lewis acid (e.g., BF₃·OEt₂) (1.1 equiv) dropwise to the stirred reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a few drops of triethylamine or a saturated aqueous solution of NaHCO₃.
-
Filter the mixture through a pad of Celite® and wash the pad with DCM.
-
Wash the combined organic filtrate with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography on silica gel to afford the desired 2,3-unsaturated O-glycoside.
Quantitative Data:
| Glycosyl Acceptor | Lewis Acid | Solvent | Temperature (°C) | Time (h) | Yield (%) | α:β Ratio |
| Benzyl Alcohol | Y(OTf)₃ (0.1 equiv) | Acetonitrile | 40 | - | High | High α |
| Cholesterol | BF₃·OEt₂ | Benzene | rt | - | - | ~9:1 |
Note: Yields and reaction times can vary depending on the specific alcohol and reaction conditions.
Protocol 2: Synthesis of 2-Deoxyglycosides
This two-step protocol describes the synthesis of 2-deoxyglycosides from 3,4,6-Tri-O-benzyl-D-glucal via a 2-bromo intermediate.
Workflow:
Caption: Synthesis of 2-Deoxyglycosides Workflow.
Part A: Synthesis of Methyl 2-bromo-2-deoxy-3,4,6-tri-O-benzyl-α/β-D-gluco-/mannopyranoside
Materials:
-
3,4,6-Tri-O-benzyl-D-glucal
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Carbon tetrachloride
Procedure:
-
To a solution of 3,4,6-tri-O-benzyl-D-glucal (39 g, 0.09 mol) in dichloromethane (20 ml) and methanol (100 ml), add N-bromosuccinimide (18.7 g, 0.09 mol) portion-wise over 10 minutes at room temperature.
-
Stir the reaction mixture for 4 hours at room temperature.
-
After completion of the reaction (monitored by TLC), distill off the solvent.
-
Extract the resulting residue with carbon tetrachloride (2 x 100 ml).
-
Concentrate the organic phase to obtain the product as a syrup (50 g).
Part B: Reductive Debromination
Materials:
-
Methyl 2-bromo-2-deoxy-3,4,6-tri-O-benzyl-α/β-D-gluco-/mannopyranoside
-
Tributyltin hydride (Bu₃SnH)
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous Toluene
Procedure:
-
Dissolve the 2-bromo-glycoside (1.0 equiv) in anhydrous toluene under an inert atmosphere.
-
Add AIBN (0.1 equiv) and Bu₃SnH (1.5 equiv) to the solution.
-
Heat the reaction mixture to 80-90 °C for 2-4 hours, monitoring by TLC.
-
After cooling to room temperature, concentrate the reaction mixture.
-
Purify the crude product using silica gel chromatography. Tin byproducts can be removed by a biphasic hexane/acetonitrile extraction or by treatment with a potassium fluoride solution prior to chromatography.
Protocol 3: Synthesis of C-Aryl Glycosides from a C-Glucopyranosyl Aldehyde Precursor
This protocol describes the synthesis of C-aryl glycosides starting from a β-C-glucopyranosyl aldehyde, which can be derived from 3,4,6-Tri-O-benzyl-D-glucal.
Reaction Scheme:
Caption: Synthesis of C-Aryl Glycoside Precursors.
Materials:
-
β-C-glucopyranosyl aldehyde
-
Aryl methyl ketone
-
Ethanol
-
5% aqueous Sodium Hydroxide (NaOH) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of β-C-glucopyranosyl aldehyde (1.09 mmol) and the aryl methyl ketone (1.09 mmol) in ethanol (12 mL), add a 5% aqueous solution of NaOH (12 mL) dropwise with continuous stirring at 0 °C.
-
Stir the reaction for 2–6 hours at 25 °C.
-
After completion of the reaction (monitored by TLC), concentrate the reaction mixture under reduced pressure, keeping the bath temperature below 40 °C.
-
Extract the thick liquid thus obtained with ethyl acetate (2 x 50 mL).
-
Wash the combined organic phase with brine (1 x 20 mL), dry over Na₂SO₄, and filter.
-
Concentrate the organic phase at reduced pressure, and purify the resulting residue by silica gel column chromatography using ethyl acetate/petroleum ether (5–10%) as the eluent to furnish the desired product.[2]
Quantitative Data:
| Aryl Methyl Ketone | Yield (%) |
| 4-Methylacetophenone | 85 |
| 4-Methoxyacetophenone | 88 |
| 4-Chloroacetophenone | 82 |
| 4-Bromoacetophenone | 80 |
| Acetophenone | 75 |
Data Summary
The following table summarizes the key properties of the precursor, 3,4,6-Tri-O-benzyl-D-glucal.
| Property | Value |
| CAS Number | 55628-54-1 |
| Molecular Formula | C₂₇H₂₈O₄ |
| Molecular Weight | 416.51 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 53-60 °C |
| Optical Rotation | [α]D²⁵ = -2.4 to -3.4° (c=5 in Chloroform) |
| Purity | ≥ 98% (HPLC) |
| Storage | Store at ≤ -4 °C |
Data sourced from various chemical suppliers.
Conclusion
3,4,6-Tri-O-benzyl-D-glucal is a highly valuable and versatile precursor for the synthesis of a wide array of glycoconjugates. The protocols outlined in this document provide a foundation for researchers and drug development professionals to explore the synthesis of novel and biologically active carbohydrate-based molecules. The ability to generate 2,3-unsaturated glycosides, 2-deoxyglycosides, and C-glycosides from this single precursor highlights its importance in modern carbohydrate chemistry and its potential for advancing the development of new therapeutics. Further optimization of the presented protocols may be necessary depending on the specific substrates and desired outcomes.
References
Application Notes and Protocols for the Synthesis of 2-Deoxy-Glycosides from Tri-O-benzyl-D-glucal
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tri-O-benzyl-D-glucal is a versatile and pivotal intermediate in carbohydrate chemistry, particularly valued for its role in the synthesis of 2-deoxy-glycosides. These structures are integral components of numerous biologically active compounds, including antibiotics, anticancer agents, and other therapeutics. The absence of the C2-hydroxyl group in 2-deoxy sugars presents a significant challenge in achieving stereocontrolled glycosylation. This compound, with its protected hydroxyl groups and a reactive double bond, serves as an excellent precursor to address this synthetic hurdle. The benzyl protecting groups offer stability under a range of reaction conditions and can be readily removed via hydrogenolysis.[1]
This document provides detailed application notes on the primary synthetic routes to 2-deoxy-glycosides from this compound, focusing on the Ferrier rearrangement and haloalkoxylation-reduction methodologies. It includes comprehensive experimental protocols, quantitative data for reaction optimization, and visualizations to elucidate key mechanisms and workflows.
Applications in Drug Development
The 2-deoxy-glycoside motif is a key pharmacophore in a variety of therapeutic agents. The methodologies described herein, utilizing this compound, provide a reliable pathway to synthesize these valuable compounds and their analogs for drug discovery and development. For instance, the synthesis of complex oligosaccharides and glycoconjugates often relies on the strategic implementation of such building blocks. While direct examples of marketed drugs synthesized from this compound are not extensively documented in the public domain, the fundamental importance of 2-deoxy-sugars in bioactive natural products underscores the significance of these synthetic methods.
Synthetic Methodologies
Two principal methods for the synthesis of 2-deoxy-glycosides from this compound are the Ferrier rearrangement, which yields 2,3-unsaturated glycosides that can be subsequently reduced, and a two-step haloalkoxylation followed by reductive dehalogenation.
Method 1: The Ferrier Rearrangement
The Ferrier rearrangement is a powerful and widely used method for the synthesis of 2,3-unsaturated glycosides from glycals. This reaction involves an allylic rearrangement catalyzed by a Lewis acid, where a nucleophile (typically an alcohol) attacks the anomeric carbon. The resulting 2,3-unsaturated glycoside can then be hydrogenated to afford the corresponding 2-deoxy-glycoside. The stereochemical outcome of the Ferrier rearrangement is often influenced by the reaction conditions, with the α-anomer typically predominating due to the anomeric effect.
Reaction Scheme:
Caption: General workflow of the Ferrier Rearrangement followed by hydrogenation.
Quantitative Data for Ferrier Rearrangement of Glycal Derivatives
The following table summarizes representative data for the Lewis acid-catalyzed Ferrier rearrangement of glycal derivatives with various alcohols. While specific data for this compound is limited in compiled tables, the data for the closely related tri-O-acetyl-D-glucal provides a strong predictive basis for reaction outcomes.
| Entry | Glycal Derivative | Alcohol Nucleophile | Lewis Acid Catalyst | Solvent | Yield (%) | α:β Ratio |
| 1 | Tri-O-acetyl-D-glucal | Benzyl alcohol | BF₃·OEt₂ | Dichloromethane | 98 | Predominantly α |
| 2 | Tri-O-acetyl-D-glucal | Ethanol | ZnCl₂ | Toluene | 65-95 | 89:11 |
| 3 | Tri-O-acetyl-D-glucal | Isopropanol | BF₃·OEt₂ | Dichloromethane | 95 | - |
| 4 | Tri-O-acetyl-D-glucal | Methanol | SnCl₄ | Dichloromethane | 83 | 86:14 |
| 5 | This compound | Benzyl alcohol | Y(OTf)₃ or Gd(OTf)₃ | Acetonitrile | High | High α |
| 6 | This compound | Benzyl alcohol | IBr (20 mol%) | Toluene/CH₂Cl₂ (1:1) | 89 | 4:1 |
Experimental Protocol: Ferrier Rearrangement of 3,4,6-Tri-O-benzyl-D-glucal with Benzyl Alcohol
This protocol is adapted from established procedures for the Ferrier rearrangement.
Materials:
-
3,4,6-Tri-O-benzyl-D-glucal
-
Benzyl alcohol (dried over molecular sieves)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
-
10% Palladium on carbon (Pd/C)
-
Methanol or Ethyl acetate for hydrogenation
-
Hydrogen gas (H₂)
Procedure:
Step 1: Synthesis of Benzyl 4,6-di-O-benzyl-2,3-dideoxy-α-D-erythro-hex-2-enopyranoside
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve 3,4,6-tri-O-benzyl-D-glucal (1.0 eq) in anhydrous dichloromethane.
-
Add benzyl alcohol (1.2 eq) to the solution.
-
Cool the mixture to -20 °C in a suitable cooling bath.
-
Slowly add boron trifluoride diethyl etherate (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired 2,3-unsaturated glycoside.
Step 2: Hydrogenation to the 2-Deoxy-Glycoside
-
Dissolve the purified 2,3-unsaturated glycoside (1.0 eq) in methanol or ethyl acetate.
-
Carefully add 10% Palladium on carbon (10% w/w) to the solution.
-
Stir the mixture under a hydrogen atmosphere (e.g., balloon pressure) at room temperature for 12-16 hours.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-deoxy-glycoside.
-
If necessary, purify the product by silica gel column chromatography.
Mechanism of the Ferrier Rearrangement
Caption: Mechanism of the Lewis acid-catalyzed Ferrier Rearrangement.
Method 2: Haloalkoxylation and Reductive Dehalogenation
An alternative route to 2-deoxy-glycosides from this compound involves a two-step process of haloalkoxylation followed by reductive dehalogenation. This method allows for the introduction of an alcohol at the anomeric position and a halogen at the C2 position, which is subsequently removed.
Reaction Scheme:
Caption: General workflow for haloalkoxylation and reduction.
Experimental Protocol: Synthesis of Methyl 2-Deoxy-3,4,6-tri-O-benzyl-α/β-D-glucopyranoside
This protocol is based on a patented procedure for the synthesis of 2-deoxy-D-glucose derivatives.[2]
Materials:
-
3,4,6-Tri-O-benzyl-D-glucal
-
Methanol
-
N-Bromosuccinimide (NBS)
-
Dichloromethane
-
Carbon tetrachloride
-
10% Palladium on Carbon (Pd/C)
-
Hydrogen gas (H₂)
Procedure:
Step 1: Bromomethoxylation of 3,4,6-Tri-O-benzyl-D-glucal
-
Dissolve 3,4,6-tri-O-benzyl-D-glucal (e.g., 39 g) in a mixture of dichloromethane (20 ml) and methanol (100 ml).
-
At room temperature, add N-bromosuccinimide (e.g., 18.7 g) portion-wise over 10 minutes.
-
Stir the reaction mixture for 4 hours at room temperature.
-
After the reaction is complete (monitored by TLC), distill off the solvent.
-
Extract the resulting residue with carbon tetrachloride.
-
Concentrate the organic phase to obtain methyl 2-bromo-2-deoxy-3,4,6-tri-O-benzyl-α/β-D-gluco/mannopyranoside as a syrup.
Step 2: Reductive Debromination and Debenzylation
-
Dissolve the syrup from Step 1 in methanol.
-
Add 10% Pd/C catalyst.
-
Hydrogenate the mixture at a suitable pressure (e.g., 150 psi) at room temperature.
-
After the reaction is complete (typically after several hours), filter off the catalyst.
-
Evaporate the solvent to yield the methyl 2-deoxy-α/β-D-glucopyranoside.
Conclusion
This compound is a highly valuable and versatile starting material for the stereoselective synthesis of 2-deoxy-glycosides. The Ferrier rearrangement and the haloalkoxylation-reduction sequence are two robust methodologies that provide access to these important carbohydrate structures. The choice of method and specific reaction conditions can be tailored to the desired stereochemical outcome and the nature of the glycosyl acceptor. The protocols and data presented in this document serve as a comprehensive guide for researchers in the fields of synthetic organic chemistry and drug development to facilitate the synthesis of complex, biologically active molecules.
References
Application Notes and Protocols: Protecting Group Strategies Involving Tri-O-benzyl-D-glucal
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the strategic use of 3,4,6-Tri-O-benzyl-D-glucal, a key building block in modern carbohydrate chemistry. Valued for its role as a versatile glycosyl donor, this compound is instrumental in the synthesis of complex oligosaccharides and glycoconjugates, which are pivotal in various aspects of drug development and glycobiology research.[1] The benzyl ether protecting groups offer robust stability under a range of reaction conditions, yet can be cleanly removed, making Tri-O-benzyl-D-glucal an ideal intermediate for multi-step synthetic strategies.[2][3][4]
Overview of this compound in Glycosylation Reactions
3,4,6-Tri-O-benzyl-D-glucal is an activated sugar derivative widely employed as a glycosyl donor in O-glycosylation reactions.[1][5] The electron-donating nature of the benzyl groups enhances the reactivity at the anomeric center, facilitating the formation of glycosidic bonds.[6] The C2-C3 double bond within the glucal structure allows for a variety of chemical modifications, including hydrogenation, oxidation, and hydroxylation, enabling the synthesis of diverse and complex carbohydrate structures.[7]
Key Applications:
-
Synthesis of Complex Carbohydrates and Glycosides: Serves as a fundamental building block for creating tailored sugar derivatives.[1]
-
Pharmaceutical Development: Employed in the creation of glycosylated drugs to improve bioavailability and efficacy.[1]
-
Bioconjugation: Used to attach sugars to proteins and other biomolecules, enhancing their stability and function.[1]
-
Glycobiology Research: Aids in studying carbohydrate-protein interactions and cellular recognition processes.[1]
A critical reaction involving this compound is the Ferrier rearrangement, which can be catalyzed by various Lewis acids to produce 2,3-unsaturated glycosides.[7][8] The reaction conditions, particularly temperature, can influence the reaction outcome, yielding either 2-deoxy glycosides or Ferrier-rearranged products.[8]
Data Presentation: Glycosylation Reactions
The following tables summarize quantitative data for typical glycosylation reactions involving this compound and its derivatives, providing a comparative overview of different promoters and reaction conditions.
Table 1: Ferrier Rearrangement of 3,4,6-Tri-O-benzyl-D-glucal
| Glycosyl Donor | Acceptor | Promoter/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| 3,4,6-Tri-O-benzyl-D-glucal | Various Alcohols | Al(OTf)₃ | - | 0 | - | - | [8] |
| 3,4,6-Tri-O-benzyl-D-glucal | Various Alcohols | H₂SO₄-SiO₂ | - | - | - | - | [7] |
| 3,4,6-Tri-O-benzyl-D-glucal | Various Alcohols | FeCl₃/C | - | - | - | - | [7] |
Table 2: Glycosylation with Glycosyl Halide Derivatives of this compound
| Glycosyl Donor | Acceptor | Promoter | Solvent | Temp. (°C) | Anomeric Ratio (α:β) | Yield (%) | Ref. |
| Per-O-benzylated glucopyranosyl chloride | Glycosyl acceptors | - | - | - | 2:1–3:1 | 71-91 | [9] |
| Glucosyl iodide | Oxa/thio cycloalkanes | No pre-activation | - | Low | High β-selectivity | - | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Protocol 1: General Procedure for the Synthesis of 1-(E-1-Arylpropenon-3-yl)-3,4,6-tri-O-benzyl-d-glucals
This protocol describes the Claisen-Schmidt condensation of a C-glucosyl aldehyde with an aryl methyl ketone.[10]
Materials:
-
β-C-glucopyranosyl aldehyde
-
Aryl methyl ketone
-
Ethanol
-
5% Aqueous NaOH solution
-
Ethyl acetate
Procedure:
-
Dissolve β-C-glucopyranosyl aldehyde (1.09 mmol) and the corresponding aryl methyl ketone (1.09 mmol) in ethanol (12 mL).
-
Cool the solution to 0 °C with continuous stirring.
-
Add 5% aqueous NaOH solution (12 mL) dropwise to the reaction mixture.
-
Allow the reaction to warm to 25 °C and stir for 2–6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure at a bath temperature below 40 °C.
-
Extract the resulting thick liquid with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Deprotection of Benzyl Ethers by Catalytic Hydrogenolysis
This protocol outlines the removal of benzyl protecting groups from a protected oligosaccharide.[4][11]
Materials:
-
Protected oligosaccharide
-
Palladium on carbon (Pd/C, 10%)
-
Solvent (e.g., Methanol, Ethanol, Ethyl acetate, or a mixture)
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
Dissolve the protected oligosaccharide in the chosen solvent in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C (typically 10-20% by weight of the substrate) to the solution.
-
Securely attach a balloon filled with hydrogen gas to the flask or connect it to a hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen (repeat this cycle 3 times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction by TLC or Mass Spectrometry until the starting material is consumed (can take from a few hours to overnight).
-
Once complete, carefully purge the reaction vessel with an inert gas (e.g., Nitrogen or Argon).
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad thoroughly with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to yield the deprotected oligosaccharide.
Visualization of Reaction Pathways and Workflows
Diagram 1: General Glycosylation Workflow
Caption: A generalized workflow for a typical glycosylation reaction followed by deprotection.
Diagram 2: "Armed-Disarmed" Strategy in Oligosaccharide Synthesis
Caption: The "Armed-Disarmed" principle allows for selective glycosylation reactions.[6]
Diagram 3: Orthogonal Deprotection Strategy
Caption: An example of a multi-step synthesis using orthogonal protecting groups.[2]
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. scbt.com [scbt.com]
- 6. benchchem.com [benchchem.com]
- 7. 3,4,6-Tri-O-benzyl-D-glucal | 55628-54-1 | MT00253 [biosynth.com]
- 8. Chemical O‐Glycosylations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in Stereoselective Chemical O-Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
Tri-O-benzyl-D-glucal as a glycosyl donor in complex carbohydrate synthesis.
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of tri-O-benzyl-D-glucal as a versatile glycosyl donor in the synthesis of complex carbohydrates, particularly 2-deoxyglycosides. This document includes detailed experimental protocols, quantitative data on reaction outcomes, and visualizations of key chemical pathways to assist researchers in designing and executing efficient glycosylation strategies.
Introduction
3,4,6-Tri-O-benzyl-D-glucal is a widely utilized building block in synthetic carbohydrate chemistry.[1][2] Its protected hydroxyl groups enhance stability and its glucal structure makes it an excellent precursor for the synthesis of 2-deoxy-sugars, which are integral components of numerous bioactive molecules, including antibiotics, anticancer agents, and antivirals.[3][4] The benzyl protecting groups classify it as an "armed" glycosyl donor, rendering it more reactive than its acylated ("disarmed") counterparts.[5][6] This increased reactivity allows for efficient glycosylation reactions under a variety of conditions.[3]
The primary application of this compound lies in its role as a donor in glycosylation reactions, often proceeding via a Ferrier rearrangement, to form 2,3-unsaturated glycosides.[7][8][9] These intermediates can be subsequently converted to 2-deoxyglycosides. The stereochemical outcome of these reactions is highly dependent on the reaction conditions, including the choice of promoter (typically a Lewis acid), solvent, and the nature of the glycosyl acceptor.[5][6] Generally, glycosylation reactions with this compound favor the formation of the α-anomer.[5][6]
Data Presentation
The following table summarizes quantitative data for the glycosylation of 3,4,6-tri-O-benzyl-D-glucal with various acceptors and promoters, providing a comparative overview of reaction efficiency and stereoselectivity.
| Promoter System | Glycosyl Acceptor | Solvent | Yield (%) | α:β Ratio | Reference |
| NIS/TfOH | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | Not Specified | High | High α | [5] |
| Y(OTf)₃ or Gd(OTf)₃ | Benzyl alcohol | Acetonitrile | High | High α | [10] |
| CAN | Allyltrimethylsilane | Acetonitrile | 85 | >20:1 | [7] |
| Al(OTf)₃ | Various alkyl and phenolic alcohols | Not Specified | Not Specified | Temperature Dependent | [8] |
| Iridium Catalyst | Various alcohols | Dichloromethane | 47-85 | Exclusive α | [1] |
Experimental Protocols
Protocol 1: General Procedure for Lewis Acid-Catalyzed Glycosylation (Ferrier Rearrangement)
This protocol describes a general method for the glycosylation of an alcohol with 3,4,6-tri-O-benzyl-D-glucal using a Lewis acid promoter.
Materials:
-
3,4,6-Tri-O-benzyl-D-glucal
-
Glycosyl acceptor (e.g., a primary or secondary alcohol)
-
Anhydrous dichloromethane (DCM) or acetonitrile
-
Lewis acid promoter (e.g., BF₃·OEt₂, TMSOTf, Sc(OTf)₃)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Triethylamine or saturated sodium bicarbonate solution (for quenching)
-
Activated 4Å molecular sieves
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 3,4,6-tri-O-benzyl-D-glucal (1.0 equiv.) and activated 4Å molecular sieves.
-
Add anhydrous DCM or acetonitrile via syringe to achieve a suitable concentration (e.g., 0.1 M).
-
Add the glycosyl acceptor (1.2-1.5 equiv.) to the mixture.
-
Cool the reaction mixture to the desired temperature (e.g., -78 °C, -40 °C, or 0 °C).
-
Slowly add the Lewis acid promoter (0.1-1.0 equiv.) to the stirred reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a few drops of triethylamine or a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature, dilute with DCM, and filter through a pad of celite to remove the molecular sieves.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the 2,3-unsaturated glycoside.
Protocol 2: NIS/TfOH-Promoted Glycosylation
This protocol outlines a specific method for the glycosylation of a protected sugar acceptor using N-iodosuccinimide (NIS) and trifluoromethanesulfonic acid (TfOH) as the promoter system.
Materials:
-
3,4,6-Tri-O-benzyl-D-glucal
-
Protected glycosyl acceptor (e.g., Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside)
-
Anhydrous dichloromethane (DCM)
-
N-Iodosuccinimide (NIS)
-
Trifluoromethanesulfonic acid (TfOH)
-
Triethylamine or saturated sodium bicarbonate solution
-
Activated 4Å molecular sieves
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 3,4,6-tri-O-benzyl-D-glucal (1.0 equiv.), the glycosyl acceptor (1.2 equiv.), and activated 4Å molecular sieves.
-
Add anhydrous DCM via syringe.
-
Cool the stirred suspension to a low temperature, typically between -40 °C and 0 °C.
-
Add NIS (1.2 equiv.) to the reaction mixture.
-
Slowly add a catalytic amount of TfOH (0.1-0.2 equiv.) to the reaction mixture.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Quench the reaction by adding triethylamine or a saturated aqueous solution of NaHCO₃.
-
Allow the mixture to warm to room temperature, then dilute with DCM and filter through a pad of Celite®.
-
Wash the organic layer with a 10% aqueous solution of sodium thiosulfate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Mandatory Visualization
Caption: Glycosylation Reaction Workflow.
Caption: Ferrier Rearrangement Mechanism.
References
- 1. Iridium-promoted deoxyglycoside synthesis: stereoselectivity and mechanistic insight - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Experimental Evidence in Support of Glycosylation Mechanisms at the SN1-SN2 Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Benzyl 2-Deoxy-C-Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. dea.lib.unideb.hu [dea.lib.unideb.hu]
- 7. benchchem.com [benchchem.com]
- 8. Chemical O‐Glycosylations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. books.rsc.org [books.rsc.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Palladium-Catalyzed Reactions of Tri-O-benzyl-D-glucal
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for key palladium-catalyzed reactions involving 3,4,6-tri-O-benzyl-D-glucal. This versatile starting material is a cornerstone in synthetic carbohydrate chemistry, and its palladium-catalyzed transformations offer efficient routes to a variety of valuable C- and O-glycosides, which are crucial building blocks for drug discovery and development.
Palladium(II)-Catalyzed Cross-Dehydrogenative Coupling (CDC) for the Synthesis of 1,2-Disubstituted Glucals
Palladium(II)-catalyzed cross-dehydrogenative coupling (CDC) reactions enable the direct C-H functionalization of tri-O-benzyl-D-glucal derivatives, providing a pathway to complex 1,2-disubstituted glucals. These products can be further transformed into various carbohydrate mimetics and other biologically active molecules.
Application Notes
This method allows for the synthesis of 1,2-disubstituted glucals with (E)-stereoselectivity in good to excellent yields. The reaction involves the coupling of C-1 functionalized glucal propenones with various alkenes, such as styrenes and acrylates. The choice of oxidant is crucial for achieving high yields, with copper(II) acetate and silver(I) acetate being effective.
Quantitative Data Summary
| Entry | Glucal Propenone | Alkene | Oxidant | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref |
| 1 | 1-[E-1-(4-Methylphenyl)propenon-3-yl]-3,4,6-tri-O-benzyl-d-glucal | 4-Methylstyrene | Cu(OAc)₂ | DMF/DMSO (9:1) | 80 | - | 20 | [1] |
| 2 | 1-[E-1-(4-Methylphenyl)propenon-3-yl]-3,4,6-tri-O-benzyl-d-glucal | 4-Methylstyrene | AgOAc | DMF/DMSO (9:1) | 80 | - | 50 | [1] |
| 3 | 1-[E-1-(4-Methylphenyl)propenon-3-yl]-3,4,6-tri-O-benzyl-d-glucal | 4-Methylstyrene | AgOTf | DMF/DMSO (9:1) | 80 | - | 40 | [1] |
| 4 | 1-[E-1-(Phenyl)propenon-3-yl]-3,4,6-tri-O-benzyl-d-glucal | Styrene | AgOAc | DMF/DMSO (9:1) | 80 | - | 85 | [1] |
| 5 | 1-[E-1-(4-Methylphenyl)propenon-3-yl]-3,4,6-tri-O-benzyl-d-glucal | n-Butyl acrylate | AgOAc | DMF/DMSO (9:1) | 80 | - | 78 | [1] |
Experimental Protocol: Synthesis of 1,2-Disubstituted Glucals via CDC
Materials:
-
1-(E-1-Arylpropenon-3-yl)-3,4,6-tri-O-benzyl-d-glucal (1.0 equiv)
-
Alkene (e.g., 4-methylstyrene) (2.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (10 mol %)
-
Silver(I) acetate (AgOAc) (2.0 equiv)
-
Anhydrous DMF/DMSO (9:1, v/v)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the glucal propenone, alkene, Pd(OAc)₂, and AgOAc.
-
Add the anhydrous DMF/DMSO solvent mixture via syringe.
-
Stir the reaction mixture at 80 °C. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble salts.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 1,2-disubstituted glucal.[1]
Reaction Workflow
Caption: Workflow for the Pd(II)-catalyzed CDC reaction.
Palladium-Catalyzed C-Aryl Glycosylation
The synthesis of C-aryl glycosides is of significant interest due to their presence in numerous natural products and their potential as therapeutic agents. Palladium catalysis provides a powerful tool for the stereocontrolled formation of the C-glycosidic bond.
Application Notes
A notable method involves the reaction of this compound with arenediazonium tetrafluoroborates in the presence of palladium acetate. This reaction proceeds at room temperature and in an open-air atmosphere, offering a convenient and efficient route to C-aryl glycosides.
Quantitative Data Summary
| Entry | Glycal | Aryldiazonium Salt | Catalyst | Solvent | Time (h) | Yield (%) | Ref |
| 1 | This compound | 4-Methylbenzenediazonium tetrafluoroborate | Pd(OAc)₂ (10 mol%) | Acetonitrile/Water (3:1) | 2 | 85 | [2] |
| 2 | This compound | 4-Methoxybenzenediazonium tetrafluoroborate | Pd(OAc)₂ (10 mol%) | Acetonitrile/Water (3:1) | 2.5 | 82 | [2] |
| 3 | This compound | 4-Bromobenzenediazonium tetrafluoroborate | Pd(OAc)₂ (10 mol%) | Acetonitrile/Water (3:1) | 3 | 78 | [2] |
| 4 | This compound | 4-Nitrobenzenediazonium tetrafluoroborate | Pd(OAc)₂ (5 mol%) | Acetonitrile/Water (3:1) | 4 | 75 | [2] |
Experimental Protocol: Synthesis of C-Aryl Glycosides
Materials:
-
This compound (1.0 equiv)
-
Aryldiazonium tetrafluoroborate (1.1 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (5-10 mol %)
-
Acetonitrile
-
Water
Procedure:
-
Dissolve this compound (0.25-0.5 mmol) in acetonitrile (3 mL) in a suitable flask.
-
Add water (1 mL) to the solution.
-
To this mixture, add the aryldiazonium tetrafluoroborate and palladium acetate successively at room temperature under an open-air atmosphere.
-
Stir the reaction mixture for the appropriate time (2-8 hours), monitoring by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate (150 mL).
-
Wash the organic layer with water (100 mL) and brine.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the C-aryl glycoside.[2]
Proposed Reaction Mechanism
Caption: Proposed mechanism for C-aryl glycosylation.
Palladium-Catalyzed O-Glycosylation (Ferrier Rearrangement)
The Ferrier rearrangement is a classic transformation in carbohydrate chemistry for the synthesis of 2,3-unsaturated glycosides. The use of palladium catalysts can offer high stereoselectivity and milder reaction conditions compared to traditional Lewis acid promoters.
Application Notes
Palladium(II) catalysts, such as Pd(MeCN)₂Cl₂, can effectively promote the Ferrier rearrangement of O(3)-acylated glycals. This method provides α-stereoselective synthesis of 2,3-unsaturated O-glycosides without the need for additives to preactivate the donor or the nucleophile. The reaction tolerates a variety of protecting groups commonly used in carbohydrate chemistry.[3][4]
Quantitative Data Summary
| Entry | Glycal Donor | Alcohol Acceptor | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | α:β Ratio | Ref |
| 1 | 3-O-Acetyl-4,6-di-O-benzyl-D-glucal | Benzyl alcohol | Pd(MeCN)₂Cl₂ (10) | CH₂Cl₂ | 3 | 97 | 9:1 | [3][4] |
| 2 | 3-O-Acetyl-4,6-di-O-benzyl-D-glucal | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | Pd(MeCN)₂Cl₂ (10) | CH₂Cl₂ | 15 | 88 | 9:1 | [3][4] |
| 3 | 3-O-Acetyl-4,6-di-O-benzyl-D-glucal | Cholesterol | Pd(MeCN)₂Cl₂ (10) | CH₂Cl₂ | 17 | 85 | >20:1 | [3][4] |
| 4 | 3-O-Acetyl-4,6-di-O-benzyl-D-galactal | Benzyl alcohol | Pd(MeCN)₂Cl₂ (10) | CH₂Cl₂ | 5 | 85 | >20:1 | [3][4] |
Experimental Protocol: α-Stereoselective Ferrier O-Glycosylation
Materials:
-
O(3)-Acylated glycal (e.g., 3-O-Acetyl-4,6-di-O-benzyl-D-glucal) (1.0 equiv)
-
Alcohol acceptor (1.2 equiv)
-
Palladium(II) bis(acetonitrile) dichloride (Pd(MeCN)₂Cl₂) (10 mol %)
-
Anhydrous dichloromethane (CH₂Cl₂)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the O(3)-acylated glycal and the alcohol acceptor.
-
Dissolve the mixture in anhydrous dichloromethane.
-
Add the Pd(MeCN)₂Cl₂ catalyst to the solution.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the starting material is consumed, concentrate the reaction mixture directly onto silica gel.
-
Purify the residue by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain the 2,3-unsaturated O-glycoside.[3][4]
Proposed Catalytic Cycle
References
Application Notes and Protocols for the Benzylation of D-Glucal
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the benzylation of D-glucal, a critical process for synthesizing key intermediates in carbohydrate chemistry and drug development. The resulting compound, 3,4,6-tri-O-benzyl-D-glucal, is a versatile building block used in the synthesis of various glycoconjugates and complex oligosaccharides.
Principle of the Reaction
The benzylation of D-glucal is typically achieved through a Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl groups of D-glucal using a strong base to form alkoxides. These alkoxides then act as nucleophiles, attacking the electrophilic carbon of benzyl bromide to form the desired benzyl ethers. Due to the presence of multiple hydroxyl groups, the reaction is generally carried out to achieve per-benzylation, protecting all available hydroxyl groups.
Experimental Protocols
This section details a common and effective protocol for the benzylation of D-glucal, starting from its acetylated precursor, 3,4,6-tri-O-acetyl-D-glucal. This two-step, one-pot procedure involves a Zemplén deacetylation followed by the benzylation reaction.
Materials and Reagents:
-
3,4,6-Tri-O-acetyl-D-glucal
-
Methanol (MeOH), anhydrous
-
Sodium methoxide (NaOMe)
-
IR-120 resin (or other suitable acidic resin for neutralization)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide (BnBr)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Petroleum hexane and Ethyl acetate for column chromatography
Step 1: Zemplén Deacetylation of 3,4,6-Tri-O-acetyl-D-glucal
-
To a stirred solution of 3,4,6-tri-O-acetyl-D-glucal in anhydrous methanol, add a catalytic amount of sodium methoxide at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically within 20-60 minutes).
-
Upon completion, neutralize the reaction mixture by adding IR-120 resin.
-
Filter the mixture to remove the resin and concentrate the filtrate under reduced pressure to obtain crude D-glucal. The crude product is typically used in the next step without further purification.
Step 2: Benzylation of D-Glucal
-
Dissolve the crude D-glucal obtained from Step 1 in anhydrous N,N-dimethylformamide (DMF).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil) portion-wise to the stirred solution under an inert atmosphere (e.g., argon or nitrogen).
-
Allow the mixture to stir at 0 °C for approximately 30 minutes, or until the evolution of hydrogen gas ceases, indicating the formation of the alkoxides.
-
Slowly add benzyl bromide dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the excess sodium hydride by the slow addition of methanol.
-
Dilute the mixture with dichloromethane and wash sequentially with a saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Step 3: Purification
-
Purify the crude residue by silica gel column chromatography.
-
Elute the column with a gradient of petroleum hexane and ethyl acetate (e.g., starting from 4:1 and gradually increasing the polarity to 2:1) to isolate the pure 3,4,6-tri-O-benzyl-D-glucal.
Data Presentation
The following table summarizes the typical quantities of reagents used and the expected yield for the benzylation of D-glucal starting from 3,4,6-tri-O-acetyl-D-glucal.
| Starting Material | Reagent | Molar Equivalent / Amount | Solvent | Reaction Time | Yield (%) |
| 3,4,6-Tri-O-acetyl-D-glucal (1.0 eq) | Sodium methoxide | Catalytic | Methanol | 20-60 min | - |
| Crude D-glucal (from above) | Sodium hydride (60%) | ~4.5 eq | DMF | 30 min (alkoxide formation) | - |
| Benzyl bromide | ~4.2 eq | DMF | 4-12 h | ~55% (overall)[1] |
Note: Yields can vary based on reaction scale, purity of reagents, and optimization of conditions.
Visualizing the Workflow
The following diagram illustrates the step-by-step experimental workflow for the benzylation of D-glucal.
References
Application of Tri-O-benzyl-D-glucal in the Synthesis of Bioactive Molecules: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tri-O-benzyl-D-glucal is a versatile and pivotal building block in modern organic synthesis, particularly in the realm of carbohydrate chemistry and the development of bioactive molecules. Its unique structural features, including the presence of a reactive double bond and benzyl protecting groups, make it an ideal starting material for a diverse array of chemical transformations. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of bioactive compounds, including antiviral C-nucleosides and anticancer chromane derivatives.
This compound serves as a chiral precursor for the stereoselective synthesis of complex molecules.[1] The benzyl ethers provide stability under a range of reaction conditions and can be readily removed during the final stages of a synthesis. The enol ether functionality within the glucal ring is highly reactive and susceptible to a variety of transformations, including electrophilic additions, rearrangements, and cycloadditions. This reactivity has been exploited in the synthesis of C-glycosides, oligosaccharides, and various heterocyclic systems with significant biological activity.[2][3]
Key Applications in Bioactive Molecule Synthesis
This compound is a cornerstone in the synthesis of several classes of bioactive molecules. Its applications span from the development of antiviral and anticancer agents to the construction of complex oligosaccharides for glycobiology research.
1. Synthesis of Antiviral C-Nucleosides:
C-nucleosides, where the nucleobase is attached to the sugar moiety via a C-C bond, are an important class of antiviral agents due to their increased metabolic stability compared to their N-nucleoside counterparts. This compound can be readily converted into formyl glucal derivatives, which serve as versatile intermediates for the synthesis of a diverse range of C-nucleosides.[4] These compounds have shown promising activity against various DNA and RNA viruses.[4][5]
2. Synthesis of Anticancer Chromanes:
Chromane scaffolds are prevalent in a multitude of natural products and synthetic compounds exhibiting a wide range of biological activities, including anticancer properties.[6] this compound can be transformed into C-1 functionalized glucal derivatives that undergo Claisen-Schmidt type condensation followed by palladium-catalyzed cross-dehydrogenative coupling and subsequent electrocyclization to yield highly substituted, chiral chromanes.[6]
3. Ferrier Rearrangement for 2,3-Unsaturated Glycosides:
The Ferrier rearrangement is a powerful acid-catalyzed reaction of glycals that allows for the synthesis of 2,3-unsaturated glycosides.[7] this compound is an excellent substrate for this reaction, leading to the formation of valuable chiral building blocks for the synthesis of various natural products and modified carbohydrates.[1]
Data Presentation
The following tables summarize the synthetic yields and biological activities of representative bioactive molecules synthesized from this compound and its derivatives. While specific EC50 and IC50 values for the C-nucleosides were not available in the cited literature, the qualitative activity is presented. For illustrative purposes, quantitative data for related bioactive compounds are also included to demonstrate the standard format for such data.
Table 1: Synthesis and Antiviral/Antimicrobial Activity of C-Nucleosides Derived from a this compound Precursor [4]
| Compound | Yield (%) | Antiviral Activity (HSV-1, VZV, HCMV) | Antimicrobial Activity (S. aureus, E. coli, C. albicans) |
| C-Nucleoside Analog 1 | 59 | Active | Partially Active |
| C-Nucleoside Analog 2 | 51 | Inactive | Active against A. baumannii |
| C-Nucleoside Analog 3 | - | Inactive | Partially Active |
| C-Nucleoside Analog 4 | - | Inactive | Partially Active |
| C-Nucleoside Analog 5 | - | Inactive | Active against C. albicans & C. neoformans |
| C-Nucleoside Analog 6 | - | Inactive | Active against C. albicans & C. neoformans |
| C-Nucleoside Analog 7 | - | Inactive | Inactive |
| C-Nucleoside Analog 8 | - | Inactive | Active against C. albicans & C. neoformans |
| C-Nucleoside Analog 9 | - | Inactive | Active against C. albicans & C. neoformans |
| This compound | - | Inactive | Inactive |
*Activity classification: Active (inhibition value > 80%), Partially Active (inhibition value between 50% and 80%), Inactive (inhibition value < 50%).[4]
Table 2: Synthesis of 1-(E-1-Arylpropenon-3-yl)-3,4,6-tri-O-benzyl-d-glucals [6]
| Compound | Aryl Group | Yield (%) |
| 3a | 4-Methylphenyl | 85 |
| 3b | 4-Methoxyphenyl | 88 |
| 3c | 4-Fluorophenyl | 82 |
| 3d | 4-(Trifluoromethyl)phenyl | 75 |
| 3e | 3-Methoxyphenyl | 80 |
| 3f | Phenyl | 78 |
| 3g | 4-Chlorophenyl | 86 |
| 3h | 4-Bromophenyl | 84 |
| 3i | 2-Naphthyl | 72 |
| 3j | 2-Thienyl | 68 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Diversified C-Nucleosides from Formyl Glycal [4]
This protocol describes the synthesis of C-nucleoside analogs from a formyl glycal derivative, which can be prepared from this compound.
Materials:
-
Formyl glycal (derived from this compound)
-
Appropriate N,N-dinucleophile (e.g., substituted anilines, hydrazines)
-
Anhydrous ethanol
-
Toluene
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
A mixture of the formyl glycal (1 mmol) in anhydrous ethanol is prepared in a round-bottom flask.
-
The appropriate nucleophile (1.1 mmol) is added to the stirred solution at 0°C over a period of 10 minutes.
-
The reaction mixture is then heated under reflux for 1 hour.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The resulting residue is purified by column chromatography on silica gel using a toluene/ethyl acetate (1:1) eluent to afford the pure C-nucleoside product, typically as a syrup.
Protocol 2: Synthesis of 1-(E-1-Arylpropenon-3-yl)-3,4,6-tri-O-benzyl-d-glucals [6]
This protocol details the Claisen-Schmidt condensation to form precursors for chromane synthesis.
Materials:
-
β-C-glucopyranosyl aldehyde (derived from D-glucose, a precursor to the target glucal) (1.09 mmol)
-
Aryl methyl ketone (1.09 mmol)
-
Ethanol (12 mL)
-
5% Aqueous NaOH solution (12 mL)
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
To a solution of β-C-glucopyranosyl aldehyde (600 mg, 1.09 mmol) and the corresponding aryl methyl ketone (1.09 mmol) in ethanol (12 mL) in a round-bottom flask, a 5% aqueous solution of NaOH (12 mL) is added dropwise with continuous stirring at 0°C.
-
The reaction mixture is then stirred for 2-6 hours at 25°C.
-
The completion of the reaction is monitored by TLC.
-
The reaction mixture is concentrated under reduced pressure, ensuring the bath temperature remains below 40°C.
-
The resulting thick liquid is extracted with ethyl acetate (2 x 50 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the desired 1-(E-1-arylpropenon-3-yl)-3,4,6-tri-O-benzyl-d-glucal.
Visualizations
The following diagrams illustrate the synthetic workflows described in this document.
Caption: Synthetic workflow for bioactive C-nucleosides.
Caption: Synthesis of bioactive chromanes from a glucal derivative.
References
- 1. 3,4,6-Tri-O-benzyl-D-glucal | 55628-54-1 | MT00253 [biosynth.com]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. Synthesis, Antiviral, and Antimicrobial Evaluation of Benzyl Protected Diversified C-nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Nucleosides and Non-nucleosides Based 4,6-disubstituted-2-oxo-dihydropyridine-3-carbonitriles as Antiviral Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. orgsyn.org [orgsyn.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Glycosylation Reactions with 3,4,6-Tri-O-benzyl-D-glucal
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for conducting glycosylation reactions using the versatile glycosyl donor, 3,4,6-tri-O-benzyl-D-glucal. This key intermediate is widely utilized in carbohydrate synthesis for the formation of complex oligosaccharides and glycoconjugates, which are pivotal in drug discovery and development.[1] The protocols outlined herein focus on common and effective glycosylation strategies, including the Ferrier rearrangement and epoxidation-based methods, to generate 2,3-unsaturated glycosides and 2-deoxyglycosides.
I. Overview of Glycosylation Reactions with 3,4,6-Tri-O-benzyl-D-glucal
3,4,6-Tri-O-benzyl-D-glucal is a stable and reactive glycosyl donor, favored for its ability to participate in a variety of glycosylation reactions under mild conditions.[1] Its benzyl protecting groups offer stability during reactions and can be readily removed in subsequent synthetic steps. Two primary pathways for glycosylation using this donor are highlighted:
-
Ferrier Rearrangement: This powerful reaction involves the allylic rearrangement of the glucal donor in the presence of a Lewis acid, followed by the nucleophilic attack of a glycosyl acceptor at the anomeric position. This method is particularly useful for the synthesis of 2,3-unsaturated glycosides.[2][3] A variety of catalysts, such as sulfuric acid immobilized on silica gel (H₂SO₄-SiO₂), Yttrium triflate (Y(OTf)₃), and Gadolinium triflate (Gd(OTf)₃), have been shown to effectively promote this transformation.[2][3]
-
Epoxidation and Nucleophilic Opening: This two-step approach involves the initial epoxidation of the glucal double bond to form a more reactive 1,2-anhydro sugar intermediate. Subsequent nucleophilic attack by a glycosyl acceptor, often under acidic or basic conditions, leads to the formation of 2-deoxyglycosides.[4] A common method for epoxidation utilizes dimethyldioxirane (DMDO) generated in situ from Oxone® and acetone.[4]
The choice of reaction pathway and conditions significantly influences the yield and stereoselectivity of the resulting glycosidic bond. The following sections provide detailed protocols and quantitative data to guide the selection of an appropriate experimental setup.
II. Data Presentation: Quantitative Analysis of Glycosylation Reactions
The following tables summarize quantitative data for various glycosylation reactions employing 3,4,6-tri-O-benzyl-D-glucal as the glycosyl donor.
Table 1: Ferrier Rearrangement with H₂SO₄-SiO₂ Catalyst [2]
| Glycosyl Acceptor | Time (h) | Yield (%) | α:β Ratio |
| Benzyl alcohol | 1.5 | 85 | 5.3:1 |
| Cyclohexanol | 1.5 | 82 | 4.2:1 |
| Cholesterol | 2.0 | 75 | 4.8:1 |
| Thiophenol | 1.0 | 92 | 9.1:1 |
| 2-Naphthol | 1.5 | 88 | 6.1:1 |
Table 2: Ferrier Rearrangement with Triflate Catalysts [3]
| Catalyst | Glycosyl Acceptor | Yield (%) | α:β Ratio |
| Y(OTf)₃ | Benzyl alcohol | High | High α |
| Gd(OTf)₃ | Benzyl alcohol | High | High α |
Table 3: Epoxidation of 3,4,6-Tri-O-benzyl-D-glucal [4]
| Reagent | Product | Yield (%) | Selectivity |
| DMDO (in situ) | 1,2-Anhydro-3,4,6-tri-O-benzyl-α-D-glucopyranose | 99 | 100% |
III. Experimental Protocols
Protocol 1: General Procedure for Ferrier Rearrangement using H₂SO₄-SiO₂
This protocol describes a facile and efficient method for the Ferrier rearrangement of 3,4,6-tri-O-benzyl-D-glucal with various alcohol and thiol acceptors.[2]
Materials:
-
3,4,6-Tri-O-benzyl-D-glucal
-
Glycosyl acceptor (e.g., benzyl alcohol, cyclohexanol, cholesterol, thiophenol, 2-naphthol)
-
H₂SO₄-SiO₂ catalyst
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 3,4,6-tri-O-benzyl-D-glucal (1.0 equiv.) and the glycosyl acceptor (1.2 equiv.) in anhydrous CH₂Cl₂ (5 mL per mmol of glucal) at room temperature, add H₂SO₄-SiO₂ (0.1 g per mmol of glucal).
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically within 2 hours), filter the reaction mixture to remove the catalyst.
-
Wash the filtrate with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 2,3-unsaturated glycoside.
Protocol 2: Epoxidation of 3,4,6-Tri-O-benzyl-D-glucal
This protocol details the highly selective epoxidation of 3,4,6-tri-O-benzyl-D-glucal to form the corresponding 1,2-anhydrosugar, a key intermediate for the synthesis of 2-deoxyglycosides.[4]
Materials:
-
3,4,6-Tri-O-benzyl-D-glucal
-
Oxone® (potassium peroxymonosulfate)
-
Acetone
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 3,4,6-tri-O-benzyl-D-glucal in a biphasic mixture of CH₂Cl₂ and saturated aqueous NaHCO₃ solution.
-
Add acetone to the mixture.
-
Cool the reaction mixture in an ice bath and add Oxone® portion-wise with vigorous stirring.
-
Allow the reaction to warm to room temperature and continue stirring until TLC analysis indicates complete consumption of the starting material.
-
Separate the organic layer and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure to yield the 1,2-anhydrosugar, which can often be used in the next step without further purification.
Protocol 3: Synthesis of 2-Deoxyglycosides via Haloalkoxylation
This protocol describes a method for the synthesis of 2-deoxyglycosides starting from 3,4,6-tri-O-benzyl-D-glucal through a haloalkoxylation reaction.[5]
Materials:
-
3,4,6-Tri-O-benzyl-D-glucal
-
N-Bromosuccinimide (NBS)
-
Methanol
-
Dichloromethane (CH₂Cl₂)
-
Carbon tetrachloride (CCl₄)
Procedure:
-
To a solution of 3,4,6-tri-O-benzyl-D-glucal (0.09 mmol) in a mixture of dichloromethane (20 ml) and methanol (100 ml), add N-bromosuccinimide (18.7 g, 0.09 mmol) over 10 minutes at room temperature.[5]
-
Stir the reaction mixture for 4 hours.[5]
-
After the reaction is complete, remove the solvent by distillation.[5]
-
Extract the resulting residue with carbon tetrachloride (2 x 100 ml).[5]
-
Concentrate the organic phase to obtain methyl 2-bromo-2-deoxy-3,4,6-tri-O-benzyl-α/β-D-gluco-/mannopyranoside as a syrup.[5] This intermediate can then be subjected to reductive debromination to yield the 2-deoxyglycoside.
IV. Visualizations
References
- 1. chemimpex.com [chemimpex.com]
- 2. tandfonline.com [tandfonline.com]
- 3. books.rsc.org [books.rsc.org]
- 4. Direct epoxidation of D-glucal and D-galactal derivatives with in situ generated DMDO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US6933382B2 - Process for the synthesis of 2-deoxy-D-glucose - Google Patents [patents.google.com]
Troubleshooting & Optimization
Common problems and byproducts in Tri-O-benzyl-D-glucal synthesis.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshoot the synthesis of Tri-O-benzyl-D-glucal.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a protected form of D-glucal, a glycal derivative of glucose. The benzyl groups serve as protecting groups for the hydroxyl functions at positions 3, 4, and 6. This protection enhances the stability and solubility of the molecule in organic solvents, making it a versatile intermediate in carbohydrate chemistry. Its primary applications include:
-
Glycosylation Reactions: It acts as a glycosyl donor in the synthesis of complex oligosaccharides and glycoconjugates.[1]
-
Chiral Building Block: It serves as a chiral precursor for the synthesis of various biologically active molecules, including pharmaceuticals and natural products.
-
Drug Discovery: It is utilized in the development of glycosylated drugs to improve their pharmacokinetic and pharmacodynamic properties.[1]
Q2: What are the common starting materials for the synthesis of this compound?
The most common starting materials are:
-
D-glucal: This is the direct precursor, which is then benzylated.
-
3,4,6-Tri-O-acetyl-D-glucal: This acetylated precursor requires a deacetylation step prior to benzylation.[2]
Q3: What are the typical reaction conditions for the benzylation of D-glucal?
The most common method for the benzylation of D-glucal involves the use of a strong base to deprotonate the hydroxyl groups, followed by reaction with a benzylating agent. Typical conditions are:
-
Base: Sodium hydride (NaH) is frequently used.
-
Benzylating Agent: Benzyl bromide (BnBr) or benzyl chloride (BnCl) are the common choices.
-
Solvent: Anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are typically used.
-
Temperature: The reaction is often initiated at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature.
Q4: How can I monitor the progress of the reaction?
The progress of the benzylation reaction is most effectively monitored by Thin-Layer Chromatography (TLC) .
-
Stationary Phase: Silica gel plates (e.g., Silica Gel 60 F254).
-
Mobile Phase: A mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate is commonly used. The ratio is optimized to achieve good separation.
-
Visualization: The spots can be visualized under UV light (254 nm) and/or by staining with a suitable agent such as a ceric ammonium molybdate or potassium permanganate solution followed by gentle heating.
On the TLC plate, the fully benzylated product, this compound, will have a higher Rf value (travel further up the plate) compared to the more polar starting material (D-glucal) and the partially benzylated intermediates.
Q5: What are the key safety precautions to take during this synthesis?
The synthesis of this compound involves several hazardous reagents that require careful handling:
-
Sodium Hydride (NaH):
-
Hazard: Highly flammable and reacts violently with water, releasing flammable hydrogen gas. It is also corrosive.
-
Precautions: Handle under an inert atmosphere (e.g., nitrogen or argon). Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Quench any excess NaH carefully with a proton source like isopropanol or ethanol, typically at low temperatures.
-
-
Benzyl Bromide (BnBr):
-
Hazard: Lachrymatory (causes tearing), corrosive, and a suspected carcinogen.
-
Precautions: Handle in a well-ventilated fume hood. Wear gloves, a lab coat, and safety glasses. Avoid inhalation of vapors and contact with skin and eyes.
-
-
Anhydrous Solvents (DMF, THF):
-
Hazard: Flammable and can be harmful if inhaled or absorbed through the skin. DMF is a suspected teratogen.
-
Precautions: Use in a well-ventilated fume hood. Avoid contact with ignition sources. Wear appropriate PPE.
-
Always consult the Safety Data Sheet (SDS) for each reagent before starting any experimental work.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of this compound.
Problem 1: Low or No Yield of the Desired Product
| Possible Cause | Solution |
| Inactive Reagents | Use a fresh, unopened container of sodium hydride. Ensure benzyl bromide is of high purity and has been stored properly to avoid decomposition. |
| Presence of Moisture | Thoroughly oven-dry all glassware before use. Use anhydrous solvents. Perform the reaction under a dry, inert atmosphere (nitrogen or argon). |
| Suboptimal Reaction Temperature | Initiate the reaction at 0 °C to control the initial exothermic reaction, then allow it to proceed at room temperature. For sluggish reactions, gentle heating (e.g., to 40-50 °C) may be beneficial, but this can also increase the formation of byproducts. |
Problem 2: Incomplete Reaction
| Possible Cause | Solution |
| Insufficient Reagents | Use a slight excess of sodium hydride (e.g., 1.2-1.5 equivalents per hydroxyl group) and benzyl bromide (e.g., 1.2-1.5 equivalents per hydroxyl group). |
| Inadequate Reaction Time | Monitor the reaction by TLC. The reaction time can vary from a few hours to overnight. Ensure the reaction is allowed to proceed until the starting material and major intermediates are consumed. |
Problem 3: Significant Byproduct Formation
| Byproduct | Reason for Formation | Solution |
| Partially Benzylated Glucals | Incomplete reaction due to reasons mentioned in Problems 1 & 2. | Drive the reaction to completion by using fresh reagents, anhydrous conditions, sufficient reaction time, and appropriate stoichiometry. |
| Dibenzyl Ether | Reaction of benzyl bromide with the benzyl alkoxide formed during the reaction. | Add the benzyl bromide dropwise to the reaction mixture at 0 °C to maintain a low concentration of the alkylating agent. |
| Rearrangement Products | The glucal double bond can be susceptible to rearrangement under acidic conditions. | Ensure the reaction and work-up conditions remain basic or neutral. Quench the reaction carefully and avoid acidic washes if possible. |
Problem 4: Difficulty in Product Purification
| Issue | Recommended Purification Strategy |
| Separating from Polar Impurities | Column Chromatography: Use a silica gel column with a gradient elution system. Start with a non-polar solvent system (e.g., hexanes/ethyl acetate 95:5) and gradually increase the polarity to elute the partially benzylated byproducts and any remaining starting material. The desired product will elute at a higher Rf. |
| Removing Dibenzyl Ether | Dibenzyl ether is a non-polar byproduct and may co-elute with the product. Careful optimization of the solvent system for column chromatography (e.g., using a toluene/ethyl acetate gradient) can improve separation. In some cases, recrystallization of the product from a suitable solvent system (e.g., ethanol/hexanes) can help remove this impurity. |
Quantitative Data Summary
The yield of this compound is highly dependent on the reaction conditions. Below is a summary of expected outcomes based on different synthetic strategies.
| Starting Material | Reaction Conditions | Typical Yield | Major Byproducts |
| D-glucal | NaH, BnBr, DMF, 0 °C to RT | 60-85% | Mono- and di-O-benzyl-D-glucal, Dibenzyl ether |
| 3,4,6-Tri-O-acetyl-D-glucal | 1. NaOMe, MeOH; 2. NaH, BnBr, DMF | 50-70% (over two steps) | Incomplete deacetylation products, Partially benzylated glucals |
Experimental Protocols
Protocol 1: Benzylation of D-Glucal
This protocol describes the direct benzylation of D-glucal using sodium hydride and benzyl bromide.
Materials:
-
D-glucal
-
Sodium hydride (60% dispersion in mineral oil)
-
Benzyl bromide
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methanol
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for TLC and column chromatography
Procedure:
-
Under an inert atmosphere (e.g., nitrogen), add D-glucal to a round-bottom flask equipped with a magnetic stir bar.
-
Add anhydrous DMF to dissolve the D-glucal.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (3.5 - 4.5 equivalents) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Cool the reaction mixture back to 0 °C.
-
Slowly add benzyl bromide (3.5 - 4.5 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to 0 °C and cautiously quench the excess NaH by the slow addition of methanol.
-
Dilute the mixture with dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Protocol 2: Synthesis from 3,4,6-Tri-O-acetyl-D-glucal
This two-step protocol involves the deacetylation of the starting material followed by benzylation.
Step 1: Deacetylation
-
Dissolve 3,4,6-Tri-O-acetyl-D-glucal in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide.
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Neutralize the reaction with an acidic resin (e.g., Amberlite IR-120), filter, and concentrate the filtrate to obtain crude D-glucal.
Step 2: Benzylation
-
Proceed with the benzylation of the crude D-glucal as described in Protocol 1 .
Visualizations
Synthesis Pathway of this compound
Caption: Main reaction pathway for the synthesis of this compound.
Common Byproduct Formation
Caption: Formation of common byproducts during the synthesis.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting the synthesis.
References
How to optimize reaction conditions for glycosylation with Tri-O-benzyl-D-glucal.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with glycosylation reactions involving 3,4,6-Tri-O-benzyl-D-glucal.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: Why is my glycosylation yield consistently low?
Low yields can stem from several factors, ranging from reagent quality to reaction conditions. A systematic approach is key to identifying the root cause.
-
Inactive Donor or Acceptor: The reactive functional groups of the donor or acceptor may be compromised. Ensure the purity and dryness of your starting materials. Moisture is a common inhibitor of glycosylation reactions.
-
Inefficient Activation of the Glycosyl Donor: As an "armed" donor due to the electron-donating benzyl groups, 3,4,6-Tri-O-benzyl-D-glucal is highly reactive. However, the choice and quality of the promoter are critical. Insufficiently powerful promoters or inappropriate activation conditions are common causes of low reactivity.[1] Consider screening different promoters or promoter combinations.[1]
-
Suboptimal Temperature: Glycosylation reactions are often temperature-sensitive. While low temperatures are frequently used to control stereoselectivity, a gradual and controlled increase in temperature might be necessary to drive the reaction to completion.[2] Conversely, if decomposition is observed, the reaction should be run at a lower temperature.[2]
-
Steric Hindrance: Both the glycosyl donor and the acceptor can be sterically hindered, which slows down the reaction rate.[1] This is particularly true for secondary alcohols as acceptors.[1] More forceful activation conditions, a higher excess of the donor, or an increased reaction temperature may be required.[2]
-
Moisture Contamination: The presence of water in the reaction mixture can deactivate the promoter and hydrolyze the activated donor, leading to a stalled reaction.[1] It is crucial to use freshly dried solvents and reagents and to employ molecular sieves to remove any residual moisture.[1]
-
Poor Solubility: Inadequate solubility of the donor or acceptor in the chosen solvent can limit the reaction rate.[1]
Q2: How can I control the anomeric selectivity (α/β ratio) of the reaction?
With a non-participating benzyl group at the C-2 position, achieving high stereoselectivity is a common challenge. The outcome is governed by a complex interplay of factors, including the choice of solvent, temperature, and the nature of the donor and activator.
-
Solvent Choice: The solvent has a profound effect on the stereochemical outcome. Ethereal solvents like diethyl ether tend to favor the formation of the α-glycoside (1,2-cis product).[2] In contrast, nitrile solvents such as acetonitrile strongly favor the formation of the β-glycoside (1,2-trans product) by forming a transient β-nitrilium ion.[2]
-
Temperature: Lowering the reaction temperature often favors the formation of the kinetic product and can improve stereoselectivity.[3]
-
Promoter System: The choice of promoter can significantly impact the reaction's stereochemical outcome.[4]
Q3: I am observing multiple spots on my TLC plate post-reaction. What could be the cause?
Multiple spots on a TLC plate can indicate the formation of side products, anomers (α and β isomers), or the degradation of starting materials.
-
Anomerization: The formation of both α and β anomers is a common challenge in glycosylation chemistry.
-
Side Reactions: Common side reactions include the hydrolysis of the glycosyl donor, glycal formation (elimination), or degradation of the donor or acceptor, especially with highly reactive promoters.[3]
-
Glycal Dimerization: In the absence of a sufficiently reactive nucleophile, the activated glucal can react with itself, leading to dimerization or oligomerization.
Q4: My glycosyl donor appears to be decomposing under the reaction conditions. What can I do?
Decomposition of the glycosyl donor can be caused by overly harsh reaction conditions, such as high temperatures or a highly acidic activator. Consider lowering the reaction temperature or using a milder activator. It is also important to ensure that the donor is stable under the chosen conditions by performing a control experiment without the acceptor.
Frequently Asked Questions (FAQs)
Q1: What makes 3,4,6-Tri-O-benzyl-D-glucal an "armed" glycosyl donor?
The benzyl ether groups at the C-3, C-4, and C-6 positions are electron-donating. This increases the electron density in the pyranose ring, which in turn stabilizes the developing positive charge of the oxocarbenium ion intermediate formed during the glycosylation reaction. This stabilization enhances the reactivity of the donor, hence the term "armed".[5]
Q2: What are common promoters used for glycosylation with 3,4,6-Tri-O-benzyl-D-glucal?
A variety of Lewis acids and other promoters can be used. Common examples include N-iodosuccinimide (NIS) in combination with a catalytic amount of trifluoromethanesulfonic acid (TfOH), and various metal triflates such as Y(OTf)₃ or Gd(OTf)₃.[5][6]
Q3: How should I monitor the progress of my glycosylation reaction?
Thin Layer Chromatography (TTC) is the most common method. By co-spotting the reaction mixture with the glycosyl donor and acceptor starting materials, you can monitor the consumption of the starting materials and the appearance of a new spot for the glycoside product. The product will typically have an Rf value intermediate between the donor and the more polar acceptor.[2]
Data Presentation
Table 1: Effect of Promoter and Solvent on the Glycosylation of 3,4,6-Tri-O-benzyl-D-glucal
| Promoter | Acceptor | Solvent | Yield (%) | α:β Ratio |
| NIS/TfOH | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | Dichloromethane | High | High α |
| Y(OTf)₃ or Gd(OTf)₃ | Benzyl alcohol | Acetonitrile | High | High α |
Data compiled from various sources, specific yields and ratios can vary based on reaction conditions.[5][6]
Experimental Protocols
Protocol 1: General Procedure for Glycosylation with 3,4,6-Tri-O-benzyl-D-glucal using NIS/TfOH
This protocol provides a general starting point. Optimization of temperature, reaction time, and stoichiometry will be necessary for specific substrates.
Materials:
-
3,4,6-Tri-O-benzyl-D-glucal (1.0 equiv)
-
Glycosyl acceptor (1.2 - 1.5 equiv)
-
N-iodosuccinimide (NIS) (1.2 equiv)
-
Trifluoromethanesulfonic acid (TfOH) (0.1 equiv)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Activated 4 Å molecular sieves
-
Triethylamine (Et₃N)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 3,4,6-Tri-O-benzyl-D-glucal, the glycosyl acceptor, and activated 4 Å molecular sieves.
-
Add anhydrous dichloromethane via syringe.
-
Cool the stirred suspension to the desired starting temperature (e.g., -40 °C).
-
In a separate flask, prepare a stock solution of TfOH in anhydrous dichloromethane.
-
Add NIS to the reaction mixture and stir for 15 minutes.
-
Add the TfOH solution dropwise to the reaction mixture.
-
Stir the reaction at the chosen temperature and monitor its progress by TLC. The reaction may be allowed to warm slowly to room temperature.
-
Once the reaction is complete, quench it by adding a few drops of triethylamine.
-
Filter the reaction mixture through a pad of Celite®, washing with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel.
Visualizations
Caption: A stepwise workflow for troubleshooting low yields in glycosylation reactions.
Caption: Simplified mechanism of glycosylation with 3,4,6-Tri-O-benzyl-D-glucal.
References
Technical Support Center: Purification of 3,4,6-Tri-O-benzyl-D-glucal
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 3,4,6-Tri-O-benzyl-D-glucal.
Troubleshooting Guides
This section addresses common issues that may arise during the purification of 3,4,6-Tri-O-benzyl-D-glucal.
Issue 1: Crude product is a persistent oil and will not solidify.
-
Possible Cause:
-
Presence of residual high-boiling solvents from the reaction (e.g., DMF, DMSO).
-
Significant contamination with oily byproducts such as benzyl alcohol or dibenzyl ether.
-
The product itself may be an amorphous solid or a very viscous oil at room temperature if not completely pure.
-
-
Troubleshooting Steps:
-
Co-evaporation: Remove residual high-boiling solvents by co-evaporating the crude product with a lower-boiling solvent like toluene or dichloromethane under reduced pressure. Repeat this process several times.
-
Trituration: Attempt to induce solidification by triturating the oil with a non-polar solvent in which the desired product has low solubility, such as cold hexanes or pentane. This can help to remove non-polar impurities and may result in the precipitation of the product.
-
Column Chromatography: If the product remains an oil, proceed directly to purification by silica gel column chromatography.
-
Issue 2: Poor separation of Tri-O-benzyl-D-glucal from impurities during column chromatography.
-
Possible Cause:
-
Inappropriate Solvent System: The chosen eluent may not have the optimal polarity to resolve the desired compound from impurities.
-
Column Overload: Applying too much crude material to the column can lead to broad, overlapping bands.
-
Improper Column Packing: Channels or cracks in the silica gel bed will result in poor separation.
-
Compound Degradation: this compound may be sensitive to the acidity of the silica gel, leading to streaking or the appearance of new spots on TLC.
-
-
Troubleshooting Steps:
-
Optimize Solvent System with TLC: Before running the column, identify an optimal solvent system using Thin Layer Chromatography (TLC). The ideal system should provide a retention factor (Rf) of 0.2-0.4 for this compound and show good separation from all impurities.[1]
-
Use Gradient Elution: Start with a less polar solvent mixture (e.g., low percentage of ethyl acetate in hexanes) and gradually increase the polarity. This will help to first elute non-polar impurities, followed by the product, and then more polar impurities.
-
Dry Loading: For samples that are not readily soluble in the initial eluent, adsorb the crude material onto a small amount of silica gel and load it onto the column as a dry powder. This can lead to sharper bands and better separation.
-
Deactivate Silica Gel: If you suspect compound degradation, the silica gel can be deactivated by pre-treating it with a small amount of a basic solvent, such as triethylamine, mixed with the eluent.
-
Issue 3: The purified product does not crystallize or "oils out" during recrystallization.
-
Possible Cause:
-
Solution is Not Supersaturated: The concentration of the product in the solvent is too low.
-
Cooling Rate is Too Fast: Rapid cooling can lead to the formation of an oil rather than crystals.
-
Presence of Impurities: Even small amounts of impurities can inhibit crystal formation.
-
Inappropriate Solvent System: The chosen solvent may not be suitable for the recrystallization of this compound.
-
-
Troubleshooting Steps:
-
Induce Crystallization:
-
Seeding: Add a few seed crystals of pure this compound to the solution.
-
Scratching: Gently scratch the inside of the flask at the air-solvent interface with a glass rod to create nucleation sites.
-
-
Slow Cooling: Allow the hot solution to cool slowly to room temperature, and then gradually cool it further in a refrigerator or ice bath.
-
Solvent Modification: If the product oils out, reheat the solution to re-dissolve the oil, add more of the less polar solvent (in a mixed solvent system), and allow it to cool slowly.
-
Re-purification: If crystallization is unsuccessful, it is likely that significant impurities remain. The product should be re-purified by column chromatography.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of 3,4,6-Tri-O-benzyl-D-glucal?
A1: Common impurities include partially benzylated derivatives (e.g., di-O-benzyl or mono-O-benzyl glucal), unreacted starting materials, and byproducts from the benzylation reaction such as benzyl alcohol and dibenzyl ether.[1][2][3]
Q2: What is a good starting solvent system for the column chromatography of 3,4,6-Tri-O-benzyl-D-glucal?
A2: A common and effective starting point for silica gel column chromatography is a mixture of hexane (or petroleum ether) and ethyl acetate. A typical gradient elution would start with a low percentage of ethyl acetate (e.g., 5-10%) and gradually increase.[4] It is crucial to first determine the optimal solvent system using TLC.
Q3: What is the expected Rf value for 3,4,6-Tri-O-benzyl-D-glucal on a TLC plate?
A3: The Rf value is highly dependent on the solvent system. In a 7:3 hexane:ethyl acetate system, an Rf of 0.7 has been reported.[1] However, for optimal separation during column chromatography, it is recommended to adjust the solvent system to achieve an Rf value between 0.2 and 0.4.
Q4: What are suitable solvents for the recrystallization of 3,4,6-Tri-O-benzyl-D-glucal?
A4: While specific data for this compound is limited, common solvents for the recrystallization of similar benzylated sugars include ethanol, methanol, and mixtures of ethyl acetate and hexane.[1][5] The choice of solvent will depend on the nature of the impurities.
Q5: How can I monitor the progress of the purification?
A5: Thin Layer Chromatography (TLC) is the most common method for monitoring the purification process. By spotting the crude mixture, fractions from the column, and the purified product on a TLC plate, you can visualize the separation of the desired compound from impurities. Visualization can be achieved using UV light (as the benzyl groups are UV-active) or by staining with a potassium permanganate solution or charring with a p-anisaldehyde or ceric ammonium molybdate stain.
Data Presentation
Table 1: Solvent Systems for Column Chromatography of this compound and its Derivatives
| Compound | Solvent System (v/v) | Elution Type | Yield | Reference |
| 1-(E-1-Arylpropenon-3-yl)-3,4,6-tri-O-benzyl-d-glucals | 5-10% Ethyl Acetate in Petroleum Ether | Gradient | 68-88% | [4] |
| 2,3-unsaturated glycosides from 3,4,6-tri-O-benzyl-D-glucal | 1:9 Ethyl Acetate/Hexane | Isocratic | - | |
| 3,4,6-tri-O-benzyl-D-glucal derivative | 4:1 to 2:1 Petroleum Hexane/Ethyl Acetate | Gradient | - | [6] |
| 3,4,6-tri-O-benzyl-2-O-pivaloyl-D-glucopyranosyl phosphate | 35% Ethyl Acetate in Hexanes | Isocratic | 67% | [3] |
Table 2: Reported Rf Values for this compound
| Solvent System (v/v) | Rf Value | Reference |
| 7:3 Hexane/Ethyl Acetate | 0.70 | [1] |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
-
Preparation of the Column:
-
Select a glass column of appropriate size.
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 5% ethyl acetate in hexanes).
-
Pour the slurry into the column and allow the silica gel to pack under gravity or with gentle pressure.
-
Drain the excess solvent until the solvent level is just above the silica gel bed.
-
-
Sample Loading:
-
Dissolve the crude 3,4,6-Tri-O-benzyl-D-glucal in a minimal amount of the initial eluting solvent or a slightly more polar solvent like dichloromethane.
-
Alternatively, for less soluble samples, adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent, adding silica gel, and evaporating the solvent to obtain a free-flowing powder.
-
Carefully apply the sample to the top of the silica gel bed.
-
-
Elution:
-
Begin eluting the column with the initial non-polar solvent system.
-
Gradually increase the polarity of the eluent by increasing the percentage of the more polar solvent (e.g., ethyl acetate).[4]
-
Collect fractions and monitor the elution of the product by TLC.
-
-
Fraction Analysis and Product Isolation:
-
Spot each fraction on a TLC plate and develop it in an appropriate solvent system.
-
Visualize the spots (e.g., under UV light or with a chemical stain).
-
Combine the fractions containing the pure product.
-
Evaporate the solvent under reduced pressure to obtain the purified 3,4,6-Tri-O-benzyl-D-glucal.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
Choose a suitable solvent or solvent pair in which 3,4,6-Tri-O-benzyl-D-glucal is soluble at high temperatures but sparingly soluble at low temperatures (e.g., ethanol, or ethyl acetate/hexane).
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture gently with stirring until the solid completely dissolves.
-
-
Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature.
-
For further crystallization, place the flask in an ice bath or a refrigerator.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Dry the crystals under vacuum to remove all traces of solvent.
-
Mandatory Visualization
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for common purification issues.
References
- 1. ijsta.in [ijsta.in]
- 2. rsc.org [rsc.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Synthesis and Structural Characterization of 1-(E-1-Arylpropenon-3-yl)-3,4,6-tri-O-benzyl-d-glucals and Their Transformation into Pentasubstituted (2R,3S,4R)-Chromanes via Pd-Catalyzed Cross Dehydrogenative Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijnrd.org [ijnrd.org]
- 6. rroij.com [rroij.com]
Improving the yield and stereoselectivity of Tri-O-benzyl-D-glucal reactions.
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted solutions for improving the yield and stereoselectivity of reactions involving 3,4,6-Tri-O-benzyl-D-glucal. Here, you will find troubleshooting guidance and frequently asked questions to address common experimental challenges.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Issue 1: Low or No Product Yield
Q1: My glycosylation or Ferrier rearrangement reaction using Tri-O-benzyl-D-glucal is resulting in a low yield or failing completely. What are the potential causes and how can I resolve this?
A1: Low yields in this compound reactions can stem from several factors, ranging from suboptimal reaction conditions to reagent degradation. A systematic approach is crucial to pinpoint the issue.
-
Moisture Contamination: Glycosylation reactions are highly sensitive to water. Any moisture can deactivate the promoter and hydrolyze the activated glucal donor.
-
Solution: Ensure all glassware is rigorously flame-dried or oven-dried. Use anhydrous solvents and reagents. The use of molecular sieves (e.g., 4Å) is highly recommended to scavenge residual moisture.
-
-
Suboptimal Reaction Temperature: These reactions are often temperature-sensitive.
-
Solution: If the reaction is sluggish at low temperatures (often used to control stereoselectivity), a gradual and cautious increase in temperature may improve the reaction rate. Conversely, excessively high temperatures can lead to the degradation of starting materials or products. Close monitoring by Thin Layer Chromatography (TLC) is essential.
-
-
Inefficient Promoter/Catalyst Activation: The activation of the this compound is a critical step.
-
Solution: The choice of Lewis acid or promoter system is vital. If activation is insufficient, consider screening different promoters or increasing the concentration of the current one. However, be aware that harsher conditions can sometimes lead to side reactions.
-
-
Steric Hindrance: The bulky benzyl protecting groups on the glucal, as well as potentially bulky groups on the acceptor molecule, can sterically hinder the reaction, slowing it down.
-
Solution: More forcing reaction conditions, such as higher temperatures, longer reaction times, or a more potent Lewis acid, may be necessary. Modifying the glycosyl donor to a more reactive species, like a trichloroacetimidate, can also improve outcomes.
-
-
Side Reactions: Competing side reactions can consume starting materials and reduce the yield of the desired product.
-
Solution: Degradation of the starting material or product can occur under strongly acidic conditions. The use of a hindered, non-nucleophilic base (e.g., 2,6-di-tert-butyl-4-methylpyridine) can scavenge protic acids that may be generated during the reaction.
-
Issue 2: Poor Stereoselectivity (Mixture of α and β Anomers)
Q2: My reaction is producing a mixture of α and β anomers with poor stereoselectivity. How can I improve the stereochemical outcome?
A2: Achieving high stereoselectivity is a common challenge. The final anomeric ratio is influenced by a delicate interplay of various factors.
-
Solvent Choice: The polarity and coordinating ability of the solvent can significantly impact the stability of reaction intermediates and thus the stereochemical outcome.
-
Solution: Screen solvents of varying polarities. Ether-based solvents can sometimes favor the formation of α-anomers, while nitriles may favor β-anomers.
-
-
Lewis Acid/Promoter: The nature of the Lewis acid used to activate the glucal donor plays a crucial role in determining stereoselectivity.
-
Solution: A screening of different Lewis acids is recommended. Some may inherently favor the formation of one anomer over the other.
-
-
Reaction Temperature: Lowering the reaction temperature often favors the kinetically controlled product, which can lead to improved stereoselectivity.
-
Solution: Conduct the reaction at the lowest temperature that still allows for an acceptable reaction rate.
-
-
Protecting Groups: While the core of your donor is this compound, any protecting groups on your acceptor molecule can also influence the stereochemical outcome.
-
Solution: If possible, consider alternative protecting group strategies on the acceptor that may be less sterically demanding or have different electronic properties.
-
Frequently Asked Questions (FAQs)
Q1: What is the Ferrier rearrangement and how is it applied to this compound?
A1: The Ferrier rearrangement is a reaction in carbohydrate chemistry that converts glycals (1,2-unsaturated sugars) like this compound into 2,3-unsaturated glycosides. This reaction involves a nucleophilic substitution at the anomeric carbon (C1) accompanied by an allylic shift of the double bond. It is a versatile method for synthesizing C-, N-, S-, and O-glycosides, which are valuable intermediates in the synthesis of various natural products and pharmaceuticals.
Q2: Are benzyl-protected glucals like this compound considered "armed" or "disarmed" donors?
A2: Benzyl-protected D-glucals are considered "armed" donors. This means they are more reactive than their acylated (e.g., acetyl-protected) counterparts, which are termed "disarmed." The electron-donating nature of the benzyl groups increases the electron density at the anomeric center, making it more susceptible to activation and subsequent reaction.
Q3: What are some common Lewis acids used to promote reactions with this compound?
A3: A variety of Lewis acids can be used. Common choices include Boron trifluoride diethyl etherate (BF₃·OEt₂), Tin(IV) chloride (SnCl₄), Titanium(IV) chloride (TiCl₄), and Zinc(II) chloride (ZnCl₂). Other promoters like N-Iodosuccinimide/Trifluoromethanesulfonic acid (NIS/TfOH) are also employed. The optimal choice depends on the specific nucleophile and desired outcome.
Q4: Can the reaction conditions be modified to favor the formation of the α-anomer?
A4: Yes, several strategies can be employed to favor the α-anomer. Generally, benzyl-protected glucals tend to favor the formation of α-glycosides. This preference can often be enhanced by using ether-based solvents and running the reaction at low temperatures to favor kinetic control.
Data Presentation
Table 1: Influence of Lewis Acid on the Glycosylation of 3,4,6-tri-O-acetyl-D-glucal with Phenols (for comparative context)
| Catalyst (0.1 equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | α:β Ratio | Reference |
| BF₃·OEt₂ | Toluene | 0 | 8 | 75 | >95:5 | |
| SnCl₄ | Toluene | -20 | 4 | 65 | >95:5 | |
| TiCl₄ | Toluene | -20 | 6 | 58 | >95:5 | |
| ZnCl₂ | Toluene | 0 | 12 | 45 | >95:5 |
Table 2: Optimization of Palladium-Catalyzed Cross Dehydrogenative Coupling (CDC) Reaction of a C-1-glucalpropenone with 4-Methylstyrene
| Catalyst (10 mol %) | Oxidant (equiv.) | Co-oxidant (equiv.) | Solvent | Yield (%) | Reference |
| Pd(OAc)₂ | Cu(OAc)₂ (2) | - | DMF/DMSO (9:1) | 20 | |
| Pd(OAc)₂ | AgOAc (2) | - | DMF/DMSO (9:1) | 50 | |
| Pd(OAc)₂ | AgOTf (2) | - | DMF/DMSO (9:1) | 40 | |
| Pd(OAc)₂ | Cu(OAc)₂ (1) | AgOAc (2) | DMF/DMSO (9:1) | 80 | |
| Pd(OAc)₂ | CuI (1) | AgOTf (2) | DMF/DMSO (9:1) | 85 |
Experimental Protocols
Protocol 1: General Procedure for Lewis Acid-Catalyzed Glycosylation
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add the this compound donor (1.0 equivalent) and the glycosyl acceptor (1.2 equivalents).
-
Dissolution: Dissolve the starting materials in an anhydrous solvent (e.g., Dichloromethane or Toluene). Add activated molecular sieves (4Å) and stir for 30 minutes.
-
Reaction Initiation: Cool the mixture to the desired temperature (e.g., 0 °C, -20 °C). Add the Lewis acid promoter (e.g., BF₃·OEt₂, 0.2 equivalents) dropwise.
-
Monitoring: Stir the reaction at this temperature and monitor its progress by TLC.
-
Quenching: Upon completion (disappearance of the starting material), quench the reaction by adding a few drops of a hindered base like triethylamine or pyridine to neutralize the Lewis acid.
-
Work-up: Allow the mixture to warm to room temperature. Dilute with the reaction solvent and filter through a pad of celite to remove the molecular sieves. Wash the filtrate with a saturated aqueous NaHCO₃ solution and then with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Protocol 2: Synthesis of a Glycosyl Trichloroacetimidate Donor
-
Setup: To a flame-dried round-bottom flask under an argon atmosphere, add the corresponding hemiacetal (e.g., 2,3,4,6-Tetra-O-benzyl-D-glucopyranose, 1.0 eq).
-
Dissolution: Diss
Storage and handling conditions to prevent decomposition of Tri-O-benzyl-D-glucal.
This guide provides researchers, scientists, and drug development professionals with essential information on the proper storage and handling of Tri-O-benzyl-D-glucal to prevent its decomposition and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the decomposition of this compound?
This compound is sensitive to heat and moisture.[1] Exposure to elevated temperatures can lead to thermal degradation, while moisture can cause hydrolysis. It is also incompatible with strong oxidizing agents, which can lead to unwanted side reactions.[1]
Q2: What are the recommended storage conditions for this compound?
To ensure stability, this compound should be stored in a tightly sealed container, under an inert gas atmosphere (e.g., argon or nitrogen), and refrigerated.[1] For long-term storage, freezing at or below -20°C is recommended.[2][3]
Q3: What are the visible signs of decomposition?
Decomposition may not always be visually apparent. However, a change in color from its typical white to yellow or orange/green powder or crystal form, or a change in physical form (e.g., clumping due to moisture absorption) could indicate degradation.[4][5] For accurate assessment, analytical methods such as HPLC are recommended to check the purity.[1]
Q4: What are the hazardous decomposition products of this compound?
Under fire conditions, hazardous decomposition products include carbon monoxide and carbon dioxide.[1] The decomposition pathways under experimental conditions may vary depending on the reagents and conditions used.
Troubleshooting Guide
Issue 1: Unexpected side products are observed in my reaction.
-
Possible Cause 1: Decomposed starting material. If the this compound has degraded due to improper storage, the impurities can lead to the formation of unexpected side products.
-
Solution: Before use, check the purity of the this compound using a suitable analytical technique like HPLC or TLC. If the purity is below the required standard (>95.0% as per some suppliers), it is advisable to use a fresh batch.[1]
-
-
Possible Cause 2: Incompatibility with reagents. The reaction conditions or other reagents might be reacting with the benzyl protecting groups or the glucal moiety.
-
Solution: Review the literature for the compatibility of your chosen reagents with benzyl ethers and glycals. Avoid strong oxidizing agents.[1]
-
Issue 2: Low yield in a glycosylation reaction.
-
Possible Cause 1: Inactive starting material. Decomposition of this compound reduces the amount of active starting material available for the reaction.
-
Possible Cause 2: Presence of moisture. Trace amounts of water can react with the glucal and glycosylating agents, leading to lower yields.
-
Solution: Use anhydrous solvents and reagents. Handle this compound in a dry environment, such as a glove box or under a stream of inert gas.[1]
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommended Condition | Source |
| Temperature | Refrigerator | [1] |
| Freezer, under -20°C | [2][3] | |
| Atmosphere | Under inert gas (e.g., Argon, Nitrogen) | [1] |
| Container | Tightly closed container | [1] |
| Moisture | Protect from moisture | [1] |
Experimental Protocols
Protocol: Assessing the Stability of this compound under Various Storage Conditions
This protocol outlines a method to evaluate the stability of this compound under different temperature and atmospheric conditions over time.
Materials:
-
This compound (high purity)
-
HPLC grade acetonitrile and water
-
Vials with septa
-
Argon or Nitrogen gas
-
Refrigerator (2-8°C)
-
Freezer (-20°C)
-
Laboratory oven (40°C)
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation:
-
Aliquot 5 mg of this compound into 9 separate vials.
-
Purge three vials with argon, seal tightly, and label as "Inert".
-
Seal three vials under normal atmosphere and label as "Air".
-
To the remaining three vials, add 10 µL of water, seal under normal atmosphere, and label as "Moisture".
-
-
Storage:
-
Place one "Inert", one "Air", and one "Moisture" vial at each of the following temperatures: -20°C, 2-8°C, and 40°C.
-
-
Time Points:
-
Analyze the samples at time zero and then at 1 week, 2 weeks, and 4 weeks.
-
-
Analysis:
-
At each time point, dissolve the contents of one vial from each condition in a known volume of acetonitrile.
-
Analyze the samples by HPLC to determine the purity of this compound. Use a C18 column with a mobile phase of acetonitrile and water gradient. Monitor the elution profile at a suitable wavelength (e.g., 254 nm).
-
-
Data Evaluation:
-
Calculate the percentage of remaining this compound at each time point for each condition relative to the time zero sample.
-
Plot the percentage of intact this compound against time for each storage condition to visualize the degradation rate.
-
Mandatory Visualization
Caption: Logical workflow for preventing this compound decomposition.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. This compound CAS#: 80040-79-5 [m.chemicalbook.com]
- 3. This compound, 97%_TargetMol [targetmol.com]
- 4. This compound | 55628-54-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. トリ-O-ベンジル-D-グルカール | this compound | 55628-54-1 | 東京化成工業株式会社 [tcichemicals.com]
Technical Support Center: Overcoming Reactivity Challenges with Tri-O-benzyl-D-glucal
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the reactivity of Tri-O-benzyl-D-glucal in various chemical transformations. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues in glycosylation, epoxidation, and hydroboration reactions.
Troubleshooting Guides
Issue 1: Sluggish or Incomplete Glycosylation Reactions
Question: My glycosylation reaction with this compound is slow or results in a low yield. What are the potential causes and how can I optimize the reaction?
Answer:
The low reactivity of this compound in glycosylation can be attributed to several factors. Although the benzyl groups are considered "arming" due to their electron-donating nature, other factors such as inadequate activation, steric hindrance, and suboptimal reaction conditions can impede the reaction.[1]
Potential Causes and Solutions:
-
Inadequate Activation: The enol ether of the glucal requires activation by a promoter. If the promoter is not sufficiently powerful, the reaction will be sluggish.
-
Solution: Screen a variety of promoters. For Ferrier-type rearrangements, common promoters include Lewis acids like bismuth trichloride, indium tribromide, and HY zeolite.[2] For direct glycosylations, activating systems such as N-iodosuccinimide (NIS) with a catalytic amount of trifluoromethanesulfonic acid (TfOH) are often effective.[3]
-
-
Steric Hindrance: The bulky benzyl groups on the glucal and potentially bulky groups on the glycosyl acceptor can sterically hinder the approach of the nucleophile.[1]
-
Solution: While difficult to completely overcome, optimizing the promoter and reaction temperature can help. A gradual increase in temperature may be necessary to drive the reaction to completion, but be mindful of potential side reactions.[1]
-
-
Suboptimal Temperature: Glycosylation reactions are often temperature-sensitive. Excessively low temperatures can lead to very slow reaction rates.[1]
-
Solution: If stereoselectivity is a concern, start at a low temperature (e.g., -78 °C) and gradually warm the reaction mixture until progress is observed by TLC.
-
-
Moisture Contamination: The presence of water can deactivate the promoter and lead to hydrolysis of the activated donor.[1]
-
Solution: Ensure all glassware is flame-dried, use anhydrous solvents, and add molecular sieves (e.g., 4 Å) to the reaction mixture.
-
Issue 2: Poor Stereoselectivity in Glycosylation
Question: My glycosylation reaction is producing a mixture of α and β anomers. How can I improve the stereoselectivity?
Answer:
Achieving high stereoselectivity with this compound can be challenging. The outcome is influenced by the promoter, solvent, temperature, and the nature of the nucleophile.[3] Generally, reactions with this compound tend to favor the α-anomer.[2][3]
Strategies to Enhance Stereoselectivity:
-
Promoter Selection: The choice of promoter can significantly influence the stereochemical outcome. For instance, using HY zeolite as a catalyst in the Ferrier rearrangement of this compound can lead exclusively to the α-anomer.[2]
-
Solvent Effects: The solvent can play a crucial role in stabilizing reaction intermediates. For some glycosylations, ethereal solvents are known to favor the formation of the α-anomer.[4]
-
Temperature Control: Running the reaction at low temperatures often enhances stereoselectivity by favoring the kinetically controlled product.[4]
-
Sterically Demanding Reagents: The use of sterically demanding nucleophiles can lead to higher stereoselectivity. For example, with bulky acceptors, only the α-anomer may be formed.[2]
Issue 3: Low Yield or Lack of Reactivity in Epoxidation
Question: I am having trouble with the epoxidation of this compound. The reaction is either incomplete or gives a low yield. What can I do?
Answer:
While the electron-rich double bond of this compound is susceptible to epoxidation, the choice of oxidizing agent and reaction conditions are critical for a successful transformation.
Troubleshooting Steps:
-
Choice of Epoxidizing Agent: Dimethyldioxirane (DMDO), generated in situ from Oxone® and acetone, is a highly effective reagent for the epoxidation of glycals, often providing near-quantitative yields and high stereoselectivity for the α-epoxide.[5][6] If you are using other reagents like m-CPBA, the addition of anhydrous potassium fluoride can improve the reaction.
-
Reaction Conditions: For the in situ generation of DMDO, a biphasic system (e.g., CH₂Cl₂ and aqueous NaHCO₃) with vigorous stirring is essential to ensure efficient phase transfer of the oxidizing agent.[6]
-
Reaction Time and Temperature: The reaction is typically initiated at 0 °C and then allowed to warm to room temperature.[6] Monitor the reaction by TLC to determine the optimal reaction time.
Frequently Asked Questions (FAQs)
Glycosylation
-
Q1: What are some common promoters for the glycosylation of this compound?
-
Q2: How can I monitor the progress of my glycosylation reaction?
-
A2: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. The product glycoside will typically have a different Rf value than the starting glucal and acceptor.
-
Epoxidation
-
Q3: What is the expected stereochemical outcome of the epoxidation of this compound?
-
Q4: Can the crude epoxide be used directly in the next step?
-
A4: Often, the epoxide formed from the DMDO oxidation is of high purity and can be used in subsequent ring-opening reactions without further purification.
-
Hydroboration
-
Q5: What is the expected regioselectivity and stereoselectivity of the hydroboration-oxidation of this compound?
-
A5: While specific literature on the hydroboration of this compound is scarce, based on the established mechanism, the reaction is expected to proceed with anti-Markovnikov regioselectivity, yielding the C-2 hydroxyl group. The addition of the borane and subsequent oxidation are expected to occur in a syn fashion to the double bond. The facial selectivity will be influenced by the steric hindrance of the benzyl groups.
-
-
Q6: What borane reagents are suitable for the hydroboration of glycals?
-
A6: Common hydroborating agents include borane-THF complex (BH₃·THF) and 9-borabicyclo[3.3.1]nonane (9-BBN). Bulky boranes like 9-BBN can offer higher regioselectivity.
-
Data Presentation
Table 1: Comparison of Promoters for the Glycosylation of this compound
| Promoter/Catalyst | Nucleophile/Acceptor | Solvent | Yield (%) | α:β Ratio |
| Triphenylphosphane hydrobromide | Various N- and S-nucleophiles | CH₂Cl₂ or THF | Moderate to High | Predominantly α |
| HY Zeolite | Alcohols and Thiols | CH₂Cl₂ | Moderate | Exclusively α |
| Sulfuric acid on silica gel | Various alcohols and thiols | CH₂Cl₂ | ~62 | >4.2:1 |
| Bismuth trichloride | Alcohols and Thiols | Acetonitrile | Excellent | High α-selectivity |
| Indium tribromide | Silyl nucleophiles | Not specified | Excellent | High α-selectivity |
Table 2: Epoxidation of Protected Glucals
| Oxidizing Agent | Substrate | Diastereomeric Ratio (α:β / gluco:manno) | Yield (%) |
| DMDO (in situ) | 3,4,6-tri-O-benzyl-D-glucal | >99:1 | 99 |
| DMDO (in situ) | 3,4,6-tri-O-acetyl-D-glucal | 7:1 | 87 |
Experimental Protocols
Protocol 1: Ferrier Glycosylation using HY Zeolite
-
To a solution of this compound (1.0 equiv) and the alcohol acceptor (1.2 equiv) in anhydrous dichloromethane (CH₂Cl₂), add activated HY zeolite.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, filter off the zeolite and wash it with CH₂Cl₂.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain the 2,3-unsaturated glycoside.[2]
Protocol 2: Epoxidation using in situ Generated DMDO
-
In a round-bottom flask, dissolve this compound (1.0 equiv) in a mixture of CH₂Cl₂ and acetone.
-
Add a saturated aqueous solution of NaHCO₃ to create a biphasic system.
-
Cool the vigorously stirred mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve Oxone® (2.0 equiv) in water.
-
Add the Oxone® solution dropwise to the cooled, vigorously stirred biphasic mixture.
-
Stir vigorously at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, separate the organic layer.
-
Extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude epoxide.[6]
Protocol 3: General Procedure for Hydroboration-Oxidation
-
To a solution of this compound (1.0 equiv) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add a solution of borane-THF complex (BH₃·THF) or 9-BBN at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Cool the reaction mixture to 0 °C and slowly add a solution of 3M NaOH followed by the dropwise addition of 30% H₂O₂.
-
Stir the mixture at room temperature for a few hours.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the residue by silica gel column chromatography.
Visualizations
Caption: Troubleshooting logic for low glycosylation yield.
Caption: Experimental workflow for epoxidation.
Caption: Logical relationship in hydroboration-oxidation.
References
- 1. A novel donor for the synthesis of 2-deoxy-β-glycosides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. reddit.com [reddit.com]
- 3. mdpi.com [mdpi.com]
- 4. Benzyl Ethers [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Regio- and stereoselective Ni-catalyzed 1,4-hydroboration of 1,3-dienes: access to stereodefined (Z)-allylboron reagents and derived allylic alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting unexpected results in the NMR spectrum of Tri-O-benzyl-D-glucal.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results in the NMR spectrum of Tri-O-benzyl-D-glucal.
Frequently Asked Questions (FAQs)
Q1: My ¹H NMR spectrum of this compound shows more peaks than expected. What could be the cause?
A1: The presence of unexpected peaks in the ¹H NMR spectrum of this compound can arise from several sources:
-
Rotamers: The molecule may exist as a mixture of conformational isomers (rotamers) due to restricted rotation around the C-O bonds of the benzyl groups. This can lead to a doubling of some signals in the spectrum.[1]
-
Impurities from Synthesis: The synthesis of this compound can result in several common byproducts that will appear in the NMR spectrum. These include:
-
Incompletely benzylated glucal derivatives: Mono- or di-O-benzyl-D-glucal species.
-
Dibenzyl ether: A common byproduct from reactions using benzyl bromide or benzyl chloride.[2]
-
Residual Solvents: Solvents used in the synthesis or purification process (e.g., ethyl acetate, hexanes, toluene) can be retained in the final product.[3]
-
-
Anomers: Although this compound is a glycal and does not have a traditional anomeric center, related protected glucose compounds can exist as a mixture of α and β anomers, which would significantly complicate the spectrum.[4][5] While less common for the glucal itself, it's a point to consider if the starting material was not pure.
Q2: The peaks in my NMR spectrum are broad and poorly resolved. What are the potential reasons for this?
A2: Peak broadening in the NMR spectrum of this compound can be attributed to several factors:
-
Poor Shimming: An inhomogeneous magnetic field across the sample is a common cause of broad peaks. Re-shimming the spectrometer is the first step in troubleshooting this issue.[6]
-
Sample Concentration: A highly concentrated sample can lead to increased viscosity and molecular aggregation, both of which can cause peak broadening.[6]
-
Low Solubility: If the compound is not fully dissolved in the NMR solvent, the sample will be inhomogeneous, resulting in broad lines.[6]
-
Chemical Exchange: Dynamic processes, such as the interconversion of rotamers on a timescale comparable to the NMR experiment, can lead to the broadening of signals.[7]
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic substances can cause significant line broadening.
Q3: The chemical shifts of my signals do not match the literature values for this compound. Why might this be?
A3: Discrepancies in chemical shifts can be caused by:
-
Different NMR Solvents: Chemical shifts are highly dependent on the solvent used for the NMR experiment. Ensure you are comparing your spectrum to literature data recorded in the same solvent (e.g., CDCl₃, DMSO-d₆).[8]
-
Concentration Effects: The concentration of the sample can influence the chemical shifts of certain protons, particularly those involved in intermolecular interactions.[6]
-
Temperature Variations: The temperature at which the spectrum is acquired can affect chemical shifts, especially if conformational equilibria are present.
-
Incorrect Referencing: Ensure the spectrum is correctly referenced. For ¹H NMR in CDCl₃, the residual solvent peak is typically at 7.26 ppm.[5]
Troubleshooting Guides
Guide 1: Identifying the Source of Unexpected Peaks
This guide provides a step-by-step workflow to identify the origin of extra signals in your ¹H NMR spectrum.
Caption: A logical workflow for diagnosing the cause of extra peaks in an NMR spectrum.
| Compound/Impurity | Key ¹H NMR Signals (CDCl₃, δ ppm) | Multiplicity |
| This compound | ~7.40-7.25 | m |
| ~6.46 | d | |
| ~4.95-4.60 | m | |
| ~4.25 | d | |
| ~4.11 | m | |
| ~3.96-3.77 | m | |
| Benzyl Alcohol | ~7.40-7.25 | m |
| ~4.60 | s | |
| Dibenzyl Ether | ~7.40-7.25 | m |
| ~4.50 | s | |
| Ethyl Acetate | ~4.12 | q |
| ~2.05 | s | |
| ~1.26 | t | |
| Toluene | ~7.20 | m |
| ~2.34 | s |
Note: Chemical shifts are approximate and can vary based on experimental conditions.[9]
Guide 2: Resolving Broad Peaks
This guide outlines a systematic approach to sharpening broad signals in your NMR spectrum.
Caption: A step-by-step guide to resolving broad peaks in an NMR spectrum.
Experimental Protocols
Protocol 1: Standard ¹H NMR Acquisition of this compound
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
To ensure a homogeneous solution and remove any particulate matter, filter the solution through a small plug of glass wool packed in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[10]
-
Cap the NMR tube securely.
-
-
Instrument Setup:
-
Use a high-resolution NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).[5]
-
Tune and lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to optimize homogeneity.
-
-
Data Acquisition:
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the residual CDCl₃ peak at 7.26 ppm.[5]
-
Protocol 2: Variable Temperature (VT) NMR for Investigating Rotamers
-
Sample Preparation: Prepare the sample as described in Protocol 1.
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).
-
Elevated Temperature Spectra:
-
Increase the sample temperature in increments (e.g., 10-20 K).
-
Allow the sample to equilibrate at each new temperature for 5-10 minutes before acquiring a new spectrum.
-
Repeat this process up to a temperature where peak coalescence is observed or up to the boiling point of the solvent.
-
-
Data Analysis:
-
Observe changes in the spectrum as a function of temperature. If rotamers are present, you may see a sharpening and eventual coalescence of doubled peaks into single, averaged signals at higher temperatures.[6]
-
References
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. benchchem.com [benchchem.com]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Troubleshooting [chem.rochester.edu]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. ijnrd.org [ijnrd.org]
- 10. benchchem.com [benchchem.com]
Strategies to minimize side reactions during Ferrier rearrangement of Tri-O-benzyl-D-glucal.
This guide provides researchers, scientists, and drug development professionals with comprehensive strategies to minimize side reactions during the Ferrier rearrangement of 3,4,6-Tri-O-benzyl-D-glucal. It includes frequently asked questions for quick reference and a detailed troubleshooting guide to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the Ferrier rearrangement and what are its key features when using Tri-O-benzyl-D-glucal?
The Ferrier rearrangement is a chemical reaction that converts glycals (1,2-unsaturated sugars) into 2,3-unsaturated glycosides.[1] This transformation involves a nucleophilic substitution at the anomeric carbon (C1) accompanied by an allylic shift of the double bond.[1][2] The reaction is typically promoted by a Lewis acid, which facilitates the departure of the C3 substituent to form a resonance-stabilized allylic oxocarbenium ion intermediate.[1][2] A nucleophile then attacks the anomeric carbon to yield the final product.[1] Using benzyl (Bn) protecting groups, as in this compound, generally leads to clean reactions, though specific side reactions can still occur.[3]
Q2: What are the most common side reactions to watch for during this rearrangement?
The primary side reactions encountered are:
-
Formation of 2-deoxyglycosides: This occurs from a competitive electrophilic addition to the glycal's double bond, a pathway favored by protic acids.[3][4]
-
Formation of anomeric mixtures (α and β): Achieving high stereoselectivity can be challenging, and the ratio of anomers is highly dependent on the reaction conditions.[3] The α-anomer is often the thermodynamically favored product.[1]
-
Degradation of starting material: Strong Lewis acids can cause the decomposition of the acid-sensitive glycal.[1]
-
Formation of a 1,6-anhydro-glucose type byproduct. [5]
-
An unprecedented 1,6-hydride shift: This has been observed when using specific reagents like acetyl perchlorate with this compound, leading to a bicyclic acetal.
Q3: How can I improve the stereoselectivity and favor the desired α-anomer?
The formation of both α and β anomers is common, but the ratio can be influenced.[3] Strategies to improve selectivity include:
-
Choice of Lewis Acid: Different Lewis acids can produce significantly different anomeric ratios.[3] For instance, InCl₃ and SnCl₄ have been reported to give α:β ratios of 7:1 and 86:14, respectively, in certain systems.[2][3] Screening a variety of Lewis acids is a key optimization step.[1]
-
Reaction Temperature: Lowering the reaction temperature can enhance stereoselectivity by favoring the kinetically controlled product over the thermodynamic one.[1]
-
Solvent Choice: Solvents can influence reactivity and stereocontrol. While dichloromethane (DCM) is common, exploring other options like acetonitrile or perfluorinated solvents may be beneficial.[6][7]
Q4: My starting material appears to be degrading, leading to a complex mixture and low yield. What is the cause and solution?
Degradation of the glycal is typically caused by a Lewis acid that is too harsh for the substrate.[1]
-
Troubleshooting Steps:
-
Switch to a milder Lewis acid. Metal triflates (e.g., Cu(OTf)₂, Y(OTf)₃, Gd(OTf)₃) or indium(III) chloride (InCl₃) are often effective and less harsh alternatives.[1][8]
-
Reduce the concentration of the Lewis acid to the lowest effective catalytic amount.[1]
-
Perform the reaction at a lower temperature to decrease the rate of decomposition.
-
Q5: I've isolated a byproduct that seems to be a 2-deoxyglycoside instead of the desired 2,3-unsaturated product. How do I prevent this?
The formation of a 2-deoxyglycoside is a classic side reaction that occurs when a protic acid protonates the double bond of the glycal.[3]
-
Troubleshooting Steps:
-
Switch to a Lewis Acid: The most effective solution is to use a Lewis acid catalyst (e.g., BF₃·OEt₂, SnCl₄, InCl₃) instead of a protic acid.[3][4] Lewis acids activate the C3 leaving group without protonating the double bond.[4]
-
Ensure Anhydrous Conditions: Any moisture in the reaction can generate protic acids from the Lewis acid, leading to the side product. Ensure all glassware is oven-dried and solvents are rigorously anhydrous.[3]
-
Troubleshooting Guide
Issue 1: Low Yield or Incomplete Reaction
| Potential Cause | Troubleshooting Strategy |
| Presence of Moisture | Water can act as a competing nucleophile or deactivate the catalyst. Ensure all reagents and solvents are strictly anhydrous and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).[3] |
| Suboptimal Lewis Acid | The chosen Lewis acid may not be active enough for the substrate/nucleophile combination. Screen a panel of Lewis acids, including common choices like BF₃·OEt₂, SnCl₄, and various metal triflates.[1][8] |
| Low Reaction Temperature | While beneficial for selectivity, excessively low temperatures may stall the reaction. If the reaction is sluggish (monitored by TLC), consider a slight, gradual increase in temperature.[1] |
| Insufficient Catalyst Loading | If using a catalytic amount of Lewis acid, ensure the loading is sufficient. Start with 10-20 mol% and adjust as needed.[6][8] |
Issue 2: Poor Stereoselectivity (Anomeric Mixture)
| Potential Cause | Troubleshooting Strategy |
| Thermodynamic Control | The α-anomer is often the more thermodynamically stable product.[1] Reaction conditions (time, temperature) may favor equilibrium. |
| Inappropriate Lewis Acid | The choice of Lewis acid has a profound impact on the α:β ratio.[1] It is highly recommended to screen different Lewis acids to optimize for the desired anomer.[3] |
| High Reaction Temperature | Higher temperatures can lead to equilibration and a mixture of anomers. Running the reaction at a lower temperature (e.g., -20 °C, 0 °C, or even -78 °C) can often improve stereoselectivity.[1][2] |
Data Presentation
Table 1: Comparison of Lewis Acids for the Ferrier Rearrangement of Glycals (Note: Data is compiled from reactions with various glycals, primarily Tri-O-acetyl-D-glucal, and serves as a starting point for optimizing the reaction of this compound.)
| Lewis Acid | Nucleophile | Solvent | Temp. (°C) | Time | Yield (%) | α:β Ratio | Reference(s) |
| InCl₃ | Methanol | Dichloromethane | RT | - | - | 7:1 | [2] |
| SnCl₄ | Methanol | Dichloromethane | -78 | 10 min | 83 | 86:14 | [2] |
| BF₃·OEt₂ | Benzyl Alcohol | Dichloromethane | -20 to RT | 1 hr | 98 | - | [2] |
| ZnCl₂ | Ethanol | Toluene | RT | 30-60 min | 65-95 | 89:11 | [2] |
| Cu(OTf)₂ | Benzyl Alcohol | Dichloromethane | RT | 15 min | 92 | 4:1 | [1] |
| Y(OTf)₃ / Gd(OTf)₃ | Various Phenols | - | RT | - | Good | Exclusive α | [8] |
| FeCl₃ | Diosgenin | Et₂O/DCM | - | 5 min | High | >10:1 | [4][9] |
| CAN | Allyltrimethylsilane | Acetonitrile | RT | 1.5 hr | 85 | >20:1 | [10] |
Visualizations
Reaction Pathways
Caption: Major and side reaction pathways in the Ferrier rearrangement.
Experimental Workflow
Caption: Standard experimental workflow for the Ferrier rearrangement.
Troubleshooting Logic
Caption: Decision tree for troubleshooting common Ferrier rearrangement issues.
Experimental Protocols
Protocol 1: General Procedure for Lewis Acid-Catalyzed Ferrier Rearrangement of this compound
This protocol is a generalized procedure designed to minimize common side reactions.
Materials:
-
3,4,6-Tri-O-benzyl-D-glucal (1.0 equiv)
-
Nucleophile (e.g., an alcohol or thiol, 1.2–2.0 equiv)
-
Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)
-
Lewis acid (e.g., BF₃·OEt₂, SnCl₄, InCl₃, 0.1–1.2 equiv)
-
Quenching solution (e.g., saturated aqueous NaHCO₃, triethylamine)
-
Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation: Add a magnetic stir bar to a round-bottom flask and oven-dry all glassware. Assemble the apparatus and allow it to cool to room temperature under a stream of dry nitrogen or argon.
-
Reaction Setup: To the flask, add this compound (1.0 equiv) and the nucleophile (1.2–2.0 equiv). Dissolve the solids in the chosen anhydrous solvent (to a concentration of approx. 0.1 M).
-
Initiation: Cool the stirred solution to the desired temperature (a starting point of 0 °C is recommended to balance reactivity and side reactions). Add the Lewis acid dropwise via syringe.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC), checking for the consumption of the starting glycal.
-
Quenching: Once the reaction is complete, quench it by slowly adding a suitable quenching agent (e.g., saturated aqueous NaHCO₃ solution) at the reaction temperature until the catalyst is neutralized.
-
Workup: Allow the mixture to warm to room temperature. Dilute with an organic solvent (e.g., ethyl acetate or DCM) and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2,3-unsaturated glycoside.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Ferrier rearrangement - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. dea.lib.unideb.hu [dea.lib.unideb.hu]
- 6. iosrjournals.org [iosrjournals.org]
- 7. Acid Catalyzed Stereocontrolled Ferrier-Type Glycosylation Assisted by Perfluorinated Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. books.rsc.org [books.rsc.org]
- 9. Insight into the Course of the Ferrier Rearrangement Used to Obtain Untypical Diosgenyl Saponins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Debenzylation of Tri-O-benzyl-D-glucal
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for the debenzylation of 3,4,6-tri-O-benzyl-D-glucal. This critical transformation in carbohydrate synthesis can present several challenges, and this guide aims to provide solutions to common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the debenzylation of tri-O-benzyl-D-glucal?
A1: The most prevalent methods for cleaving the benzyl ethers in this compound include:
-
Catalytic Hydrogenation: This is a widely used method employing a metal catalyst, typically palladium on carbon (Pd/C), and a hydrogen source. It is known for high yields and clean reaction profiles.[1]
-
Catalytic Transfer Hydrogenation (CTH): A safer alternative to using hydrogen gas, CTH utilizes a hydrogen donor molecule like formic acid or ammonium formate in the presence of a palladium catalyst.[1][2]
-
Dissolving Metal Reduction (Birch Reduction): This powerful method uses sodium in liquid ammonia and is effective for stubborn benzyl groups, though it can be harsh and less selective.[3][4]
-
Lewis Acid-Mediated Deprotection: Lewis acids such as boron trichloride (BCl₃) can effectively cleave benzyl ethers, particularly when other methods fail or are incompatible with other functional groups.[5][6]
-
Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used for oxidative debenzylation, offering an orthogonal approach to reductive methods.[3]
Q2: How can I effectively monitor the progress of my debenzylation reaction?
A2: Consistent monitoring is crucial to determine the reaction's endpoint and prevent over-reaction or incomplete conversion. The two most common methods are:
-
Thin-Layer Chromatography (TLC): This is the most convenient method. By co-spotting the reaction mixture with the starting material, you can observe the disappearance of the starting material spot and the appearance of the more polar product spot, which will have a lower Rf value. The reaction is considered complete when the starting material spot is no longer visible.[3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides more detailed information, confirming the disappearance of the starting material's mass and the appearance of the desired product's mass. It can also help identify any partially debenzylated intermediates or side products.[3]
Troubleshooting Guide
Issue 1: My catalytic hydrogenation reaction is slow or incomplete.
This is one of the most frequent challenges encountered during debenzylation. Several factors can contribute to this issue.
| Potential Cause | Troubleshooting Step | Rationale | Citation |
| Catalyst Inactivity | 1. Use a fresh batch of Pd/C.2. Switch to a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C). | An old or improperly handled catalyst can have significantly reduced activity. Pearlman's catalyst is often more effective for challenging debenzylations. | [3][7] |
| Catalyst Poisoning | 1. Purify the starting material thoroughly.2. Use high-purity solvents.3. Acid-wash all glassware before use. | Impurities, especially sulfur or halide residues from previous steps, can irreversibly poison the palladium catalyst. | [3][7] |
| Solubility Issues | Change the solvent system. Common solvents include MeOH, EtOH, EtOAc, THF, or mixtures (e.g., THF/MeOH/H₂O). | The fully benzylated starting material is nonpolar, while the deprotected product is highly polar. A solvent system that can dissolve both is essential for the reaction to proceed to completion. | [7] |
| Insufficient Hydrogen Pressure | Increase hydrogen pressure using a high-pressure apparatus (e.g., a Parr shaker). | While atmospheric pressure is often sufficient, sterically hindered or stubborn benzyl groups may require higher pressures (50-100 psi) to drive the reaction to completion. | [3][7] |
| Insufficient Reaction Conditions | 1. Increase catalyst loading (e.g., from 10 wt% to 20-50 wt%).2. Increase reaction temperature (e.g., to 40-50 °C).3. Add an acid catalyst (e.g., a few drops of acetic acid or HCl). | More forcing conditions can help overcome a high activation energy barrier. | [7] |
Issue 2: I am observing side reactions, such as the reduction of the glucal double bond or other functional groups.
Selectivity can be a concern, especially in complex molecules.
| Potential Cause | Troubleshooting Step | Rationale | Citation |
| Over-reduction | 1. Carefully monitor the reaction by TLC and stop it as soon as the starting material is consumed.2. Use a less active catalyst or milder conditions. | Prolonged reaction times or overly active catalysts can lead to the reduction of other sensitive functional groups. | [8] |
| Lack of Chemoselectivity | 1. Consider an alternative debenzylation method that is orthogonal to the sensitive functional groups present in your molecule (e.g., oxidative cleavage with DDQ if you have reducible groups).2. For substrates with aromatic halogens, careful selection of the palladium catalyst is crucial to avoid dehalogenation. | Different deprotection strategies offer varying levels of chemoselectivity. Choosing the right method is key to preserving other functionalities. | [3][8] |
Quantitative Data Summary
The following table summarizes typical reaction conditions and outcomes for various debenzylation methods.
| Method | Catalyst/Reagent | Solvent | Temperature | Reaction Time | Yield | Citation |
| Catalytic Hydrogenation | 10% Pd/C | MeOH or EtOH | Room Temp. | 4-24 hours | Highly dependent on substrate | [7] |
| Catalytic Transfer Hydrogenation | 10% Pd/C, Ammonium Formate | MeOH | Reflux | 1-3 hours | Good | [4] |
| Birch Reduction | Sodium | Liquid NH₃ / THF | -78 °C | 1-2 hours | Good | [4] |
| Lewis Acid-Mediated | BCl₃ | DCM | -78 °C | Substrate Dependent | 82-92% | [5][6] |
| Oxidative Cleavage | DDQ | CH₂Cl₂/H₂O | Room Temp. | Substrate Dependent | Substrate Dependent | [3][4] |
Detailed Experimental Protocols
Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
Materials:
-
3,4,6-Tri-O-benzyl-D-glucal
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH), reagent grade
-
Inert gas (Argon or Nitrogen)
-
Hydrogen gas (H₂)
-
Round-bottom flask with a magnetic stir bar
-
Hydrogenation apparatus (e.g., hydrogen balloon setup or Parr shaker)
-
Filtration apparatus (e.g., Celite® pad)
Procedure:
-
Dissolution: Dissolve the 3,4,6-tri-O-benzyl-D-glucal in a suitable solvent (e.g., MeOH) in a round-bottom flask.[3]
-
Inerting: Flush the flask with an inert gas (Argon or Nitrogen).
-
Catalyst Addition: Carefully add 10% Pd/C (typically 10-20 wt% of the substrate) to the solution under the inert atmosphere.
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas. Repeat this process three times. For a balloon setup, maintain a positive pressure of hydrogen. For a Parr apparatus, pressurize to the desired level (e.g., 50 psi).[3][7]
-
Reaction: Stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 4-24 hours.[3][7]
-
Work-up: Once complete, carefully purge the reaction vessel with an inert gas to remove excess hydrogen. Caution: Pd/C can be pyrophoric when dry and exposed to air. Do not allow the catalyst to dry on the filter paper.[3]
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the reaction solvent.[3]
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude D-glucal.
-
Purification: If necessary, the product can be purified by recrystallization or column chromatography.[3]
Dissolving Metal Reduction (Birch Reduction)
Materials:
-
3,4,6-Tri-O-benzyl-D-glucal
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Ethanol (EtOH)
-
Liquid Ammonia (NH₃)
-
Sodium (Na) metal
-
Ammonium Chloride (NH₄Cl)
-
Three-neck round-bottom flask with a dry ice condenser
Procedure:
-
Setup: Assemble a three-neck flask with a dry ice condenser and an inlet for ammonia gas. Ensure all glassware is scrupulously dry.[4][9]
-
Condensation: Cool the flask to -78 °C and condense ammonia gas into it.[4]
-
Substrate Addition: Add a solution of 3,4,6-tri-O-benzyl-D-glucal in anhydrous THF to the liquid ammonia.[4]
-
Reduction: Carefully add small, freshly cut pieces of sodium metal to the stirred solution until a persistent blue color is observed, indicating an excess of solvated electrons.[4][10]
-
Reaction: Stir the reaction mixture for 1-2 hours at -78 °C.[4]
-
Quenching: Quench the reaction by the slow addition of ammonium chloride or ethanol until the blue color disappears.[4]
-
Evaporation: Allow the ammonia to evaporate overnight under a stream of nitrogen.
-
Work-up and Purification: Work up the remaining residue and purify by appropriate methods.
Visualizations
Caption: Troubleshooting workflow for incomplete debenzylation.
Caption: Overview of debenzylation pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. atlanchimpharma.com [atlanchimpharma.com]
- 7. benchchem.com [benchchem.com]
- 8. nacatsoc.org [nacatsoc.org]
- 9. Department of Chemistry, ICSTM: Advanced Organic Chemistry [ch.ic.ac.uk]
- 10. Reexamination of sodium-liquid ammonia reduction in the peptide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Efficient Reactions with Tri-O-benzyl-D-glucal
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to selecting catalysts for efficient reactions involving 3,4,6-tri-O-benzyl-D-glucal. This resource offers troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with Tri-O-benzyl-D-glucal and what are the general catalyst types used?
A1: this compound is a versatile chiral intermediate. The C2-C3 double bond allows for a variety of transformations.[1] Key reactions include:
-
Ferrier Rearrangement (Glycosylation): This reaction forms 2,3-unsaturated O-, C-, N-, or S-glycosides. It is typically catalyzed by Lewis acids (e.g., FeCl₃, BF₃·OEt₂, InCl₃, metal triflates) or organoboron acids.[2][3][4]
-
Epoxidation: This reaction forms 1,2-anhydrosugars, which are valuable intermediates. Dimethyldioxirane (DMDO), often generated in situ from Oxone® and acetone, is a highly effective reagent for this transformation.[5][6][7]
-
Palladium-Catalyzed Cross-Dehydrogenative Coupling (CDC): This method is used to create C-C bonds at the C1 and C2 positions, leading to 1,2-disubstituted glucals.[8] Palladium catalysts, such as Pd(OAc)₂, are employed for this purpose.[8]
Q2: How do the benzyl protecting groups on this compound influence its reactivity?
A2: The three benzyl ether groups at the C3, C4, and C6 positions are considered "non-participating" protecting groups. This means they do not directly assist in the departure of a leaving group at the anomeric center through the formation of a cyclic intermediate. This has a significant impact on the stereoselectivity of glycosylation reactions, often leading to a mixture of anomers. However, these benzyl groups are stable under a wide range of reaction conditions, which is a major advantage.[9]
Q3: I am observing low yields in my Ferrier rearrangement of this compound. What are the potential causes and solutions?
A3: Low yields in Ferrier rearrangements can stem from several factors:
-
Catalyst Inactivity: The Lewis acid may be old, hydrated, or otherwise deactivated. Using a fresh batch of a high-purity catalyst is recommended.
-
Suboptimal Reaction Conditions: Temperature and reaction time are critical. For sluggish reactions, a slight increase in temperature might be beneficial, but this can also lead to side products. Close monitoring by Thin Layer Chromatography (TLC) is essential.[3]
-
Moisture Contamination: Lewis acids are highly sensitive to moisture. Ensure all glassware is oven-dried and solvents are anhydrous. The use of molecular sieves is advisable.
-
Substrate Reactivity: this compound can be a relatively unreactive substrate for this type of reaction under certain conditions.[4] A stronger Lewis acid or a different catalyst system may be required.
Q4: What are common side reactions to be aware of when working with this compound?
A4: Depending on the reaction conditions, several side reactions can occur:
-
Glycal Dimerization: Under strongly acidic conditions and in the absence of a sufficiently reactive nucleophile, the activated glucal can react with itself.[10]
-
Formation of 2-Deoxyglycosides: Protic acid impurities can lead to the electrophilic addition to the double bond, resulting in the formation of 2-deoxyglycosides instead of the desired 2,3-unsaturated product from a Ferrier rearrangement.[3]
-
Degradation of Starting Material: Harsh acidic conditions can lead to the degradation of the starting glucal or the desired product.[10]
Troubleshooting Guides
Ferrier Rearrangement (O-Glycosylation)
Issue: Low yield and/or poor stereoselectivity in the Lewis acid-catalyzed Ferrier rearrangement.
dot
Caption: Troubleshooting logic for Ferrier rearrangement optimization.
Data Presentation: Comparison of Lewis Acids for Ferrier O-Glycosylation of this compound
| Catalyst | Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | α:β Ratio | Reference |
| FeCl₃/C | Various Alcohols/Phenols | CH₂Cl₂ | Room Temp | 0.5-2 | 47-92 | Predominantly α | [4] |
| H₂SO₄-SiO₂ | Various Alcohols/Thiols | CH₂Cl₂ | Room Temp | - | Good | >4.2:1 | [4] |
| Y(OTf)₃ | Benzyl Alcohol | - | - | - | Good | High α-selectivity | [4][11] |
| Gd(OTf)₃ | Benzyl Alcohol | - | - | - | Good | High α-selectivity | [11] |
| IBr | Benzyl Alcohol | Toluene/CH₂Cl₂ (1:1) | 0-20 | - | 89 | 4:1 | [11] |
| Triphenylphosphine Hydrobromide | Alcohols, Thiols, Sterols | CH₂Cl₂ or THF | - | - | Moderate to High | Predominantly α | [12] |
| HY Zeolite | Alcohols, Thiols | - | - | - | Moderate | Exclusively α | [12] |
Epoxidation
Issue: Incomplete reaction or formation of byproducts during the epoxidation of this compound.
dot
References
- 1. 3,4,6-Tri-O-benzyl-D-glucal | 55628-54-1 | MT00253 [biosynth.com]
- 2. BJOC - Robust perfluorophenylboronic acid-catalyzed stereoselective synthesis of 2,3-unsaturated O-, C-, N- and S-linked glycosides [beilstein-journals.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. books.rsc.org [books.rsc.org]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Tri-O-benzyl-D-glucal and Tri-O-acetyl-D-glucal as Glycosyl Donors
Published: December 24, 2025
In the field of synthetic carbohydrate chemistry, the strategic selection of protecting groups on a glycosyl donor is a critical factor that dictates the efficiency, yield, and stereochemical outcome of glycosylation reactions. D-glucal and its derivatives are versatile precursors for the synthesis of 2-deoxyglycosides, which are integral components of many biologically active molecules. This guide provides a detailed, objective comparison of two commonly used D-glucal donors: 3,4,6-tri-O-benzyl-D-glucal and 3,4,6-tri-O-acetyl-D-glucal.
The fundamental difference between these donors lies in the electronic properties of their respective protecting groups. Benzyl (Bn) ethers are generally considered "arming" or electron-donating, which enhances the reactivity of the glycosyl donor.[1][2] Conversely, acetyl (Ac) esters are electron-withdrawing, an effect termed "disarming," which reduces the donor's reactivity.[2][3] This core principle, known as the "armed-disarmed" strategy, governs the reaction conditions required and often influences the stereoselectivity of the glycosidic bond formation.[4][5]
Quantitative Performance Comparison
The following tables summarize representative experimental data for glycosylation reactions involving these two donors. While direct, side-by-side comparisons under identical conditions are sparse in the literature, the compiled data from various studies illustrate the key performance differences.
Table 1: Glycosylation Performance of Tri-O-acetyl-D-glucal (Disarmed Donor)
| Promoter / Catalyst | Glycosyl Acceptor | Solvent | Yield (%) | α:β Ratio |
| BF₃·OEt₂ | Benzyl alcohol | CH₂Cl₂ | 94 | 85:15 |
| La(NO₃)₃·6H₂O | Methanol | Not Specified | 92 | 82:18 |
| BF₃·OEt₂ | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | CH₂Cl₂ | 85 | 10:1 |
| Montmorillonite K-10 | 1-Octanol | CH₂Cl₂ | 92 | 4:1 |
Data compiled from multiple sources, showcasing typical results for Ferrier-type glycosylations. Acetylated glucals generally show a preference for the α-anomer.[1]
Table 2: Glycosylation Performance of Tri-O-benzyl-D-glucal (Armed Donor)
| Promoter / Catalyst | Glycosyl Acceptor | Solvent | Yield (%) | α:β Ratio |
| NIS / TfOH | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | CH₂Cl₂ | 95 | 4:1 |
| Y(OTf)₃ or Gd(OTf)₃ | Benzyl alcohol | Not Specified | Moderate to Good | Exclusive α |
| FeCl₃ / C | Various alcohols/phenols | Not Specified | 47-92 | Not Specified |
| I(coll)₂ClO₄ | Cyclohexanol | CH₂Cl₂ | 91 | >20:1 |
Data compiled from multiple sources. Benzylated glucals are more reactive and, while also favoring α-glycosides, the selectivity can be modulated by reaction conditions.[1][2]
Reaction Mechanisms and Stereoselectivity
The choice of protecting group significantly influences the reaction pathway.
-
Tri-O-acetyl-D-glucal: Glycosylation with this "disarmed" donor typically proceeds via a Ferrier rearrangement, catalyzed by a Lewis acid.[1] The reaction involves the formation of an allylic oxocarbenium ion intermediate. The preferential attack of the nucleophile (acceptor) often leads to the formation of 2,3-unsaturated α-glycosides.[1]
-
This compound: As an "armed" donor, it is more reactive than its acetylated counterpart.[1][6] Activation, often achieved with electrophilic promoters like N-Iodosuccinimide (NIS) in combination with a catalytic acid (e.g., TfOH), also proceeds through an electrophile-induced rearrangement. The higher reactivity allows for glycosylation under milder conditions in some cases. While generally favoring α-products, the stereoselectivity can be highly dependent on the promoter system and reaction conditions.[1]
The diagram below illustrates the fundamental difference in reactivity based on the "armed-disarmed" principle.
Caption: Logical flow comparing armed vs. disarmed glycosyl donors.
Experimental Protocols
Detailed methodologies are essential for reproducible results. The following are generalized protocols for key glycosylation reactions involving each donor.
Protocol 1: Lewis Acid-Catalyzed Glycosylation using Tri-O-acetyl-D-glucal
This procedure is representative of a Ferrier glycosylation for synthesizing 2,3-unsaturated glycosides.
-
Preparation: To a flame-dried flask under an inert atmosphere (e.g., Argon), add 3,4,6-tri-O-acetyl-D-glucal (1.0 equivalent) and the desired alcohol acceptor (1.2-1.5 equivalents).
-
Dissolution: Dissolve the reactants in anhydrous dichloromethane (CH₂Cl₂) and add activated molecular sieves (4 Å).
-
Reaction Initiation: Cool the mixture to the desired temperature (e.g., 0 °C or -20 °C). Add the Lewis acid promoter (e.g., BF₃·OEt₂, 0.2 equivalents) dropwise.[1]
-
Monitoring: Stir the reaction and monitor its progress by Thin Layer Chromatography (TLC).
-
Quenching and Work-up: Upon completion, quench the reaction by adding triethylamine. Filter the mixture and remove the solvent under reduced pressure.
-
Purification: Purify the resulting residue by silica gel column chromatography to obtain the desired 2,3-unsaturated glycoside.[1][2]
Protocol 2: Electrophile-Induced Glycosylation using this compound
This protocol describes a common activation method for armed glucal donors.
-
Preparation: To a flame-dried flask containing activated 4 Å molecular sieves under an inert atmosphere, add 3,4,6-tri-O-benzyl-D-glucal (1.2 equivalents) and the glycosyl acceptor (1.0 equivalent).
-
Dissolution: Add anhydrous CH₂Cl₂ and stir the suspension at room temperature.
-
Reaction Initiation: Cool the mixture to the appropriate temperature (e.g., -40 °C). In a separate flask, dissolve N-Iodosuccinimide (NIS, 1.3 equivalents) in anhydrous CH₂Cl₂ and add it to the reaction mixture. Subsequently, add a catalytic amount of Trimethylsilyl trifluoromethanesulfonate (TMSOTf) or Triflic acid (TfOH) (0.1 equivalents) dropwise.
-
Monitoring: Allow the reaction to slowly warm to room temperature while monitoring by TLC.
-
Quenching and Work-up: Once the donor is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Dilute with CH₂Cl₂, wash with saturated aqueous sodium bicarbonate, and then brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter, concentrate, and purify the crude product by flash column chromatography.
The workflow for these typical glycosylation reactions is outlined below.
Caption: General experimental workflow for glucal glycosylation.
Conclusion
The selection between this compound and Tri-O-acetyl-D-glucal as a glycosyl donor is a strategic choice based on the desired reactivity and synthetic plan.
-
This compound is an "armed" donor, exhibiting higher reactivity that allows for activation under a variety of conditions. It is well-suited for syntheses where high reactivity is paramount, though careful tuning of conditions may be needed to control stereoselectivity.
-
Tri-O-acetyl-D-glucal is a "disarmed" donor. Its lower reactivity necessitates stronger activation conditions, typically with Lewis acids, but it reliably participates in Ferrier-type rearrangements to yield 2,3-unsaturated glycosides, often with good α-selectivity.[1]
This guide provides the foundational data and protocols to assist researchers in making an informed decision tailored to their specific synthetic challenges in drug development and carbohydrate chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Armed and disarmed saccharides - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Superarmed and Superdisarmed Building Blocks in Expeditious Oligosaccharide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stereoselectivity of Conformationally Restricted Glucosazide Donors - PMC [pmc.ncbi.nlm.nih.gov]
Advantages of using Tri-O-benzyl-D-glucal over other protected glucals.
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of carbohydrate chemistry, the strategic selection of protecting groups is a critical determinant of synthetic success. Among the various protected glucals employed as versatile building blocks, 3,4,6-Tri-O-benzyl-D-glucal (Tri-O-benzyl-D-glucal) has emerged as a superior choice for a multitude of applications. This guide provides an objective, data-driven comparison of this compound with other commonly used protected glucals, such as those bearing acetyl or silyl ethers, to illuminate its distinct advantages in the synthesis of complex glycoconjugates and drug candidates.
Executive Summary: Stability Meets Reactivity
The primary advantages of utilizing this compound stem from the unique properties of the benzyl ether protecting groups. These groups offer a synergistic combination of high stability across a wide range of reaction conditions and an "arming" electronic effect that enhances the reactivity of the glucal. This contrasts with acetyl-protected glucals, which are "disarmed" and less reactive, and silyl-protected glucals, which, while reactive, can exhibit varying degrees of stability.
Performance Comparison: A Quantitative Perspective
The choice of protecting group profoundly influences the outcome of key transformations of D-glucal, including glycosylation, epoxidation, and aziridination. The following tables summarize quantitative data from various studies, offering a direct comparison of the performance of this compound against its acetyl- and silyl-protected counterparts.
Table 1: Comparison of Glycosylation Donor Reactivity and Stereoselectivity
| Protected Glucal | Promoter | Acceptor | Solvent | Yield (%) | α:β Ratio | Reference |
| 3,4,6-Tri-O-benzyl-D-glucal | NIS/TfOH | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | CH₂Cl₂ | 85 | 8:1 | [1] |
| 3,4,6-Tri-O-acetyl-D-glucal | BF₃·OEt₂ | Phenol | Toluene | 75 | >95:5 | [2] |
| 3,4,6-Tri-O-acetyl-D-glucal | BDMS | Benzyl alcohol | CH₂Cl₂ | 92 | 85:15 | [2] |
| 3,4-O-TIPDS-D-glucal | p-TsOH | Various alcohols | CH₂Cl₂ | High | Exclusively α | [3] |
Table 2: Comparison of Epoxidation Yield and Stereoselectivity
| Protected Glucal | Oxidizing Agent | Diastereomeric Ratio (gluco:manno) | Overall Yield (%) | Reference |
| 3,4,6-Tri-O-benzyl-D-glucal | DMDO (in situ) | >99:1 | 99 | [2] |
| 3,4,6-Tri-O-acetyl-D-glucal | DMDO (in situ) | 7:1 | 87 | [2] |
Table 3: Aziridination of Protected Glucals (Qualitative Comparison)
| Protected Glucal | Aziridinating Agent | Outcome | Reference |
| 3,4,6-Tri-O-benzyl-D-glucal | Iminoiodinane-derived sulfamate ester | Efficient aziridination, forms activated donor | [4] |
| 3,4,6-Tri-O-acetyl-D-glucal | Trimethylsilyl azide/Catalyst | Azidation at C3 after rearrangement | [5] |
Key Advantages of this compound
-
Enhanced Reactivity ("Armed" Donor) : Benzyl ethers are electron-donating, which increases the electron density of the pyranose ring. This "arming" effect stabilizes the developing positive charge in the transition state of glycosylation reactions, leading to higher reactivity compared to the electron-withdrawing "disarming" effect of acetyl groups.[6][7] This allows for glycosylations to proceed under milder conditions and with a broader range of acceptors.
-
Superior Stability : Benzyl ethers are robust and stable under a wide array of acidic and basic conditions, where acetyl and many silyl ethers would be cleaved.[8] This stability is crucial for multi-step synthetic sequences, allowing for selective deprotection of other protecting groups while the benzyl ethers remain intact.
-
Orthogonal Deprotection : The removal of benzyl ethers is typically achieved through catalytic hydrogenolysis (e.g., H₂, Pd/C), which are neutral and mild conditions.[8] This method is orthogonal to the deprotection of acetyl esters (saponification) and silyl ethers (fluoride-based reagents), providing essential flexibility in complex synthetic strategies.
-
Stereochemical Influence : While not a participating group in the same manner as a C2-acyl group, the steric bulk and electronic nature of the benzyl groups can influence the stereochemical outcome of reactions. In many glycosylation reactions with glucals, the use of benzyl protecting groups tends to favor the formation of α-glycosides.[1]
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are representative protocols for key reactions involving protected glucals.
Protocol 1: Epoxidation of 3,4,6-Tri-O-benzyl-D-glucal
Objective: To synthesize 1,2-anhydro-3,4,6-tri-O-benzyl-α-D-glucopyranose.
Materials:
-
3,4,6-Tri-O-benzyl-D-glucal
-
Dichloromethane (CH₂Cl₂)
-
Acetone
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Oxone®
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
To a vigorously stirred, cooled (ice bath) biphasic solution of 3,4,6-tri-O-benzyl-D-glucal (1.0 eq) in CH₂Cl₂ and acetone, and saturated aqueous NaHCO₃, a solution of Oxone® (2.0 eq) in water is added dropwise.
-
The mixture is vigorously stirred at 0°C for 30 minutes and then at room temperature for an additional 2 hours.
-
The organic phase is separated, and the aqueous phase is extracted with CH₂Cl₂.
-
The combined organic phases are dried over Na₂SO₄ and concentrated under reduced pressure to afford the product.[2]
Protocol 2: Ferrier Glycosylation using 3,4,6-Tri-O-acetyl-D-glucal
Objective: To synthesize a 2,3-unsaturated glycoside.
Materials:
-
3,4,6-Tri-O-acetyl-D-glucal
-
Alcohol acceptor (e.g., Phenol)
-
Anhydrous toluene
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Triethylamine
Procedure:
-
To a solution of 3,4,6-tri-O-acetyl-D-glucal (1.0 eq) and the alcohol acceptor (1.2 eq) in anhydrous toluene under an inert atmosphere, is added BF₃·OEt₂ (0.2 eq) at 0°C.
-
The reaction is stirred and monitored by TLC.
-
Upon completion, the reaction is quenched with triethylamine, and the solvent is removed under reduced pressure.
-
The residue is purified by silica gel column chromatography.[2]
Visualizing Reaction Mechanisms and Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key concepts and reaction pathways discussed in this guide.
Caption: The "Armed" vs. "Disarmed" principle in glucal donors.
Caption: Simplified mechanism of the Ferrier rearrangement.
Caption: Orthogonal deprotection strategy workflow.
Conclusion
This compound offers a compelling combination of stability, reactivity, and synthetic versatility that often makes it the superior choice over other protected glucals for the synthesis of complex carbohydrates. Its "armed" nature facilitates challenging glycosylations, while the robustness of the benzyl ethers allows for intricate, multi-step reaction sequences. The ability to deprotect under mild, orthogonal conditions further solidifies its position as an indispensable tool for researchers, scientists, and drug development professionals in the field of glycochemistry. By understanding the comparative performance data and reaction characteristics presented in this guide, researchers can make more informed decisions in the design and execution of their synthetic strategies.
References
- 1. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aziridine Ring Opening as Regio- and Stereoselective Access to C-Glycosyl-Aminoethyl Sulfide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. teses.usp.br [teses.usp.br]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. application.wiley-vch.de [application.wiley-vch.de]
A Comparative Guide to HPLC and NMR for Purity Validation of Tri-O-benzyl-D-glucal
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex carbohydrates and glycoconjugates, the purity of intermediates is paramount to ensuring the successful production of the final active pharmaceutical ingredient (API). Tri-O-benzyl-D-glucal is a key building block in carbohydrate chemistry, and its purity directly impacts reaction yields, impurity profiles, and the overall quality of the final product. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are two powerful and complementary analytical techniques for assessing the purity of such compounds. This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate technique for their needs.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a cornerstone technique in pharmaceutical quality control, offering high-resolution separation of a target compound from its impurities. For a hydrophobic, protected carbohydrate like this compound, reversed-phase HPLC is the method of choice.
Experimental Protocol: Reversed-Phase HPLC
A typical HPLC method for the analysis of this compound is as follows:
-
Instrument: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is commonly used. A typical gradient might start from 60% acetonitrile and increase to 95% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm, where the benzyl groups exhibit strong absorbance.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition or a compatible solvent like acetonitrile to a concentration of approximately 1 mg/mL.
Data Presentation: HPLC Purity Analysis
Quantitative data from HPLC analysis is typically presented as the area percentage of the main peak relative to the total area of all observed peaks. Commercial suppliers of this compound often specify a purity of >95.0% or 97% by HPLC.[1][2] In one instance, a certificate of analysis showed a purity of 99.82% for a batch of this compound.[3]
| Parameter | Typical Value | Source |
| Purity (by area %) | >95.0% | TCI[1] |
| Purity (by area %) | 97% | Sigma-Aldrich[2] |
| Purity (by area %) | 99.82% | MedChemExpress[3] |
Potential Impurities Detectable by HPLC:
-
Incompletely Benzylated Glucal Derivatives: Such as di- or mono-O-benzyl-D-glucal. These are more polar and will have shorter retention times.
-
Benzyl Alcohol: A common reagent and potential byproduct.
-
Starting Materials and Reagents: Unreacted starting materials or other reagents used in the synthesis.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Purity and Structural Confirmation
NMR spectroscopy is an exceptionally powerful tool for the purity determination and structural elucidation of organic molecules. It can be used for quantitative analysis (qNMR) without the need for a reference standard of the analyte itself. For this compound, ¹H NMR is particularly useful for confirming the structure and identifying impurities.
Experimental Protocol: ¹H NMR
A standard ¹H NMR protocol for purity assessment includes:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) is a common choice as the compound is highly soluble in it.
-
Sample Preparation: Accurately weigh 10-20 mg of the sample and dissolve it in a precise volume of CDCl₃. For quantitative analysis (qNMR), a certified internal standard of known purity (e.g., maleic acid or 1,4-dinitrobenzene) is also accurately weighed and added to the sample. The internal standard should have signals that do not overlap with the analyte's signals.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment.
-
Relaxation Delay (d1): A sufficiently long delay (e.g., 5 times the longest T1 of both the analyte and internal standard) is crucial for accurate quantification in qNMR.
-
Number of Scans: Typically 8 to 16 scans are sufficient for good signal-to-noise.
-
Data Presentation: NMR Analysis
In qualitative NMR, the spectrum is compared to a reference spectrum or known chemical shifts to confirm the structure. For this compound, the ¹H NMR spectrum should be consistent with its known structure.[3] Quantitative NMR determines purity by comparing the integral of a specific proton signal of the analyte to the integral of a known proton signal of the internal standard.
Key ¹H NMR Signals for this compound: The complex ¹H NMR spectrum of this compound derivatives typically shows characteristic signals for the benzyl protons and the sugar ring protons. For example, in a derivative, the benzyl methylene protons appear as multiplets between 4.58-4.84 ppm, and the aromatic protons appear as multiplets between 7.25-7.37 ppm.[4][5]
Comparison of HPLC and NMR for Purity Validation
| Feature | HPLC | NMR |
| Principle | Chromatographic separation based on analyte's affinity for stationary and mobile phases. | Nuclear spin transitions in a magnetic field, providing structural and quantitative information. |
| Primary Use | Purity determination and quantification of impurities. | Structural confirmation, identification, and absolute quantification (qNMR). |
| Sensitivity | Generally higher for trace impurities. | Lower sensitivity, but excellent for identifying and quantifying impurities at levels of ~0.1% and above.[6] |
| Throughput | Higher, with typical run times of 20-30 minutes per sample.[3] | Lower, especially for qNMR which requires long relaxation delays. |
| Sample Consumption | Low (micrograms). | Higher (milligrams). |
| Destructive | Yes. | No, the sample can be recovered. |
| Reference Standard | Requires a reference standard of the analyte for quantification. | Can be used for absolute quantification without a specific analyte standard (qNMR with an internal standard). |
Experimental Workflow for Purity Validation
The following diagram illustrates a general workflow for the purity validation of this compound using both HPLC and NMR.
Caption: Workflow for purity validation of this compound using HPLC and NMR.
Conclusion
Both HPLC and NMR are indispensable tools for the purity validation of this compound. HPLC excels in routine quality control, providing high-throughput and sensitive detection of impurities. NMR, on the other hand, is unparalleled for definitive structural confirmation and can provide an accurate, absolute measure of purity through qNMR without the need for an analyte-specific reference standard.
For comprehensive purity validation, a synergistic approach is highly recommended. HPLC can be employed to establish a detailed impurity profile and quantify trace impurities, while NMR confirms the identity of the bulk material and provides an orthogonal, absolute measure of its purity. This dual-technique approach ensures the highest level of confidence in the quality of this critical synthetic intermediate, ultimately contributing to the successful development of novel carbohydrate-based therapeutics and other advanced materials.
References
- 1. This compound | 55628-54-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. Tri-O-benzyl- D -glucal 97 55628-54-1 [sigmaaldrich.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Stereoselectivity of Glycosylation with Tri-O-benzyl-D-glucal
For Researchers, Scientists, and Drug Development Professionals
The stereoselective synthesis of 2-deoxyglycosides is a critical challenge in carbohydrate chemistry, with significant implications for the biological activity of glycoconjugates and the development of novel therapeutics. Tri-O-benzyl-D-glucal is a versatile and widely used glycosyl donor for forging these crucial linkages. Its "armed" nature, due to the electron-donating benzyl ether protecting groups, renders it highly reactive compared to its "disarmed" acetylated counterparts.[1] However, controlling the stereochemical outcome of glycosylation reactions with this donor—yielding either the α or β anomer—is a nuanced task governed by a delicate interplay of promoters, solvents, and reaction conditions.
This guide provides an objective comparison of different methodologies for the glycosylation of 3,4,6-tri-O-benzyl-D-glucal, supported by experimental data, to aid researchers in selecting the optimal strategy for their synthetic targets.
Performance Comparison of Glycosylation Methods
The choice of promoter is the most critical factor influencing the stereoselectivity of glycosylation with this compound. The following tables summarize the performance of various common promoters, highlighting the resulting yields and α:β ratios.
Table 1: Predominantly α-Selective Glycosylation Methods
These methods typically favor the formation of the thermodynamically more stable α-glycoside. The reaction often proceeds through an oxocarbenium ion intermediate, where the acceptor preferentially attacks from the α-face.
| Promoter System | Glycosyl Acceptor | Solvent | Yield (%) | α:β Ratio |
| N-Iodosuccinimide (NIS) / Trifluoromethanesulfonic acid (TfOH) | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | CH₂Cl₂ | 85 | α only |
| Boron Trifluoride Etherate (BF₃·OEt₂) | Methanol | CH₂Cl₂ | 90 | 4:1 |
| Tin(IV) Chloride (SnCl₄) | Phenol | Toluene | 65 | >95:5 |
| Titanium(IV) Chloride (TiCl₄) | Phenol | Toluene | 58 | >95:5 |
| Zinc(II) Chloride (ZnCl₂) | Phenol | Toluene | 45 | >95:5 |
Note: Data is compiled from general knowledge and representative literature.[1] Actual results may vary based on specific substrate and reaction conditions.
Table 2: Methods with Potential for β-Selectivity
Achieving high β-selectivity in 2-deoxyglycosylation is notoriously challenging. These methods often rely on specific reagents that can influence the reaction pathway, for instance, by forming a transient species that blocks the α-face, thereby directing the nucleophilic attack to the β-face.
| Promoter System | Glycosyl Acceptor | Solvent | Yield (%) | α:β Ratio |
| Iodine Monochloride (ICl) | Cholesterol | CH₂Cl₂ | 75 | 1:5 (β favored) |
| Iodonium Di-collidine Perchlorate (IDCP) | Cholesterol | CH₂Cl₂ | 78 | 3:1 |
Note: Data is compiled from general knowledge and representative literature.[1] The stereochemical outcome with these reagents can be highly substrate-dependent.
Mechanistic Pathways and Stereochemical Control
The stereoselectivity of glycosylation with this compound is primarily dictated by the competition between two main mechanistic pathways: Direct Electrophilic Addition and the Ferrier Rearrangement . The choice of promoter and reaction conditions determines which pathway predominates.
In the α-selective pathway , typically promoted by strong Lewis acids or combinations like NIS/TfOH, the glucal is activated to form a resonance-stabilized allylic oxocarbenium ion. Due to stereoelectronic effects, the α-face of this intermediate is more accessible to the incoming nucleophile (glycosyl acceptor), leading to the thermodynamically favored α-glycoside.
In the less common β-selective pathway , reagents like iodine monochloride (ICl) can add across the double bond of the glucal to form a transient covalent intermediate, such as an α-iodo ether at the anomeric position. Subsequent SN2-like displacement of the iodide by the glycosyl acceptor from the opposite (β) face results in the formation of the β-glycoside. This pathway leads to the kinetically controlled product.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for achieving either α- or β-selectivity in the glycosylation of 3,4,6-tri-O-benzyl-D-glucal.
Protocol 1: α-Selective Glycosylation using NIS/TfOH
This protocol is a standard procedure for the activation of glycals to favor the formation of α-2-deoxyglycosides.
Materials:
-
3,4,6-Tri-O-benzyl-D-glucal (1.0 equiv)
-
Glycosyl acceptor (e.g., a primary or secondary alcohol, 1.5 equiv)
-
N-Iodosuccinimide (NIS, 1.2 equiv)
-
Trifluoromethanesulfonic acid (TfOH, 0.1 equiv)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Activated 4 Å molecular sieves
-
Triethylamine
-
Celite
Procedure:
-
To a stirred suspension of 3,4,6-tri-O-benzyl-D-glucal (1.0 equiv), the glycosyl acceptor (1.5 equiv), and activated 4 Å molecular sieves in anhydrous CH₂Cl₂ at -78 °C under an inert atmosphere (Argon or Nitrogen), add N-iodosuccinimide (1.2 equiv).
-
After stirring for 15 minutes, add a solution of trifluoromethanesulfonic acid (0.1 equiv) in CH₂Cl₂ dropwise.
-
Stir the reaction mixture at -78 °C and monitor its progress by Thin-Layer Chromatography (TLC).
-
Upon completion, quench the reaction with triethylamine.
-
Filter the mixture through Celite, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired α-2-deoxyglycoside.
Protocol 2: β-Selective Glycosylation using Iodine Monochloride (ICl)
This protocol provides a potential route to the more challenging β-2-deoxyglycosides. The success and stereoselectivity of this reaction can be highly dependent on the substrates used.
Materials:
-
3,4,6-Tri-O-benzyl-D-glucal (1.0 equiv)
-
Glycosyl acceptor (e.g., a sterically accessible alcohol, 2.0 equiv)
-
Iodine Monochloride (ICl, 1.1 equiv as a 1M solution in CH₂Cl₂)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Activated 4 Å molecular sieves
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
To a solution of 3,4,6-tri-O-benzyl-D-glucal (1.0 equiv) and the glycosyl acceptor (2.0 equiv) in anhydrous CH₂Cl₂ containing activated 4 Å molecular sieves at -78 °C under an inert atmosphere, add the solution of iodine monochloride (1.1 equiv) dropwise.
-
Allow the reaction mixture to stir at -78 °C for 1 hour, then slowly warm to 0 °C over 2 hours.
-
Monitor the reaction by TLC.
-
Upon consumption of the starting glucal, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution.
-
Dilute the mixture with CH₂Cl₂ and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography. The desired β-glycoside is often accompanied by the α-anomer and other byproducts.
References
Tri-O-benzyl-D-glucal versus other glycosyl donors for oligosaccharide synthesis.
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a glycosyl donor is a critical step in the successful synthesis of complex oligosaccharides. The reactivity, stability, and stereoselectivity of the donor dictate the outcome of the glycosylation reaction. This guide provides an objective comparison of Tri-O-benzyl-D-glucal with other commonly employed glycosyl donors, supported by experimental data, detailed protocols, and mechanistic diagrams to inform your synthetic strategies.
At a Glance: Performance Comparison of Glycosyl Donors
The choice of a glycosyl donor is a balance between reactivity and stability. Highly reactive donors may offer excellent yields but can be challenging to handle and may exhibit poor stereoselectivity. Conversely, more stable donors may require harsher activation conditions. This compound, an "armed" glycosyl donor due to its electron-donating benzyl protecting groups, offers a high degree of reactivity.[1]
Table 1: Performance Data for Common Glycosyl Donors
| Glycosyl Donor Class | Representative Donor | Typical Promoter(s) | General Reactivity | Typical Yields (%) | Typical Stereoselectivity (α:β) | Key Advantages | Key Disadvantages |
| Glycals | 3,4,6-Tri-O-benzyl-D-glucal | Lewis Acids (e.g., BF₃·OEt₂, TMSOTf, Al(OTf)₃) | High | 70-95% | Predominantly α (for 2-deoxy sugars) | Highly reactive "armed" donor, direct route to 2-deoxyglycosides. | Can lead to Ferrier rearrangement byproducts, stereocontrol can be challenging.[2][3] |
| Thioglycosides | Phenyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-glucopyranoside | NIS/TfOH, BSP/Tf₂O | Tunable (Armed/Disarmed) | 70-95% | Variable, influenced by protecting groups and conditions. | Stable, versatile, suitable for one-pot strategies. | Unpleasant odor, requires thiophilic promoters. |
| Glycosyl Trichloroacetimidates | 2,3,4,6-Tetra-O-benzyl-D-glucopyranosyl trichloroacetimidate | TMSOTf, BF₃·OEt₂ | High | 80-98% | Generally good, influenced by solvent and temperature. | Highly reactive, often provides high yields. | Moisture sensitive, can be unstable. |
| Glycosyl Phosphates | 2,3,4,6-Tetra-O-benzyl-D-glucopyranosyl phosphate | TMSOTf | Moderate to High | 75-90% | Good, can be tuned by conditions. | Stable, versatile donors. | Activation can sometimes require stronger Lewis acids. |
Reaction Mechanisms and Stereochemical Control
The stereochemical outcome of a glycosylation reaction is determined by a complex interplay of factors including the nature of the glycosyl donor, the acceptor, the promoter, and the solvent.
With this compound, the reaction often proceeds through a Ferrier rearrangement, involving the formation of a resonance-stabilized allylic oxocarbenium ion intermediate upon activation by a Lewis acid.[4] The nucleophilic attack of the glycosyl acceptor at the anomeric center (C-1) then predominantly occurs from the α-face, leading to the formation of 2,3-unsaturated α-glycosides. Subsequent reduction of the double bond yields the 2-deoxy-α-glycoside.
In contrast, donors with a participating group at the C-2 position, such as an acetyl or benzoyl group, often proceed via a dioxolenium ion intermediate, which directs the incoming nucleophile to the opposite face, resulting in the formation of a 1,2-trans glycosidic linkage.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for success in oligosaccharide synthesis. Below are representative procedures for glycosylation reactions using this compound, a thioglycoside donor, and a glycosyl trichloroacetimidate donor.
Protocol 1: Glycosylation using this compound (Ferrier Rearrangement)
This protocol describes a general procedure for the synthesis of 2,3-unsaturated glycosides from this compound.
Materials:
-
3,4,6-Tri-O-benzyl-D-glucal (1.0 equiv)
-
Glycosyl acceptor (e.g., alcohol) (1.2 equiv)
-
Lewis Acid (e.g., Boron trifluoride etherate, BF₃·OEt₂) (1.1 equiv)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 3,4,6-Tri-O-benzyl-D-glucal and the glycosyl acceptor in anhydrous dichloromethane at -78 °C under an argon atmosphere, add boron trifluoride diethyl etherate dropwise.[5]
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).[5]
-
Quench the reaction with saturated aqueous NaHCO₃.
-
Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.[5]
-
Concentrate the solution under reduced pressure and purify the residue by silica gel column chromatography to yield the 2,3-unsaturated glycoside.[5]
Protocol 2: Glycosylation using a Thioglycoside Donor
This protocol outlines a common procedure for the activation of a thioglycoside donor using N-iodosuccinimide (NIS) and triflic acid (TfOH).
Materials:
-
Thioglycoside donor (1.2 equiv)
-
Glycosyl acceptor (1.0 equiv)
-
N-iodosuccinimide (NIS) (1.5 equiv)
-
Triflic acid (TfOH) (0.1 equiv)
-
Activated 4 Å molecular sieves
-
Anhydrous dichloromethane (CH₂Cl₂)
Procedure:
-
To a flame-dried flask containing the thioglycoside donor, glycosyl acceptor, and activated 4 Å molecular sieves, add anhydrous dichloromethane under an argon atmosphere.
-
Cool the mixture to -40 °C and add N-iodosuccinimide.
-
Add a catalytic amount of triflic acid to the reaction mixture.
-
Stir the reaction at the same temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate and sodium bicarbonate.
-
Filter the mixture through Celite, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the product by silica gel column chromatography.
Protocol 3: Glycosylation using a Glycosyl Trichloroacetimidate Donor
This protocol describes the activation of a glycosyl trichloroacetimidate donor using a catalytic amount of trimethylsilyl trifluoromethanesulfonate (TMSOTf).
Materials:
-
Glycosyl trichloroacetimidate donor (1.2 equiv)
-
Glycosyl acceptor (1.0 equiv)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1 equiv)
-
Activated 4 Å molecular sieves
-
Anhydrous dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve the glycosyl trichloroacetimidate donor and the glycosyl acceptor in anhydrous dichloromethane in the presence of activated 4 Å molecular sieves.
-
Cool the mixture to -78 °C under an inert atmosphere.
-
Add a catalytic amount of TMSOTf dropwise to the stirred solution.
-
Monitor the reaction by TLC; it is typically complete within 30-60 minutes.
-
Quench the reaction with triethylamine.
-
Concentrate the solution under reduced pressure and purify the residue by silica gel column chromatography.
Experimental Workflow Visualization
The successful synthesis of an oligosaccharide involves a series of well-defined steps. The following diagram illustrates a general experimental workflow for a chemical glycosylation reaction.
Logical Relationships in Glycosylation Strategy
The selection of a glycosylation strategy is a multifactorial decision process. The diagram below illustrates the logical relationships between the key parameters that influence the outcome of the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemical O‐Glycosylations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereoselective strain-release Ferrier rearrangement: the dual role of catalysts - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00410H [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis of Tri-O-benzyl-D-glucal and its Derivatives: Characterization of Reaction Intermediates
This guide provides a comparative analysis of two prominent synthetic routes toward tri-O-benzyl-D-glucal and its C-1 functionalized derivatives. The characterization of key reaction intermediates is crucial for understanding reaction mechanisms, optimizing conditions, and ensuring the synthesis of the desired final products. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of experimental protocols, quantitative data, and reaction pathways.
Introduction
3,4,6-Tri-O-benzyl-D-glucal is a valuable and versatile building block in carbohydrate chemistry. The presence of the benzyl protecting groups and the double bond between C-1 and C-2 make it an essential precursor for the synthesis of a wide range of complex carbohydrates and glycoconjugates. The efficiency and outcome of its synthesis are highly dependent on the chosen synthetic route and a thorough understanding of the reaction intermediates. This guide compares two distinct approaches: the direct conversion from tri-O-acetyl-D-glucal and a multi-step synthesis commencing from a C-glucopyranosyl aldehyde.
Method 1: Direct Synthesis from Tri-O-acetyl-D-glucal
This approach involves a two-step, one-pot reaction: the deacetylation of the readily available 3,4,6-tri-O-acetyl-D-glucal, followed by the benzylation of the resulting unprotected D-glucal. While efficient in producing the target molecule, the characterization of the intermediate D-glucal in this one-pot procedure is challenging as it is not isolated.
Experimental Protocol
The synthesis is typically carried out as a one-pot reaction.[1]
-
Deacetylation: 3,4,6-Tri-O-acetyl-D-glucal is dissolved in methanol. A catalytic amount of sodium methoxide is added to the solution at room temperature. To neutralize the reaction, IR-120 resin is added, and the mixture is stirred for a short period. The resin is then filtered off, and the solvent is removed under reduced pressure to yield crude D-glucal.[1]
-
Benzylation: The crude D-glucal is dissolved in anhydrous dimethylformamide (DMF). Sodium hydride is added to the solution at 0°C, followed by the dropwise addition of benzyl bromide. The reaction is allowed to proceed at room temperature for several hours.[1]
-
Work-up and Purification: Upon completion, the reaction is quenched, and the crude product is purified by silica gel column chromatography to afford 3,4,6-tri-O-benzyl-D-glucal.[1]
Characterization of Intermediates
In this one-pot protocol, the intermediate D-glucal formed after deacetylation is not isolated and is directly subjected to benzylation. Consequently, detailed spectroscopic characterization of this specific intermediate within this reaction sequence is not available in the reviewed literature. The progress of the reaction is monitored by thin-layer chromatography (TLC) to observe the consumption of the starting material and the formation of the final product.
Data Presentation: Starting Material and Final Product
| Compound | Formula | Molecular Weight ( g/mol ) | 1H NMR Data (400 MHz, CDCl3, δ ppm) | Yield (%) |
| 3,4,6-Tri-O-acetyl-D-glucal | C12H16O7 | 272.25 | Not explicitly provided in this synthesis context, but readily available from suppliers. | - |
| 3,4,6-Tri-O-benzyl-D-glucal | C27H28O4 | 416.51 | 7.42 – 7.25 (m, 15H, Ph), 6.46 (d, J = 6.1 Hz, 1H, H1), 4.95 – 4.82 (m, 2H, CH2), 4.68 (dd, J = 11.5, 5.2 Hz, 2H, CH2), 4.61 (m, 3H, CH2, H2), 4.25 (d, J = 5.6 Hz, 1H, H3), 4.11 (m, 1H, H5), 3.96 – 3.77 (m, 3H, H4, H6a, 6b).[1] | 86[1] |
Synthesis Workflow
Method 2: Synthesis of C-1 Functionalized Derivatives from C-Glucopyranosyl Aldehyde
This synthetic route offers access to C-1 functionalized derivatives of 3,4,6-tri-O-benzyl-D-glucal. A key feature of this method is the formation of a stable and characterizable intermediate, a glucal aldehyde, which then undergoes further reactions.
Experimental Protocol
The synthesis begins with a Claisen-Schmidt condensation reaction.[2][3]
-
Intermediate Formation: A solution of β-C-glucopyranosyl aldehyde and an appropriate aryl methyl ketone in ethanol is treated with an aqueous solution of sodium hydroxide at 0°C, and then stirred at room temperature.[2][3]
-
Reaction Monitoring and Analysis: The reaction progress is monitored by TLC. High-resolution mass spectrometry (HRMS) can be used to analyze the reaction mixture at different time intervals to identify the formation of the glucal aldehyde intermediate and the final propenone product.[2]
-
Product Isolation: After completion, the reaction mixture is concentrated, and the product is extracted with ethyl acetate and purified by column chromatography.[2]
Characterization of Intermediates
A significant intermediate in this pathway is the 1-formyl-3,4,6-tri-O-benzyl-D-glucal (referred to as glucal aldehyde). This intermediate is formed from the starting C-glucopyranosyl aldehyde and can be isolated or reacted in situ. The formation of this glucal aldehyde has been confirmed by HRMS analysis of the reaction mixture over time.[2]
Data Presentation: Intermediate and Final Products
| Compound | Formula | Molecular Weight ( g/mol ) | HRMS (ESI) m/z [M+Na]+ | 1H NMR and 13C NMR Data | Yield (%) |
| Intermediate: 1-Formyl-3,4,6-tri-O-benzyl-D-glucal | C28H28O5 | 456.52 | Calcd: 467.1829; Found: 467.1820[2] | Spectroscopic data is reported in the literature. | up to 92[2] |
| 1-[E-1-(4-Methylphenyl)propenon-3-yl]-3,4,6-tri-O-benzyl-D-glucal | C37H36O5 | 560.68 | Calcd: 583.2455; Found: 583.2461[2] | 1H NMR (400 MHz, CDCl3): δ 2.42 (s, 3H), 3.83−3.96 (m, 3H), 4.19−4.23 (m, 1H), 4.31 (dd, 1H, J = 3.2 and 5.8 Hz), 4.58−4.71 (m, 5H), 4.84 (d, 1H, J = 11.3 Hz), 5.35 (d, 1H, J = 3.1 Hz), 7.07 (d, 1H, J = 15.1 Hz), 7.25−7.37 (m, 18H), 7.89 (d, 2H, J = 8.0 Hz). 13C NMR (100.6 MHz, CDCl3): δ 21.8, 68.4, 71.0, 73.5, 73.8, 74.1, 76.2, 77.3, 109.1, 123.0, 127.8, 127.9, 128.1, 128.6, 128.9, 129.4, 135.4, 137.6, 138.1, 138.2, 143.9, 150.7, 189.9.[2] | 68-88 (for various derivatives)[2] |
| 1-[E-1-(4-Bromophenyl)propenon-3-yl]-3,4,6-tri-O-benzyl-D-glucal | C36H33BrO5 | 625.55 | Calcd: 647.1404; Found: 647.1419[2] | 1H NMR (400 MHz, CDCl3): δ 3.82−3.95 (m, 3H), 4.20−4.24 (m, 1H), 4.30 (dd, 1H, J = 3.2 and 5.4 Hz), 4.58−4.70 (m, 5H), 4.84 (d, 1H, J = 11.3 Hz), 5.38 (d, 1H, J = 3.3 Hz), 7.08 (d, 1H, J = 15.2 Hz), 7.29−7.37 (m, 16H), 7.61 (d, 2H, J = 8.4 Hz), 7.83 (d, 2H, J = 8.4 Hz). 13C NMR (100.6 MHz, CDCl3): δ 65.5, 68.4, 71.1, 73.5, 73.8, 74.0, 76.1, 77.3, 77.4, 109.9, 122.4, 127.1, 127.8, 127.9, 128.0, 128.1, 128.2, 128.5, 128.6, 128.7, 130.2, 132.0, 136.7, 138.0, 138.1, 138.6, 140.9, 150.5, 189.2.[2] | 68-88 (for various derivatives)[2] |
Reaction Pathway and Intermediate Formation
Comparison of Synthetic Routes
| Feature | Method 1: Direct Synthesis | Method 2: C-1 Functionalization |
| Starting Material | 3,4,6-Tri-O-acetyl-D-glucal | β-C-Glucopyranosyl Aldehyde |
| Key Transformation | Deacetylation followed by benzylation | Claisen-Schmidt Condensation |
| Product | 3,4,6-Tri-O-benzyl-D-glucal | C-1 functionalized derivatives |
| Intermediate Characterization | Intermediate is transient and not characterized in the one-pot procedure. | A key glucal aldehyde intermediate is formed and has been characterized by HRMS. |
| Process | One-pot, two-step synthesis. | Multi-step synthesis with isolation of the final product. |
| Versatility | Yields a specific, widely used building block. | Provides access to a variety of C-1 substituted glucal derivatives. |
Conclusion
Both synthetic methods provide effective means to access this compound and its derivatives. The choice of method will largely depend on the desired final product.
The direct synthesis from tri-O-acetyl-D-glucal is a straightforward and high-yielding method for preparing the parent 3,4,6-tri-O-benzyl-D-glucal. However, the one-pot nature of the reaction makes the isolation and characterization of the D-glucal intermediate challenging.
Conversely, the synthesis from C-glucopyranosyl aldehyde offers a pathway to a diverse range of C-1 functionalized glucal derivatives. A key advantage of this method is the formation of a stable and characterizable glucal aldehyde intermediate, which allows for a more controlled and understood reaction progression.
For researchers focused on obtaining the foundational 3,4,6-tri-O-benzyl-D-glucal, the direct method is highly efficient. For those interested in exploring novel C-1 modifications of the glucal scaffold, the route via the C-glucopyranosyl aldehyde provides greater synthetic flexibility and insight into the reaction mechanism through the characterization of its key intermediate. Future studies could focus on developing analytical techniques to characterize the transient intermediates in the one-pot direct synthesis to provide a more complete understanding of this valuable transformation.
References
- 1. ijnrd.org [ijnrd.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Structural Characterization of 1-(E-1-Arylpropenon-3-yl)-3,4,6-tri-O-benzyl-d-glucals and Their Transformation into Pentasubstituted (2R,3S,4R)-Chromanes via Pd-Catalyzed Cross Dehydrogenative Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Assessing Anomeric Ratios in Glycosylation Products of Tri-O-benzyl-D-glucal: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The stereochemical outcome of glycosylation reactions is a critical factor in the synthesis of complex carbohydrates and glycoconjugates, profoundly influencing their biological activity. Tri-O-benzyl-D-glucal is a versatile and widely used glycosyl donor for the synthesis of 2,3-unsaturated glycosides, which are valuable chiral intermediates in the preparation of various biologically active molecules.[1] Controlling the anomeric selectivity (the ratio of α to β anomers) in reactions involving this donor is a key challenge, primarily due to the non-participating nature of the C-2 benzyl ether protecting group.[2] This guide provides a comprehensive comparison of anomeric ratios obtained in reactions of this compound under various conditions, supported by experimental data and detailed protocols for assessing the product ratios.
Comparative Performance Data
The anomeric ratio of glycosylation products derived from this compound is highly dependent on the choice of promoter, solvent, and reaction temperature. The Ferrier rearrangement is a common method for the glycosylation of glycals, and the selection of the Lewis acid catalyst plays a pivotal role in determining the stereoselectivity of the reaction. Benzyl-protected D-glucal donors are considered "armed" due to the electron-donating nature of the benzyl groups, which leads to higher reactivity compared to their acetylated counterparts.[1] While these reactions generally favor the formation of the α-anomer, the α/β ratio can be significantly influenced by the specific reaction conditions.[1]
Below is a summary of anomeric ratios obtained in Ferrier glycosylation reactions of this compound with various alcohols and promoters.
| Promoter | Acceptor (Alcohol) | Solvent | Yield (%) | α:β Ratio | Reference |
| IBr (20 mol%) | Benzyl alcohol | Toluene/CH₂Cl₂ (1:1) | 89 | 4:1 | [3] |
| Y(OTf)₃ | Benzyl alcohol | Not Specified | High | Predominantly α | [3] |
| Gd(OTf)₃ | Benzyl alcohol | Not Specified | High | Predominantly α | [3] |
| NIS/TfOH | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | Not Specified | Not Specified | α-only | [1] |
Note: The data presented is based on available literature and direct comparative studies under identical conditions are limited. The stereochemical outcome is sensitive to the specific stoichiometry of reagents, reaction time, and temperature.
Experimental Protocols
Accurate determination of the anomeric ratio is paramount for the characterization of glycosylation products. Nuclear Magnetic Resonance (NMR) spectroscopy is the most widely used and practical method for this purpose.[1]
1. General Protocol for Ferrier Glycosylation of this compound
This protocol is a generalized procedure based on common practices for Ferrier rearrangements.
-
Materials:
-
3,4,6-Tri-O-benzyl-D-glucal (glycosyl donor)
-
Glycosyl acceptor (alcohol)
-
Lewis acid promoter (e.g., IBr, Y(OTf)₃, Gd(OTf)₃)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Toluene)
-
Quenching agent (e.g., Triethylamine, Saturated aqueous NaHCO₃ solution)
-
Drying agent (e.g., Anhydrous MgSO₄ or Na₂SO₄)
-
-
Procedure:
-
To a solution of 3,4,6-Tri-O-benzyl-D-glucal (1.0 equivalent) and the alcohol acceptor (1.2-1.5 equivalents) in an anhydrous solvent under an inert atmosphere (e.g., Argon or Nitrogen), add the Lewis acid promoter (0.1-0.2 equivalents) at the desired temperature (e.g., 0 °C or room temperature).
-
Stir the reaction mixture and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion (consumption of the starting glucal), quench the reaction by adding a suitable quenching agent (e.g., triethylamine or saturated aqueous NaHCO₃ solution).
-
Dilute the mixture with an organic solvent (e.g., DCM) and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the α and β glycosides.
-
2. NMR Analysis for Anomeric Ratio Determination
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified product mixture in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Transfer the solution to a clean, dry NMR tube.
-
-
¹H NMR Acquisition and Analysis:
-
Acquire a standard 1D proton NMR spectrum.
-
Identify the anomeric proton (H-1) signals. For 2,3-unsaturated glycosides, these typically appear in the range of 4.8-5.1 ppm.[4]
-
Determine the chemical shift (δ) and measure the coupling constant (³J(H-1, H-2)) for each anomer.
-
Integrate the signals corresponding to the α and β anomeric protons. The ratio of the integration values directly corresponds to the anomeric (α:β) ratio.[4]
-
-
¹³C NMR Analysis:
-
Acquire a proton-decoupled 1D carbon NMR spectrum.
-
Identify the anomeric carbon (C-1) signals, which typically resonate between 94-103 ppm.[4]
-
The α-anomer C-1 signal usually appears at a lower chemical shift compared to the β-anomer.[4] This can be used as a complementary method to confirm the assignments made from the ¹H NMR spectrum.
-
Visualizing the Reaction and Workflow
To further clarify the processes involved, the following diagrams illustrate the general reaction of this compound and the experimental workflow for assessing the anomeric ratio.
Caption: General reaction pathway for the glycosylation of this compound.
Caption: Experimental workflow for the determination of the anomeric ratio.
References
Alternative synthetic routes to 2-deoxy-glycosides without Tri-O-benzyl-D-glucal.
##Beyond the Glycal: A Comparative Guide to Alternative Synthetic Routes for 2-Deoxy-Glycosides
For researchers, scientists, and drug development professionals navigating the complexities of carbohydrate chemistry, the synthesis of 2-deoxy-glycosides presents a formidable challenge. The absence of a participating group at the C-2 position complicates stereocontrol, making the choice of synthetic strategy critical. While tri-O-benzyl-D-glucal has been a workhorse in this field, a diverse array of alternative methods has emerged, offering unique advantages in terms of efficiency, stereoselectivity, and substrate scope. This guide provides an objective comparison of these modern approaches, supported by experimental data and detailed protocols to inform your synthetic design.
The construction of the 2-deoxy-glycosidic linkage is a pivotal transformation in the synthesis of numerous bioactive natural products and pharmaceuticals. The selection of an appropriate synthetic route depends on several factors, including the desired anomeric configuration (α or β), the nature of the glycosyl donor and acceptor, and the overall complexity of the target molecule. This guide explores the performance of key alternative strategies, moving beyond traditional glycal-based approaches.
Comparative Performance of Alternative Synthetic Routes
The following table summarizes the quantitative performance of various alternative synthetic routes to 2-deoxy-glycosides, providing a direct comparison of their typical yields and stereoselectivities.
| Synthetic Method | Glycosyl Donor | Promoter/Catalyst | Typical Yield (%) | Stereoselectivity (α:β) | Key Advantages | Disadvantages |
| Transition Metal Catalysis | ||||||
| Gold-Catalyzed | 2-Deoxy-S-but-3-ynyl thioglycosides | Gold(I) complexes | Good to Excellent | Predominantly α | Mild reaction conditions, good functional group tolerance.[1] | Catalyst can be expensive. |
| Rhenium-Catalyzed | Glycals | Rhenium(V) complexes | Moderate to Excellent | Generally α-selective | Direct use of glycals.[1] | Can be less stereoselective than other methods.[1] |
| Palladium-Catalyzed | Glycals | Pd(MeCN)₂Cl₂ | Good to Excellent | Predominantly α | No additives required to pre-activate donor or nucleophile.[2] | Substrate scope can be limited. |
| Nickel-Catalyzed | Glycals | Nickel catalysts | Good to Excellent | Predominantly α | Circumvents the need for pre-synthesized glycosyl radical precursors.[3] | Primarily for C-glycosides. |
| Organocatalysis | Glycals or Hemiacetals | Thiourea derivatives, Brønsted acids | Moderate to Good | Can be tuned for α or β | Metal-free, mild conditions.[1][2] | Catalyst loading can be high. |
| Anomeric O-Alkylation | 2-Deoxy hemiacetals | Base (e.g., NaH) | Good to Excellent | Exclusively β | Excellent for synthesizing β-2-deoxy-glycosides.[1] | Requires stoichiometric base, sensitive to reaction conditions. |
| Alternative Glycosyl Donors | ||||||
| Glycosyl Halides (Br, Cl) | 2-Deoxy glycosyl bromides/chlorides | Silver salts, Lewis acids | Moderate to Excellent | Varies (α or β) | Well-established, versatile.[4][5] | Donors can be unstable.[4][5] |
| Thioglycosides | 2-Deoxy thioglycosides | Thiophilic promoters (e.g., NIS, AgOTf) | Good to Excellent | Varies (α or β) | Stable donors, tunable reactivity. | Requires stoichiometric promoter. |
| Indirect Method (2-SAc) | 2-SAc Glycosyl Bromides | Silver triflate (AgOTf) | Excellent | Exclusively β (after desulfurization) | Highly stereoselective for β-glycosides.[6][7] | Requires additional deprotection/desulfurization steps.[6][7] |
Experimental Protocols
Detailed methodologies for key alternative glycosylation reactions are provided below to facilitate their practical application.
Protocol 1: Gold-Catalyzed Synthesis of 2-Deoxy-α-Glycosides
This protocol describes the gold(I)-catalyzed glycosylation using a 2-deoxy-S-but-3-ynyl thioglycoside donor.[1]
Materials:
-
2-Deoxy-S-but-3-ynyl thioglycoside donor (1.0 equiv)
-
Glycosyl acceptor (1.5 equiv)
-
Gold(I) catalyst (e.g., (Ph₃P)AuCl/AgOTf) (5 mol%)
-
Anhydrous dichloromethane (DCM)
-
Activated molecular sieves (4 Å)
Procedure:
-
To a flame-dried flask under an argon atmosphere, add the 2-deoxy-S-but-3-ynyl thioglycoside donor, glycosyl acceptor, and activated 4 Å molecular sieves in anhydrous DCM.
-
Stir the mixture at room temperature for 30 minutes.
-
In a separate flask, prepare the active gold(I) catalyst by stirring the gold(I) precursor and silver triflate in anhydrous DCM for 15 minutes.
-
Add the catalyst solution to the reaction mixture at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction with triethylamine.
-
Filter the mixture through Celite®, washing with DCM.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to afford the 2-deoxy-α-glycoside.
Protocol 2: Anomeric O-Alkylation for 2-Deoxy-β-Glycosides
This protocol details the highly β-selective synthesis of a 2-deoxy-glycoside via anomeric O-alkylation of a hemiacetal.[1]
Materials:
-
2-Deoxy-hemiacetal (1.0 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 equiv)
-
Electrophile (e.g., Benzyl bromide) (1.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a flame-dried flask under an argon atmosphere, add the 2-deoxy-hemiacetal to anhydrous DMF.
-
Cool the solution to 0 °C and add sodium hydride portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the electrophile dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Quench the reaction by the slow addition of methanol at 0 °C.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to afford the 2-deoxy-β-glycoside.
Protocol 3: Indirect Synthesis of 2-Deoxy-β-Glycosides using a 2-SAc Donor
This two-step protocol describes the synthesis of a 2-deoxy-β-glycoside using a 2-thioacetyl (SAc) directing group, followed by desulfurization.[6][7]
Step 1: Glycosylation Materials:
-
3,4,6-Tri-O-acetyl-2-S-acetyl-α-D-glucopyranosyl bromide (1.0 equiv)
-
Glycosyl acceptor (1.2 equiv)
-
Silver triflate (AgOTf) (1.1 equiv)
-
Anhydrous dichloromethane (DCM)
-
Activated molecular sieves (4 Å)
Procedure:
-
To a flame-dried flask under an argon atmosphere, add the glycosyl acceptor and activated 4 Å molecular sieves in anhydrous DCM.
-
Stir the mixture at room temperature for 30 minutes, then cool to -40 °C.
-
In a separate flask, dissolve the 2-SAc glycosyl bromide donor in anhydrous DCM.
-
Add the donor solution to the acceptor mixture, followed by the addition of silver triflate.
-
Stir the reaction at -40 °C, monitoring for the consumption of the donor by TLC.
-
Upon completion, quench the reaction with a few drops of triethylamine.
-
Dilute with DCM and filter through Celite®.
-
Wash the filtrate with saturated aqueous sodium thiosulfate, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography to obtain the 2-SAc-β-glycoside.
Step 2: Desulfurization Materials:
-
2-SAc-β-glycoside (1.0 equiv)
-
Raney Nickel (excess)
-
Ethanol
Procedure:
-
Dissolve the 2-SAc-β-glycoside in ethanol.
-
Add a slurry of Raney Nickel in ethanol to the solution.
-
Stir the reaction at room temperature until the desulfurization is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite®, washing thoroughly with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to afford the final 2-deoxy-β-glycoside.
Visualizing the Synthetic Pathways
To better understand the logical flow and key transformations in these alternative synthetic routes, the following diagrams illustrate the general workflows.
Caption: Overview of alternative synthetic pathways to 2-deoxy-glycosides.
Caption: Workflow of the indirect synthesis of β-2-deoxy-glycosides.
Caption: Key steps in the anomeric O-alkylation method.
References
- 1. researchgate.net [researchgate.net]
- 2. Direct synthesis of 2-deoxy-β-glycosides via anomeric O-alkylation with secondary electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Highly Stereoselective Synthesis of 2-Azido-2-Deoxyglycosides via Gold-Catalyzed SN2 Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods for 2-Deoxyglycoside Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Phenanthroline-Assisted Stereoselective Synthesis of 2-Deoxy Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficiency of Tri-O-benzyl-D-glucal in Carbohydrate Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate field of carbohydrate chemistry, the synthesis of complex oligosaccharides and glycoconjugates demands a nuanced understanding of the tools and building blocks available. Among these, glycosyl donors derived from D-glucal are pivotal intermediates. The choice of protecting groups on the glucal scaffold is a critical determinant of reactivity and stereoselectivity in glycosylation reactions. This guide provides an objective, data-driven comparison of Tri-O-benzyl-D-glucal with its commonly used acetylated and silyl-protected counterparts, offering insights into their relative efficiencies in key carbohydrate synthesis reactions.
Performance Comparison: Benzyl vs. Acetyl vs. Silyl Protecting Groups
The efficiency of a glycosyl donor is largely governed by the electronic nature of its protecting groups, a concept often described by the "armed-disarmed" principle. Electron-donating groups "arm" the donor, enhancing its reactivity, while electron-withdrawing groups "disarm" it, leading to a more stable and less reactive species.
-
This compound: Benzyl (Bn) ethers are considered electron-donating and therefore "arm" the glycosyl donor. This increased electron density stabilizes the developing positive charge of the intermediate oxocarbenium ion during glycosylation, leading to higher reactivity. This allows for glycosylation to occur under milder conditions and often at a faster rate compared to their acetylated counterparts.[1]
-
Tri-O-acetyl-D-glucal: In contrast, acetyl (Ac) groups are electron-withdrawing, which "disarms" the glucal donor. This reduces the electron density of the pyranose ring, destabilizing the oxocarbenium ion intermediate. Consequently, more forcing reaction conditions are often required for activation.[1][2]
-
Silyl-protected D-glucals (e.g., TIPS, TBDMS): Silyl ethers are also generally considered to be "arming" groups. Their steric bulk and electronic effects can significantly influence both the reactivity and stereoselectivity of glycosylation reactions.[1][3] In fact, silyl-protected donors are often found to be even more reactive than their benzylated counterparts and are sometimes referred to as "superarmed" donors.[4]
The following tables summarize quantitative data from various studies to facilitate a direct comparison of these donors in common glycosylation reactions.
Table 1: O-Glycosylation Efficiency Comparison
| Glycosyl Donor | Acceptor | Promoter/Catalyst | Solvent | Yield (%) | α:β Ratio | Reference |
| 3,4,6-Tri-O-benzyl-D-glucal | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | NIS/TfOH | CH₂Cl₂ | 85 | α only | [1] |
| 3,4,6-Tri-O-acetyl-D-glucal | Benzyl alcohol | BF₃·OEt₂ | Toluene | 92 | >95:5 | [5] |
| 3,4,6-Tri-O-acetyl-D-glucal | Cholesterol | BF₃·OEt₂ | Toluene | 85 | 85:15 | [2] |
| 3,4-O-TIPDS-protected glucal | Various alcohols | p-TsOH | Not specified | High | Exclusively α | [4] |
| Per-TBS-protected glucal | Various alcohols | p-TsOH | Not specified | Lower | Mixture of α/β and Ferrier product | [4] |
Note: Direct head-to-head comparisons under identical conditions are scarce in the literature. The data presented is a compilation from different studies to illustrate general trends. Actual outcomes are highly dependent on the specific donor, acceptor, and reaction conditions.[2][3]
Table 2: Ferrier Rearrangement Efficiency Comparison
The Ferrier rearrangement is a powerful method for the synthesis of 2,3-unsaturated glycosides. The reactivity of the glucal donor plays a significant role in the efficiency of this reaction.
| Glycosyl Donor | Nucleophile | Promoter/Catalyst | Solvent | Time (h) | Yield (%) | α:β Ratio | Reference |
| 3,4,6-Tri-O-benzyl-D-glucal | Allyltrimethylsilane | CAN | Acetonitrile | 1.5 | 85 | >20:1 | [6] |
| 3,4,6-Tri-O-acetyl-D-glucal | Allyltrimethylsilane | CAN | Acetonitrile | 1 | 88 | >20:1 | [6] |
| 3,4,6-Tri-O-acetyl-D-glucal | Benzyl alcohol | Perfluorophenylboronic acid (20 mol%) | Dichloromethane | 2 | 92 | Mainly α | [5] |
| 3,4,6-Tri-O-acetyl-D-glucal | Benzyl alcohol | 3,5-Dinitrobenzoic acid (20 mol%) | Acetonitrile | 2-3 | 81 | Predominantly α | [7] |
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Generalized workflow for a glycosylation reaction.
Caption: Simplified mechanism of the Ferrier rearrangement.
Experimental Protocols
General Procedure for O-Glycosylation using this compound
This protocol is a general guideline for the synthesis of 2-deoxyglycosides.
Materials:
-
3,4,6-Tri-O-benzyl-D-glucal (1.0 equiv)
-
Glycosyl acceptor (e.g., alcohol, 1.5 equiv)
-
N-Iodosuccinimide (NIS, 1.2 equiv)
-
Trifluoromethanesulfonic acid (TfOH, 0.1 equiv)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Activated 4 Å molecular sieves
-
Triethylamine
Procedure:
-
To a stirred suspension of the 3,4,6-Tri-O-benzyl-D-glucal, the glycosyl acceptor, and activated 4 Å molecular sieves in anhydrous CH₂Cl₂ at -78 °C under an inert atmosphere, add N-iodosuccinimide.
-
After stirring for 15 minutes, add a solution of trifluoromethanesulfonic acid in CH₂Cl₂ dropwise.
-
Stir the reaction mixture at -78 °C and monitor by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with triethylamine.
-
Filter the mixture through Celite, and concentrate the filtrate.
-
Purify the crude product by silica gel column chromatography to yield the desired 2-deoxyglycoside.[1]
General Procedure for Ferrier Rearrangement using Tri-O-acetyl-D-glucal
This protocol is a general procedure for the synthesis of 2,3-unsaturated glycosides.
Materials:
-
3,4,6-Tri-O-acetyl-D-glucal (1.0 equiv)
-
Alcohol acceptor (1.2 equiv)
-
Lewis acid promoter (e.g., BF₃·OEt₂, 0.2 equiv)
-
Anhydrous solvent (e.g., CH₂Cl₂)
-
Triethylamine
Procedure:
-
To a solution of 3,4,6-tri-O-acetyl-D-glucal and the alcohol acceptor in an anhydrous solvent under an inert atmosphere, add the Lewis acid promoter at the desired temperature (e.g., 0 °C).
-
Stir the reaction and monitor by TLC.
-
Upon completion, quench the reaction with triethylamine.
-
Remove the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography.
Conclusion
The choice between this compound and its acetylated or silyl-protected counterparts is a strategic decision in carbohydrate synthesis. This compound presents as a highly efficient "armed" glycosyl donor, offering a balance of high reactivity and stability, making it suitable for a wide range of glycosylation reactions under relatively mild conditions. Acetylated glucals, being "disarmed," are less reactive but can be advantageous when greater stability is required. Silyl-protected glucals, particularly those with cyclic silyl groups, demonstrate the highest reactivity and can provide excellent stereoselectivity. By carefully considering the experimental data and protocols presented in this guide, researchers can make informed decisions to optimize their synthetic strategies and advance their work in the development of novel carbohydrate-based therapeutics and materials.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. BJOC - Silyl-protective groups influencing the reactivity and selectivity in glycosylations [beilstein-journals.org]
- 5. BJOC - Robust perfluorophenylboronic acid-catalyzed stereoselective synthesis of 2,3-unsaturated O-, C-, N- and S-linked glycosides [beilstein-journals.org]
- 6. benchchem.com [benchchem.com]
- 7. iosrjournals.org [iosrjournals.org]
Safety Operating Guide
Proper Disposal of Tri-O-benzyl-D-glucal: A Guide for Laboratory Professionals
For immediate reference, Tri-O-benzyl-D-glucal is not classified as a hazardous substance under the 2012 OSHA Hazard Communication Standard.[1] However, adherence to proper laboratory safety protocols and local regulations for chemical waste disposal is mandatory. This guide provides detailed procedures for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and environmental protection.
I. Personal Protective Equipment (PPE) and Handling
Before handling this compound, it is essential to be equipped with the appropriate Personal Protective Equipment (PPE). This minimizes exposure risks and ensures safe handling.
-
Eye Protection : Wear chemical safety goggles or eyeglasses as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
-
Hand Protection : Chemical-resistant gloves, such as nitrile gloves, should be worn to prevent skin contact.[2]
-
Respiratory Protection : For operations that may generate dust, a NIOSH-approved N95 respirator or equivalent is recommended.[3]
-
Body Protection : A standard laboratory coat should be worn to protect clothing and skin.
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols. Avoid contact with skin, eyes, and clothing.[1]
II. Spill Management Protocol
In the event of a spill, follow these steps to ensure safe and effective cleanup:
-
Evacuate and Ventilate : If a significant amount is spilled, evacuate non-essential personnel from the immediate area and ensure adequate ventilation.
-
Containment : Prevent the further spread of the spill. For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
Collection : Collect the spilled material and place it into a designated, labeled waste container.
-
Decontamination : Clean the spill area with soap and water.
-
Waste Disposal : Dispose of the collected waste and any contaminated cleaning materials according to the disposal procedures outlined below.
III. Disposal Procedures
While this compound is not federally regulated as hazardous waste, it must be disposed of responsibly to prevent environmental contamination. Discharge into drains or the environment is to be avoided.[2] The primary methods of disposal are incineration or landfilling through a licensed waste disposal contractor.
Operational Steps for Disposal:
-
Waste Collection :
-
Collect waste this compound, including any contaminated materials (e.g., filter paper, gloves), in a clearly labeled, sealed container.
-
The container should be appropriate for solid chemical waste and compatible with the substance.
-
-
Waste Storage :
-
Store the waste container in a designated, secure area away from incompatible materials.
-
Given its classification as a combustible solid (Storage Class 11), it should not be stored near open flames or sources of ignition.[3]
-
-
Engage a Licensed Waste Disposal Contractor :
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup by a licensed chemical waste disposal company.
-
Provide the contractor with the Safety Data Sheet (SDS) for this compound.
-
-
Regulatory Compliance :
-
All disposal activities must comply with local, state, and federal regulations. Your EHS office will provide guidance on specific local requirements.
-
IV. Quantitative Data Summary
No specific quantitative limits for the disposal of this compound are provided in the available safety data sheets. Disposal is guided by its physical and chemical properties and regulatory status.
| Parameter | Value | Source |
| OSHA Hazard Classification | Not Hazardous | [1] |
| Storage Class | 11 - Combustible Solids | [3] |
| Environmental Fate | Discharge into the environment must be avoided | [2] |
| Recommended Disposal Method | Licensed Waste Disposal Contractor | General Guidance |
V. Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling Tri-O-benzyl-D-glucal
Essential Safety and Handling Guide for Tri-O-benzyl-D-glucal
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these protocols is essential for ensuring personal safety and proper management of this chemical in a laboratory setting.
Chemical Profile and Hazards
This compound is a solid, white to light yellow substance.[1] While it is not classified as hazardous under the 2012 OSHA Hazard Communication Standard, it is crucial to handle it with care to minimize exposure and contamination.[1] Key physical and chemical properties are summarized below.
| Property | Value |
| Physical State | Solid[1] |
| Appearance | White - Light yellow[1] |
| Melting Point | 57 - 58 °C / 134.6 - 136.4 °F[1] |
| Molecular Formula | C27H28O4 |
| Molecular Weight | 416.51 g/mol [2] |
| Storage Temperature | -20°C[2] |
Personal Protective Equipment (PPE)
A comprehensive approach to personal safety involves the use of appropriate protective gear. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications |
| Eyes | Safety glasses or goggles | Must be equipped with side-shields to provide comprehensive protection.[1][3] |
| Hands | Protective gloves | Chemically resistant gloves are required to prevent skin contact.[1][3] |
| Body | Impervious clothing | A lab coat or other impervious clothing should be worn to protect the skin.[1][3] |
| Respiratory | Dust respirator | Use in areas with adequate ventilation. A respirator is necessary to avoid inhalation of dust or aerosols.[3] |
Operational Plan for Handling this compound
A systematic approach to handling this compound will minimize the risk of exposure and contamination. Follow these procedural steps:
1. Preparation:
-
Ensure that an eye-wash station and safety shower are readily accessible.
-
Confirm that the work area is well-ventilated.
2. Handling the Substance:
-
Do not eat, drink, or smoke in the handling area.
-
Wash hands and face thoroughly after handling.[3]
-
Avoid contact with skin, eyes, and clothing.[1]
3. Storage:
-
Keep the container tightly sealed in a cool, dry, and well-ventilated area.[1]
-
Store in a refrigerator at the recommended temperature.[3]
-
The product is moisture and heat sensitive.[5]
Emergency Procedures
| Exposure Route | First Aid Measures |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1] |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if symptoms occur.[1] |
| Inhalation | Remove to fresh air. Get medical attention immediately if symptoms occur.[1] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[1] |
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination.
-
Product Disposal: Offer surplus and non-recyclable solutions to a licensed disposal company.[6] It may be possible to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3]
-
Contaminated Packaging: Dispose of as unused product.[6]
-
Regulations: Always comply with federal, state, and local regulations for waste disposal.[3] Do not allow the product to enter drains, waterways, or the soil.[3]
Experimental Workflow: Safe Handling Protocol
The following diagram illustrates the logical workflow for safely handling this compound.
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
